molecular formula C10H11F3O B1352478 1-[4-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 67081-98-5

1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B1352478
CAS No.: 67081-98-5
M. Wt: 204.19 g/mol
InChI Key: DSPWVWRWAPFFNC-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]propan-1-ol is a useful research compound. Its molecular formula is C10H11F3O and its molecular weight is 204.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPWVWRWAPFFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415655
Record name 1-[4-(trifluoromethyl)phenyl]propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67081-98-5
Record name 1-[4-(trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]propan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1-[4-(trifluoromethyl)phenyl]propan-1-ol, a key chiral intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein include classical chemical syntheses and modern biocatalytic approaches, offering a range of options for laboratory and industrial-scale production. This document focuses on providing detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

Grignard Reaction: A Classic Approach to Carbon-Carbon Bond Formation

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of synthesizing this compound, two primary routes are feasible: the reaction of an aryl Grignard reagent with an aldehyde or the reaction of an alkyl Grignard reagent with an aryl aldehyde.

Synthesis Pathway via 4-(Trifluoromethyl)phenylmagnesium Bromide and Propanal

This pathway involves the initial formation of a Grignard reagent from 4-bromobenzotrifluoride, which then reacts with propanal to yield the desired alcohol.

G1 cluster_workup 4-Bromobenzotrifluoride 4-Bromobenzotrifluoride Grignard_Reagent 4-(Trifluoromethyl)phenyl- magnesium Bromide 4-Bromobenzotrifluoride->Grignard_Reagent   + Mg, Dry Ether Mg Mg Mg->Grignard_Reagent Product 1-[4-(Trifluoromethyl)phenyl] propan-1-ol Grignard_Reagent->Product   + Propanal Propanal Propanal Propanal->Product Workup Acidic Workup

Figure 1: Synthesis via 4-(Trifluoromethyl)phenylmagnesium Bromide.
Synthesis Pathway via Ethylmagnesium Bromide and 4-(Trifluoromethyl)benzaldehyde

An alternative Grignard approach involves the reaction of ethylmagnesium bromide with 4-(trifluoromethyl)benzaldehyde.

G2 cluster_workup Ethyl_Bromide Ethyl Bromide Grignard_Reagent Ethylmagnesium Bromide Ethyl_Bromide->Grignard_Reagent   + Mg, Dry Ether Mg Mg Mg->Grignard_Reagent Product 1-[4-(Trifluoromethyl)phenyl] propan-1-ol Grignard_Reagent->Product   + 4-(Trifluoromethyl)- benzaldehyde Aldehyde 4-(Trifluoromethyl)- benzaldehyde Aldehyde->Product Workup Acidic Workup

Figure 2: Synthesis via Ethylmagnesium Bromide.

Experimental Protocol (General):

A general procedure for a Grignard reaction involves the slow addition of the alkyl or aryl halide to a suspension of magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent. Once the formation is complete, the aldehyde or ketone, dissolved in the same anhydrous solvent, is added dropwise to the Grignard reagent at a controlled temperature, typically 0 °C to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride or a dilute acid. The product is extracted with an organic solvent, dried, and purified, usually by column chromatography.

Quantitative Data:

MethodReactantsSolventYield (%)Purity (%)Reference
Grignard4-Bromobenzotrifluoride, PropanalAnhydrous EtherNot ReportedNot ReportedGeneral Method
GrignardEthyl Bromide, 4-(Trifluoromethyl)benzaldehydeAnhydrous EtherNot ReportedNot ReportedGeneral Method

Reduction of 4'-(Trifluoromethyl)propiophenone

The reduction of the corresponding ketone, 4'-(trifluoromethyl)propiophenone, is a straightforward and high-yielding method for the synthesis of this compound. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones and its operational simplicity.

G3 Ketone 4'-(Trifluoromethyl)- propiophenone Product 1-[4-(Trifluoromethyl)phenyl] propan-1-ol Ketone->Product   + NaBH4 Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Product Solvent Methanol or Ethanol Solvent->Product     in Alcohol

Figure 3: Reduction of 4'-(Trifluoromethyl)propiophenone.

Experimental Protocol:

To a solution of 4'-(trifluoromethyl)propiophenone in methanol or ethanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is quenched by the addition of water or a dilute acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Quantitative Data:

ReactantReducing AgentSolventYield (%)Purity (%)Reference
4'-(Trifluoromethyl)propiophenoneSodium BorohydrideMethanol/EthanolHigh (typically >90%)HighGeneral Method

Asymmetric Synthesis: Enantioselective Approaches

For applications where a specific enantiomer of this compound is required, asymmetric synthesis methods are employed. These methods include catalytic asymmetric reduction of the corresponding ketone and biocatalytic approaches.

Catalytic Asymmetric Reduction

Chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, can be used in conjunction with a reducing agent like borane to achieve high enantioselectivity in the reduction of prochiral ketones.

G4 Ketone 4'-(Trifluoromethyl)- propiophenone Product (R)- or (S)-1-[4-(Trifluoromethyl)phenyl] propan-1-ol Ketone->Product   + Borane Catalyst Chiral Catalyst (e.g., CBS) Catalyst->Product     cat. Reducing_Agent Borane (BH3) Reducing_Agent->Product

Figure 4: Catalytic Asymmetric Reduction.

Experimental Protocol:

In a typical procedure, the chiral catalyst (e.g., (R)- or (S)-CBS-oxazaborolidine) is dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled, and a borane source (e.g., borane-dimethyl sulfide complex) is added. The prochiral ketone, 4'-(trifluoromethyl)propiophenone, dissolved in THF, is then added dropwise at a low temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is worked up and purified as described previously. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) from various microorganisms can reduce 4'-(trifluoromethyl)propiophenone to a single enantiomer of the corresponding alcohol with high yield and excellent enantioselectivity.[1]

G5 Ketone 4'-(Trifluoromethyl)- propiophenone Product (R)- or (S)-1-[4-(Trifluoromethyl)phenyl] propan-1-ol Ketone->Product   + KRED Biocatalyst Ketoreductase (KRED) (e.g., from E. coli) Biocatalyst->Product Cofactor NAD(P)H (with regeneration system) Cofactor->Product

Figure 5: Biocatalytic Reduction.

Experimental Protocol:

A whole-cell biocatalyst, such as recombinant E. coli expressing a suitable ketoreductase, is suspended in a buffer solution.[1] A co-substrate, like isopropanol or glucose, is often added for cofactor regeneration (NADPH or NADH). The substrate, 4'-(trifluoromethyl)propiophenone, is added to the reaction mixture, which is then incubated at a specific temperature and pH with agitation. The reaction progress is monitored by HPLC or GC. After completion, the product is extracted from the reaction mixture using an organic solvent. The organic layer is then dried and concentrated to yield the enantiomerically pure alcohol.

Quantitative Data for Asymmetric Synthesis:

MethodCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Biocatalytic ReductionRecombinant E. coli LXCAR-S154Y4'-(Trifluoromethyl)acetophenone(R)-1-[4-(Trifluoromethyl)phenyl]ethanol99.1>99.9[1]

Note: The data for the biocatalytic reduction is for a closely related substrate, 4'-(trifluoromethyl)acetophenone, demonstrating the potential for high yield and enantioselectivity in the reduction of similar ketones.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of method will depend on the specific requirements of the synthesis, such as the desired scale, cost-effectiveness, and the need for a specific enantiomer. The Grignard reaction and the reduction of 4'-(trifluoromethyl)propiophenone with sodium borohydride are robust and high-yielding methods for the preparation of the racemic alcohol. For the production of enantiomerically pure this compound, asymmetric catalytic reduction and biocatalytic methods offer excellent enantioselectivity and are the preferred choice in modern pharmaceutical development. Further optimization of reaction conditions for each method can be performed to meet specific process requirements.

References

An In-depth Technical Guide to the Preparation of (R)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol is a chiral alcohol of significant interest in the pharmaceutical industry as a key building block for the synthesis of various therapeutic agents. Its stereospecific synthesis is crucial for ensuring the desired pharmacological activity and minimizing off-target effects of the final drug substance. This technical guide provides a comprehensive overview of the two primary asymmetric methods for the preparation of (R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol: the enantioselective reduction of 4'-(trifluoromethyl)propiophenone and the asymmetric ethylation of 4-(trifluoromethyl)benzaldehyde. This document details the core principles, experimental protocols, and comparative data for these methodologies, intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

The trifluoromethyl group is a prevalent structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The synthesis of chiral molecules containing this functional group is, therefore, of paramount importance. (R)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol represents a key chiral intermediate, and its efficient and stereoselective synthesis is a critical step in the development of new drug candidates. This guide explores the two most effective strategies for obtaining the desired (R)-enantiomer with high optical purity.

Synthetic Strategies

Two principal asymmetric synthetic routes have been established for the preparation of (R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol:

  • Route A: Enantioselective Reduction of 4'-(Trifluoromethyl)propiophenone. This approach involves the stereoselective reduction of a prochiral ketone to the corresponding chiral alcohol.

  • Route B: Asymmetric Ethylation of 4-(Trifluoromethyl)benzaldehyde. This method entails the enantioselective addition of an ethyl group to the carbonyl carbon of an aldehyde.

The following sections will delve into the specifics of each route, including catalytic systems, reaction conditions, and detailed experimental procedures.

Route A: Enantioselective Reduction of 4'-(Trifluoromethyl)propiophenone

The enantioselective reduction of 4'-(trifluoromethyl)propiophenone is a highly effective method for producing (R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol. This transformation can be achieved using both chemical and biocatalytic methods.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones.[1][2][3][4] The reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, facilitates the stereoselective transfer of a hydride to the ketone.[1][4][5]

CBS_Reduction_Workflow substrate 4'-(Trifluoromethyl)propiophenone transition_state Six-membered Transition State substrate->transition_state catalyst (R)-Me-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination borane Borane Source (e.g., BH3·THF) borane->complex complex->transition_state Coordination to Ketone product (R)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol transition_state->product Hydride Transfer workup Acidic Workup product->workup Hydrolysis

Corey-Bakshi-Shibata (CBS) Reduction Workflow.
CatalystReductantSubstrateSolventTemp. (°C)Yield (%)ee (%)Reference
(R)-Me-CBSBH₃·THFAcetophenoneTHF-78 to -40->95[1]
(R)-Me-CBSCatecholboraneCyclopentenoneToluene-78--[1]

  • To a solution of the (R)-2-methyl-CBS-oxazaborolidine catalyst (0.1-0.2 equivalents) in anhydrous tetrahydrofuran (THF), a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.5-2.0 equivalents) is added dropwise at 0 °C under an inert atmosphere.

  • The mixture is stirred for 15 minutes at 0 °C.

  • A solution of 4'-(trifluoromethyl)propiophenone (1.0 equivalent) in anhydrous THF is then added dropwise at -78 °C.

  • The reaction mixture is stirred for 1-2 hours at -78 °C, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol.

Biocatalytic Reduction

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts containing stereoselective carbonyl reductases can effectively reduce prochiral ketones with high enantioselectivity.[6] A study on the closely related 4'-(trifluoromethyl)acetophenone demonstrated the efficacy of a recombinant E. coli strain for producing the corresponding (R)-alcohol.[6] This methodology can be adapted for the reduction of 4'-(trifluoromethyl)propiophenone.

Biocatalytic_Reduction_Workflow substrate 4'-(Trifluoromethyl)propiophenone reaction Whole-cell Bioreduction substrate->reaction biocatalyst Recombinant E. coli (Carbonyl Reductase) biocatalyst->reaction cosubstrate Co-substrate (e.g., Isopropanol) cosubstrate->reaction product (R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol reaction->product extraction Product Extraction product->extraction Asymmetric_Ethylation_Workflow substrate 4-(Trifluoromethyl)benzaldehyde addition Asymmetric Ethylation substrate->addition ligand Chiral Ligand (e.g., Amino Alcohol) complex Chiral Zinc Complex ligand->complex diethylzinc Diethylzinc (Et2Zn) diethylzinc->complex complex->addition product (R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol addition->product workup Aqueous Workup product->workup

References

Technical Guide: Physicochemical Properties and Synthetic Strategy of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic protocols, and analytical characterization of 1-[4-(trifluoromethyl)phenyl]propan-1-ol. The strategic incorporation of the trifluoromethyl group is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This document serves as a resource for researchers in drug discovery and development, offering detailed experimental methodologies and a summary of key quantitative data. Furthermore, logical workflows pertinent to the synthesis and potential development of this compound are visualized to facilitate a deeper understanding of its role as a valuable chemical intermediate.

Physicochemical and Structural Data

This compound is a secondary alcohol characterized by a phenyl ring substituted with a trifluoromethyl group. This substitution significantly influences its chemical properties. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 204.19 g/mol --INVALID-LINK--
Molecular Formula C10H11F3O--INVALID-LINK--
CAS Number 67081-98-5--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 34.0-34.4 °C--INVALID-LINK--
Boiling Point (Predicted) 234.8 ± 35.0 °C--INVALID-LINK--
Density (Predicted) 1.2 g/cm³--INVALID-LINK--
pKa (Predicted) 13.98 ± 0.20--INVALID-LINK--
Storage Conditions Inert atmosphere, 2-8°C--INVALID-LINK--

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound. These protocols are based on standard organic chemistry methodologies for the reduction of ketones to secondary alcohols and subsequent analytical characterization.

Synthesis: Reduction of 1-[4-(Trifluoromethyl)phenyl]propan-1-one

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 1-[4-(trifluoromethyl)phenyl]propan-1-one. Mild reducing agents such as sodium borohydride (NaBH4) are typically employed for this transformation.

Materials:

  • 1-[4-(trifluoromethyl)phenyl]propan-1-one

  • Sodium borohydride (NaBH4)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-[4-(trifluoromethyl)phenyl]propan-1-one in methanol at room temperature.

  • Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1 M hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~7.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carbinol proton (CH-OH), the methylene protons of the propyl chain, and the terminal methyl group. The chemical shifts and coupling patterns will be characteristic of the structure.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the characteristic signal for the trifluoromethyl carbon.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

2. Mass Spectrometry (MS):

  • Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (204.19 g/mol ). Fragmentation patterns can provide further structural information.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Other expected peaks include C-H stretches for the aromatic and aliphatic portions and strong C-F stretching bands.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical workflows related to the synthesis and potential development of this compound.

G Synthesis Workflow for this compound start Start: 1-[4-(Trifluoromethyl)phenyl]propan-1-one dissolve Dissolve in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with H2O and HCl monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: A flowchart of the synthetic protocol for this compound.

G Drug Discovery and Development Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Trials target_id Target Identification & Validation hit_gen Hit Generation (e.g., HTS) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt adme_tox ADME/Toxicity Studies lead_opt->adme_tox animal_models In Vivo Efficacy in Animal Models adme_tox->animal_models formulation Formulation Development animal_models->formulation phase1 Phase I (Safety) formulation->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-Scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A generalized workflow for drug discovery and development.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [cite: SynQuest Labs] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area with plenty of water. For eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules in the field of pharmaceutical and materials science. Its physicochemical properties, largely influenced by the trifluoromethyl group, make it an interesting candidate for further investigation. The experimental protocols and workflows provided in this guide offer a foundational understanding for researchers working with this and similar compounds. As with all chemical research, adherence to proper safety protocols is paramount.

References

In-Depth Technical Guide: 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67081-98-5

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol. The inclusion of a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and as a building block in the synthesis of complex organic molecules.[1][2]

Physicochemical and Safety Data

This compound is a secondary alcohol featuring a propyl chain and a benzene ring substituted with a trifluoromethyl group at the para position. This substitution is known to enhance metabolic stability and binding affinity in drug candidates.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number67081-98-5
Molecular FormulaC₁₀H₁₁F₃OPubChem[3]
Molecular Weight204.19 g/mol PubChem[3]
AppearanceNot specified; likely a liquid or low-melting solidGeneral chemical knowledge
Storage Temperature2-8°C under an inert atmosphereSupplier Data[4]

Table 2: Safety and Hazard Information

Hazard StatementGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.
Source: SynQuest Labs Safety Data Sheet

Synthesis Protocols

The synthesis of this compound can be achieved through two primary and reliable synthetic routes: the Grignard reaction utilizing an organomagnesium reagent, or the reduction of the corresponding ketone.

Method 1: Grignard Reaction

This method involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. The ethyl Grignard reagent, ethylmagnesium bromide, is a common choice for this transformation.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromoethane solution to the magnesium. Once the reaction initiates (indicated by heat evolution and bubbling), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the freshly prepared ethylmagnesium bromide solution to 0°C in an ice bath. Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent via the dropping funnel, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) with cooling.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Diagram 1: Grignard Synthesis Workflow

G1 A Reactants (Mg, Bromoethane, 4-(Trifluoromethyl)benzaldehyde) B Grignard Reagent Formation (Ethylmagnesium Bromide) A->B Anhydrous Ether/THF C Nucleophilic Addition (0°C to RT) B->C Add Aldehyde D Alkoxide Intermediate C->D E Aqueous Workup (NH4Cl) D->E F Extraction & Drying (Ether, Na2SO4) E->F G Purification (Distillation/Chromatography) F->G H Final Product 1-[4-(CF3)phenyl]propan-1-ol G->H

Caption: Workflow for the synthesis via Grignard reaction.

Method 2: Reduction of Ketone

This approach involves the reduction of the ketone precursor, 1-[4-(trifluoromethyl)phenyl]propan-1-one, to the desired secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This method is often preferred for its operational simplicity and high selectivity for carbonyl groups.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-[4-(trifluoromethyl)phenyl]propan-1-one (1.0 equivalent) in a suitable protic solvent such as methanol (MeOH) or ethanol (EtOH).

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Workup: Quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 1N HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C to neutralize excess NaBH₄ and decompose the borate ester intermediate.

  • Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Diagram 2: Ketone Reduction Workflow

G2 A Reactant (1-[4-(CF3)phenyl]propan-1-one) B Reduction (NaBH4 in MeOH/EtOH) A->B 0°C to RT C Borate Ester Intermediate B->C D Aqueous Workup (1N HCl or NH4Cl) C->D E Extraction & Drying D->E F Final Product 1-[4-(CF3)phenyl]propan-1-ol E->F

Caption: Workflow for the synthesis via ketone reduction.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons (Ar-H): Two doublets in the range of δ 7.4-7.7 ppm, characteristic of a para-substituted benzene ring. - Methine Proton (-CHOH): A triplet or quartet around δ 4.7-5.0 ppm. - Methylene Protons (-CH₂-): A multiplet (quartet of doublets or similar) in the range of δ 1.6-1.9 ppm. - Methyl Protons (-CH₃): A triplet around δ 0.9-1.1 ppm. - Hydroxyl Proton (-OH): A broad singlet, variable chemical shift.
¹³C NMR - Aromatic Carbons: Signals between δ 125-148 ppm. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. - Trifluoromethyl Carbon (-CF₃): A quartet around δ 124 ppm (¹JC-F ≈ 272 Hz). - Methine Carbon (-CHOH): A signal around δ 70-75 ppm. - Methylene Carbon (-CH₂-): A signal around δ 30-35 ppm. - Methyl Carbon (-CH₃): A signal around δ 10-15 ppm.
IR Spectroscopy - O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks in the 2850-3000 cm⁻¹ region. - C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹. - C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region. - C-O Stretch (Secondary Alcohol): A strong band around 1100-1125 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 204. - Key Fragments: Loss of an ethyl group ([M-29]⁺) to give a peak at m/z = 175. Loss of water ([M-18]⁺) is also possible for alcohols. Further fragmentation of the aromatic ring and side chain would be expected.

Applications in Research and Drug Development

Currently, there is limited publicly available information detailing specific biological activities or established signaling pathway interactions for this compound itself. However, compounds with the (trifluoromethyl)phenyl moiety are of significant interest in medicinal chemistry. The trifluoromethyl group is a bioisostere for other groups and can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

This compound serves as a valuable chiral intermediate for the synthesis of more complex, biologically active molecules. For instance, derivatives of similar structures have been evaluated for various therapeutic applications, including as potential antifungal agents or receptor antagonists.[5][6] Its utility lies in providing a foundational scaffold that can be further elaborated to target specific biological pathways.

Given the absence of a defined signaling pathway for the title compound, a logical diagram representing its role as a synthetic intermediate is presented below.

Diagram 3: Role as a Synthetic Intermediate

G3 Start 1-[4-(CF3)phenyl]propan-1-ol (Key Intermediate) Step1 Functional Group Transformation (e.g., Halogenation, Esterification) Start->Step1 Intermediate2 Activated Intermediate Step1->Intermediate2 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate2->Step2 Add coupling partner API Active Pharmaceutical Ingredient (API) Step2->API Eval Biological Evaluation (e.g., Receptor Binding Assay, Cell-based Assay) API->Eval

Caption: Use in the synthetic pathway to an active molecule.

References

Physical and chemical properties of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(Trifluoromethyl)phenyl]propan-1-ol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a key pharmacophore in many pharmaceuticals, can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in research and development.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 67081-98-5[4][5]
Molecular Formula C₁₀H₁₁F₃O[4]
Molecular Weight 204.19 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 34.0-34.4 °C[4]
Boiling Point 234.8±35.0 °C (Predicted)[4]
Density 1.2 g/cm³[4]
Storage Temperature 2-8°C under inert gas[4]
Chemical Stability Stable under normal handling and storage conditions.[4]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[4][6]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established chemical transformations and can be adapted for specific laboratory settings.

Synthesis Protocols

Two common methods for the synthesis of this compound are the Grignard reaction and the reduction of the corresponding ketone.

Method 1: Grignard Reaction

This method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylmagnesium bromide.[7][8][9]

  • Workflow Diagram:

    Grignard_Synthesis reagent1 4-(Trifluoromethyl)benzaldehyde reaction Reaction at 0°C to rt reagent1->reaction reagent2 Ethylmagnesium Bromide reagent2->reaction solvent Anhydrous Diethyl Ether solvent->reaction workup Aqueous NH4Cl Quench reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying over Na2SO4 extraction->drying concentration Rotary Evaporation drying->concentration product Crude this compound concentration->product

    Grignard Synthesis Workflow
  • Detailed Protocol:

    • Preparation: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Setup: To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether in a round-bottom flask, add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether dropwise at 0°C with stirring.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Workup: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method 2: Reduction of 1-[4-(Trifluoromethyl)phenyl]propan-1-one

This method involves the reduction of the corresponding ketone using a reducing agent like sodium borohydride (NaBH₄).[10][11][12]

  • Workflow Diagram:

    Reduction_Synthesis reagent1 1-[4-(Trifluoromethyl)phenyl]propan-1-one reaction Reaction at 0°C to rt reagent1->reaction reagent2 Sodium Borohydride (NaBH4) reagent2->reaction solvent Methanol solvent->reaction workup Acidic Workup (e.g., dilute HCl) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying over MgSO4 extraction->drying concentration Rotary Evaporation drying->concentration product Crude this compound concentration->product

    Reduction Synthesis Workflow
  • Detailed Protocol:

    • Reaction Setup: Dissolve 1-[4-(trifluoromethyl)phenyl]propan-1-one (1.0 eq) in methanol in a round-bottom flask and cool to 0°C.

    • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Workup: Carefully add dilute hydrochloric acid to quench the reaction and neutralize the mixture.

    • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

    • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.[13][14][15]

  • Workflow Diagram:

    Purification_Workflow start Crude Product dissolve Dissolve in minimal Dichloromethane start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb column Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate gradient) adsorb->column fractions Collect Fractions column->fractions tlc Monitor Fractions by TLC fractions->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate under Reduced Pressure combine->concentrate end Pure this compound concentrate->end

    Purification Workflow
  • Detailed Protocol:

    • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Spectral Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60d2HAr-H (ortho to CF₃)
~7.45d2HAr-H (meta to CF₃)
~4.70t1HCH-OH
~1.80m2HCH₂
~2.00s1HOH
~0.90t3HCH₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~149Ar-C (ipso to CH-OH)
~130 (q)Ar-C (ipso to CF₃)
~126Ar-CH (ortho to CF₃)
~125 (q)Ar-CH (meta to CF₃)
~124 (q)CF₃
~76CH-OH
~32CH₂
~10CH₃

Table 4: Expected IR and MS Data

TechniqueExpected Peaks
IR (Infrared) Spectroscopy Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹), C-O stretch (~1050 cm⁻¹)
MS (Mass Spectrometry) Molecular ion peak (M⁺) at m/z 204. Fragments corresponding to the loss of H₂O, C₂H₅, and other characteristic fragments.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the trifluoromethylphenyl moiety is present in a number of biologically active compounds, including anti-inflammatory agents and kinase inhibitors.[2][18] For instance, fluoxetine, a well-known antidepressant, contains a 4-(trifluoromethyl)phenoxy group.[1] Further research is required to elucidate the specific biological effects of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, purification, and spectral characteristics of this compound. The provided experimental protocols offer a solid foundation for researchers to synthesize and purify this compound for further investigation into its potential applications. While its specific biological activity remains to be explored, its structural features suggest it may be a valuable building block in the development of new therapeutic agents.

References

Technical Guide: Physicochemical Properties of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of the chemical compound 1-[4-(trifluoromethyl)phenyl]propan-1-ol. It includes a summary of its physical properties and comprehensive experimental protocols for their determination, designed to assist researchers in the fields of medicinal chemistry, pharmacology, and materials science.

Core Physicochemical Data

The key physical properties of 1-[4-((Trifluoromethyl)phenyl]propan-1-ol are summarized in the table below. These values are critical for the compound's characterization, purification, and handling in a laboratory setting.

PropertyValueSource
Melting Point34.0-34.4 °C[1]
Boiling Point234.8 ± 35.0 °C (Predicted)[1]
Molecular FormulaC₁₀H₁₁F₃O
Molecular Weight204.19 g/mol

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the melting and boiling points of organic compounds such as this compound.

Determination of Melting Point: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For crystalline solids, this transition occurs over a narrow range and is a key indicator of purity. The capillary method is a widely used technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil for Thiele tube)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup (Thiele Tube): The Thiele tube is filled with a high-boiling point liquid, such as mineral oil, to a level just above the side-arm. The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube.

  • Apparatus Setup (Digital Apparatus): The packed capillary tube is inserted into the sample holder of the digital melting point apparatus.

  • Heating: The apparatus is heated gently. For a preliminary determination, a faster heating rate can be used to approximate the melting point. For an accurate measurement, the heating rate should be controlled to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point: Siwoloboff Method (Micro-Boiling Point)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, the Siwoloboff method is a convenient technique.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: A small amount (a few drops) of liquid this compound is placed into the small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The entire assembly is immersed in a heating bath (e.g., Thiele tube). The bath is heated gradually.

  • Observation: As the temperature rises, a stream of bubbles will be observed emerging from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is produced.

  • Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external pressure.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Grind solid sample prep2 Pack sample into capillary tube prep1->prep2 setup1 Attach capillary to thermometer prep2->setup1 setup2 Insert into heating apparatus setup1->setup2 meas1 Heat apparatus slowly setup2->meas1 meas2 Observe for first liquid drop meas1->meas2 meas3 Observe for complete liquefaction meas2->meas3 result1 Record melting point range meas3->result1 BoilingPointWorkflow Workflow for Boiling Point Determination (Siwoloboff Method) cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Place liquid in test tube prep2 Insert inverted capillary tube prep1->prep2 setup1 Attach test tube to thermometer prep2->setup1 setup2 Immerse in heating bath setup1->setup2 meas1 Heat bath gradually setup2->meas1 meas2 Observe steady stream of bubbles meas1->meas2 meas3 Remove heat and allow to cool meas2->meas3 meas4 Observe liquid entering capillary meas3->meas4 result1 Record boiling point temperature meas4->result1

References

A Technical Guide to the Synthesis of Trifluoromethylphenyl Propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into pharmaceutical candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth overview of the core synthetic strategies for preparing trifluoromethylphenyl propanol derivatives, which are key intermediates in the development of various bioactive molecules.[1][2][3][4][5] This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Core Synthetic Methodologies

The synthesis of trifluoromethylphenyl propanol derivatives can be broadly categorized into several key approaches: multi-step synthesis from commercially available precursors, and the asymmetric reduction of corresponding ketones to yield chiral alcohols.

Multi-Step Synthesis from Aryl Halides and Aldehydes

A prevalent strategy for constructing the carbon skeleton of trifluoromethylphenyl propanol derivatives involves coupling reactions with subsequent reduction and functional group manipulations.

1. Mizoroki-Heck Coupling Approach

This method is notably employed in the synthesis of intermediates for drugs like Cinacalcet.[6] The synthesis commences with a Mizoroki-Heck cross-coupling reaction between an aryl halide and an alkene, followed by hydrogenation and reduction.

Experimental Protocol: Synthesis of 3-(3-trifluoromethylphenyl)propanal [6]

  • Step 1: Mizoroki-Heck Cross-Coupling: 1-bromo-3-(trifluoromethyl)benzene is reacted with acrolein diethyl acetal in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phase-transfer catalyst like tetrabutylammonium acetate (nBu₄NOAc).

  • Step 2: Hydrogenation: The crude product from the coupling reaction undergoes hydrogenation in a cascade process.

  • Step 3: Reduction and Hydrolysis: The resulting mixture is treated with a reducing agent, for instance, potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA), followed by hydrolysis to yield 3-(3-trifluoromethylphenyl)propanal.

Table 1: Mizoroki-Heck Reaction Optimization [6]

EntryCatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1Pd(OAc)₂DMF80249585
2Pd(OAc)₂NMP100189888
3Pd(OAc)₂/nBu₄NOAcToluene11012>9992

Data represents a summary of typical reaction conditions and outcomes and may vary based on specific experimental setup.

2. Wittig Reaction and Subsequent Hydrogenation

An alternative route involves the use of a Wittig reaction to form a carbon-carbon double bond, which is then reduced.[7]

Experimental Protocol: Synthesis of 3-(3-trifluoromethylphenyl) propanol via Wittig Reaction [7]

  • Step 1: Wittig Reaction: 3-(trifluoromethyl)benzaldehyde is dissolved in a suitable solvent and reacted with a Wittig reagent (e.g., (triphenylphosphoranylidene)acetaldehyde) in the presence of an organic base at a temperature ranging from 0-100 °C. This yields 3-(3-trifluoromethylphenyl)acrolein.

  • Step 2: Reduction: The resulting α,β-unsaturated aldehyde is then reduced. A common method is catalytic hydrogenation using a Pd/C catalyst at 0-60 °C under pressure. This two-step reduction first saturates the double bond and then reduces the aldehyde to the corresponding alcohol, 3-(3-trifluoromethylphenyl) propanol.

Table 2: Two-Step Synthesis of 3-(3-trifluoromethylphenyl) propanol [7]

StepReactantsReagentsOverall Yield (%)Purity (%)
1 & 23-(trifluoromethyl)benzaldehyde, Wittig ReagentOrganic Base, Pd/C, H₂91.299.78

Yield and purity are reported for the two-step process.

Asymmetric Synthesis of Chiral Trifluoromethylphenyl Alkanols

The generation of chiral trifluoromethylphenyl alkanols is of significant interest due to the stereospecificity of many biological targets.[8] Asymmetric reduction of prochiral ketones is the most direct approach.

1. Biocatalytic Asymmetric Reduction

Whole-cell biocatalysis offers an environmentally friendly and highly selective method for producing chiral alcohols.[9][10][11]

Experimental Protocol: Asymmetric Reduction of 3'-(Trifluoromethyl)acetophenone [9][10][11]

  • Biocatalyst: Recombinant E. coli cells expressing a carbonyl reductase are used.

  • Reaction Medium: The reaction is typically carried out in a buffered aqueous solution (e.g., PBS) at a controlled pH (e.g., 7.0) and temperature (e.g., 30 °C).

  • Substrate and Co-substrate: 3'-(trifluoromethyl)acetophenone is the substrate, and a co-substrate such as glucose is often used for cofactor regeneration.

  • Additives: Surfactants like Tween-20 and natural deep eutectic solvents (NADES) such as choline chloride:lysine can be added to enhance substrate solubility and improve reaction efficiency.[9][10]

  • Workup: After the reaction, the product is extracted with an organic solvent (e.g., ethyl acetate) and purified.

Table 3: Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone [9][10]

Substrate Concentration (mM)AdditivesYield (%)Enantiomeric Excess (ee, %)
50None>99>99.9 (R)
2000.6% Tween-2085>99.9 (R)
2000.6% Tween-20, 4% ChCl:Lys91.5>99.9 (R)

2. Catalytic Asymmetric Hydrogenation (Noyori Hydrogenation)

The Noyori asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones using ruthenium-BINAP catalysts.[12][13][14][15][16]

Experimental Protocol: Noyori Asymmetric Hydrogenation of a Trifluoromethylaryl Ketone [12][13]

  • Catalyst: A chiral Ru(II)-BINAP complex (e.g., RuCl₂[(R)-BINAP]) is used.

  • Solvent: Anhydrous alcohol, such as ethanol or methanol, is a common solvent.

  • Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (pressure can range from atmospheric to high pressure) at a specific temperature.

  • Workup: After the reaction, the catalyst is removed, and the product is isolated and purified.

3. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source.[17][18][19][20][21]

Experimental Protocol: CBS Reduction of a Trifluoromethylaryl Ketone [17][18][19][20][21]

  • Catalyst: A chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-diphenylprolinol.

  • Reducing Agent: A borane source such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are used.

  • Reaction Conditions: The reaction is typically run at or below room temperature.

  • Workup: The reaction is quenched, and the product is isolated and purified.

Visualizing Workflows and Pathways

Workflow for Multi-Step Synthesis

The following diagram illustrates a generalized workflow for the multi-step synthesis of trifluoromethylphenyl propanol derivatives.

G Generalized Multi-Step Synthesis Workflow A Starting Materials (e.g., Aryl Halide, Aldehyde) B Coupling Reaction (e.g., Heck, Wittig) A->B C Intermediate Product B->C D Reduction/Hydrogenation C->D E Final Product (Trifluoromethylphenyl Propanol) D->E F Purification E->F

Caption: Generalized workflow for multi-step synthesis.

Workflow for Asymmetric Ketone Reduction

This diagram outlines the typical workflow for the asymmetric reduction of a prochiral ketone to a chiral alcohol.

G Asymmetric Ketone Reduction Workflow A Prochiral Ketone (e.g., Trifluoromethylacetophenone) B Asymmetric Reduction (Biocatalytic or Chemical) A->B C Chiral Alcohol Product B->C D Workup and Purification C->D E Enantiomeric Excess (ee) Analysis D->E F Final Chiral Product D->F

Caption: Workflow for asymmetric ketone reduction.

Signaling Pathway Context: Calcium-Sensing Receptor (CaSR)

Trifluoromethylphenyl propanol derivatives are precursors to calcimimetics like Cinacalcet, which modulate the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis.

G Simplified CaSR Signaling Pathway cluster_cell Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) Gq_11 Gq/11 CaSR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition Ext_Ca Extracellular Ca2+ Ext_Ca->CaSR Activates Calcimimetic Calcimimetic (e.g., Cinacalcet) Calcimimetic->CaSR Allosteric Activator

Caption: Simplified CaSR signaling pathway.

Conclusion

The synthesis of trifluoromethylphenyl propanol derivatives is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide, from established multi-step syntheses to modern asymmetric catalytic reductions, provide a robust toolkit for chemists in this field. The choice of synthetic route will depend on factors such as the desired stereochemistry, scale of production, and the availability of starting materials. Continued innovation in catalytic systems and biocatalysis is expected to further refine the synthesis of these valuable compounds.

References

A Technical Guide to the Chiral Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principal synthetic routes for the chiral synthesis of 1-[4-(trifluoromethyl)phenyl]propan-1-ol, a valuable chiral building block in the pharmaceutical industry. The guide provides a comparative analysis of key methodologies, including asymmetric reduction of the corresponding ketone and enzymatic kinetic resolution of the racemic alcohol. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

Optically active alcohols are crucial intermediates in the synthesis of numerous pharmaceutical compounds. The stereochemistry of these molecules often dictates their pharmacological activity and safety profile. This compound, with its chiral center and trifluoromethyl moiety, is a significant precursor for various biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. Consequently, efficient and highly selective methods for the synthesis of its enantiomers are of great interest.

This guide focuses on the most prevalent and effective strategies for achieving high enantiopurity of this compound:

  • Asymmetric Reduction of 4'-(Trifluoromethyl)propiophenone: This approach involves the direct conversion of the prochiral ketone to the chiral alcohol using a stereoselective reducing agent.

  • Enzymatic Kinetic Resolution of Racemic this compound: This method separates the enantiomers of the racemic alcohol by leveraging the stereoselectivity of enzymes.

Asymmetric Reduction of 4'-(Trifluoromethyl)propiophenone

The asymmetric reduction of 4'-(trifluoromethyl)propiophenone is a direct and atom-economical approach to obtaining enantiomerically enriched this compound. Two prominent catalytic systems for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] It employs a chiral oxazaborolidine catalyst, typically derived from proline, and a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[3][4][5] The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, leading to a highly facial-selective hydride transfer.[3] The predictability of the stereochemical outcome and the high enantioselectivities achievable make the CBS reduction a powerful tool in asymmetric synthesis.[4][6]

This protocol is adapted from established procedures for the CBS reduction of acetophenone derivatives.[6]

  • Catalyst Preparation (in situ): To a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add borane-dimethyl sulfide complex (1.0 M in THF, 1.0-1.5 equivalents) dropwise at 0 °C. Stir the mixture for 15-30 minutes at this temperature.

  • Reduction: Cool the catalyst solution to -30 °C. To this, add a solution of 4'-(trifluoromethyl)propiophenone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Reaction Monitoring: Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of methanol at -30 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation provides an efficient route to chiral alcohols through the reduction of ketones with hydrogen gas, catalyzed by ruthenium complexes bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[7][8] This method is highly regarded for its high catalytic activity and excellent enantioselectivity.[9] The reaction typically requires high pressures of hydrogen gas. A variation, the Noyori asymmetric transfer hydrogenation, uses a hydrogen donor like isopropanol or formic acid, which can be more convenient for laboratory-scale synthesis.

This is a general procedure that can be adapted for the specific substrate.

  • Catalyst Activation: In a glovebox, charge a pressure-resistant reactor with a ruthenium precursor such as [RuCl₂(p-cymene)]₂ and a chiral ligand like (R)-BINAP in a degassed solvent (e.g., ethanol or methanol). The catalyst can also be prepared in situ.

  • Reaction Setup: Add 4'-(trifluoromethyl)propiophenone to the reactor.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 10-100 atm) and heat to the reaction temperature (e.g., 30-80 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC or HPLC.

  • Work-up and Purification: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography to yield the desired chiral alcohol.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[10] Whole-cell biocatalysts or isolated enzymes, such as carbonyl reductases (also known as alcohol dehydrogenases), can reduce prochiral ketones with exceptional enantioselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure).[11][12] Recombinant microorganisms, like Escherichia coli, can be engineered to overexpress specific reductases, providing a robust and cost-effective catalytic system.[11]

This protocol is based on a highly efficient method developed for the reduction of a similar substrate, 4'-(trifluoromethyl)acetophenone.[11]

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase. Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.0). The resulting cell paste can be used directly.

  • Bioreduction: In a reaction vessel, suspend the whole-cell biocatalyst in a buffered aqueous solution. Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol). Add 4'-(trifluoromethyl)propiophenone to the desired concentration. Due to the low aqueous solubility of the substrate, a co-solvent like isopropanol may be beneficial.[11]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation. Monitor the conversion of the ketone and the enantiomeric excess of the alcohol product by chiral GC or HPLC.

  • Work-up and Purification: After the reaction reaches completion, extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be further purified by column chromatography if necessary.

Quantitative Data Summary for Asymmetric Reduction Methods

MethodCatalyst/BiocatalystReducing Agent/Co-substrateSolventYield (%)Enantiomeric Excess (ee, %)Reference
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfideTHF>90>95 (for S-enantiomer)General outcome based on literature[6]
Noyori Hydrogenation Ru(II)-BINAP complexH₂ gasMethanol/EthanolHighHigh (>95)General expectation for this class of reaction[9]
Biocatalytic Reduction Recombinant E. coli with carbonyl reductaseIsopropanolIsopropanol/Aqueous Buffer99.1>99.9 (for R-enantiomer)Adapted from a similar substrate[11]

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is an effective technique for separating enantiomers from a racemic mixture. In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of racemic alcohols via enantioselective acylation or esterification.[13][14] Candida antarctica lipase B (CALB) is a particularly robust and versatile biocatalyst for such transformations.[15][16]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on established procedures for the kinetic resolution of similar racemic alcohols.[13]

  • Reaction Setup: To a solution of racemic this compound in a suitable organic solvent (e.g., toluene or hexane), add an acyl donor (e.g., vinyl acetate or lauric acid).

  • Enzymatic Reaction: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), to the mixture. The reaction is typically conducted at a controlled temperature (e.g., 40-50 °C) with shaking.

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC or GC, tracking the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers with high optical purity.

  • Separation and Purification: Once the desired conversion is reached, filter off the immobilized enzyme. The unreacted alcohol and the newly formed ester can be separated by column chromatography. The ester can then be hydrolyzed (e.g., using NaOH or KOH in methanol) to afford the other enantiomer of the alcohol.

Quantitative Data Summary for Enzymatic Kinetic Resolution

EnzymeAcyl DonorSolventTemperature (°C)ee (S)-alcohol (%)ee (R)-ester (%)Reference
Novozym 435 (CALB)Lauric AcidToluene5095>99Based on resolution of 1-phenyl-1-propanol[13]

Visualization of Synthetic Workflows

Asymmetric Reduction Workflow

Asymmetric_Reduction cluster_start Starting Material cluster_reaction Asymmetric Reduction cluster_product Product cluster_purification Purification ketone 4'-(Trifluoromethyl)propiophenone cbs CBS Reduction ketone->cbs noyori Noyori Hydrogenation ketone->noyori biocat Biocatalytic Reduction ketone->biocat purify Work-up & Column Chromatography cbs->purify noyori->purify biocat->purify product Chiral this compound purify->product Enzymatic_Resolution cluster_reaction Enzymatic Acylation cluster_separation Separation cluster_products Resolved Products cluster_hydrolysis Hydrolysis racemate Racemic this compound reaction Lipase (e.g., CALB) + Acyl Donor racemate->reaction separation Column Chromatography reaction->separation unreacted_alcohol (S)-Alcohol separation->unreacted_alcohol ester (R)-Ester separation->ester hydrolysis Base Hydrolysis (e.g., NaOH/MeOH) ester->hydrolysis hydrolyzed_alcohol (R)-Alcohol hydrolysis->hydrolyzed_alcohol

References

Enantioselective preparation of trifluoromethylated alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enantioselective Preparation of Trifluoromethylated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. Its unique electronic properties, such as high electronegativity and lipophilicity, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Chiral trifluoromethylated alcohols, in particular, are crucial building blocks for a wide range of pharmaceuticals. This guide provides a comprehensive overview of the principal synthetic strategies for their enantioselective preparation, focusing on catalytic asymmetric reduction of trifluoromethyl ketones and nucleophilic trifluoromethylation of carbonyl compounds. It includes detailed experimental protocols, comparative data tables, and mechanistic diagrams to aid researchers in the practical application of these state-of-the-art methodologies.

Core Synthetic Strategies

The enantioselective synthesis of trifluoromethylated alcohols primarily follows two major pathways: the reduction of pre-existing trifluoromethyl ketones and the direct addition of a trifluoromethyl nucleophile to a carbonyl compound. A third, emerging strategy involves the asymmetric synthesis of α-trifluoromethyl ketones followed by a diastereoselective reduction.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediates & Products ketone Trifluoromethyl Ketone reduction Asymmetric Reduction ketone->reduction e.g., CBS Reduction aldehyde Aldehyde / Ketone nucleophilic Nucleophilic Trifluoromethylation aldehyde->nucleophilic e.g., TMSCF₃ + Chiral Catalyst acid_chloride Acid Chloride coupling Asymmetric Coupling acid_chloride->coupling Ni-Catalyzed product Chiral Trifluoromethylated Alcohol reduction->product nucleophilic->product chiral_ketone Chiral α-Trifluoromethyl Ketone coupling->chiral_ketone diastereo_red Diastereoselective Reduction diastereo_red->product chiral_ketone->diastereo_red e.g., NaBH₄

Asymmetric Reduction of Trifluoromethyl Ketones

The most direct route to chiral trifluoromethylated alcohols is the enantioselective reduction of the corresponding prochiral trifluoromethyl ketones. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a highly effective and widely adopted method for this transformation.[1][2]

The catalyst, typically prepared in situ from a chiral amino alcohol (like (S)-diphenylprolinol) and borane, coordinates to both the ketone and the borane reducing agent.[2][3] This ternary complex creates a rigid, six-membered transition state that directs hydride delivery to a specific face of the carbonyl, thereby inducing high enantioselectivity.[2]

G Catalyst CBS Catalyst (1) Complex Catalyst-BH₃ Complex (2) Catalyst->Complex + BH₃ Borane BH₃ Source Ternary Ternary Complex (3) Complex->Ternary + Ketone Ketone R-CO-CF₃ ProductComplex Alkoxyborane Complex (5) Ternary->ProductComplex Hydride Transfer ProductComplex->Catalyst Release Workup Acidic Workup ProductComplex->Workup Alcohol Chiral Alcohol Workup->Alcohol

Data Presentation: CBS Reduction of Various Ketones

The CBS reduction is versatile and has been applied to a range of trifluoromethyl ketones. The enantioselectivity can be influenced by the borane source and the addition of Lewis acids.

EntryKetone SubstrateBorane SourceAdditiveYield (%)ee (%)
12,2,2-TrifluoroacetophenoneBH₃-THFNone9574
22,2,2-TrifluoroacetophenoneBH₃-Me₂SNone9826
32,2,2-TrifluoroacetophenoneCatecholboraneNone9227
42,2,2-TrifluoroacetophenoneBH₃-THFBF₃·OEt₂9585
54'-Bromo-2,2,2-trifluoroacetophenoneBH₃-THFBF₃·OEt₂9271
64'-Methoxy-2,2,2-trifluoroacetophenoneBH₃-THFBF₃·OEt₂9086
Data synthesized from Kawanami et al.[4] Conditions typically involve an in-situ generated oxazaborolidine catalyst.
Experimental Protocol: CBS Reduction of 2,2,2-Trifluoroacetophenone

This protocol is adapted from a representative procedure for the enantioselective reduction of ketones.[5]

  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of (S)-Me-CBS-oxazaborolidine (0.1 equiv., e.g., 1.0 M in toluene) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0 °C and add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approx. 1.0 equiv.) dropwise. Stir for 15 minutes at 0 °C to allow for the formation of the catalyst-borane complex.

  • Substrate Addition: Cool the mixture to -78 °C (dry ice/acetone bath). A solution of the trifluoromethyl ketone (1.0 equiv.), previously dried azeotropically with toluene, in anhydrous THF is added dropwise.

  • Reaction: Stir the resulting mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add methanol dropwise at -78 °C to quench any excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Remove the solvent under reduced pressure. Add 1N HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Nucleophilic Trifluoromethylation of Carbonyls

This strategy involves the addition of a nucleophilic "CF₃⁻" equivalent to a prochiral aldehyde or ketone. The most common and versatile reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent.[6] Its reaction requires a nucleophilic activator, such as a fluoride source, to generate a hypervalent siliconate intermediate that delivers the trifluoromethyl group.

By employing a chiral catalyst, the reaction can be rendered highly enantioselective. Chiral quaternary ammonium salts derived from Cinchona alkaloids are particularly effective phase-transfer catalysts for this transformation, guiding the trifluoromethylation to one face of the carbonyl.[6][7]

G A 1. Mix Chiral Catalyst & Activator (e.g., TMAF) in Anhydrous Solvent B 2. Cool Mixture to Low Temp (-78 °C) A->B C 3. Add Carbonyl Substrate (Aldehyde/Ketone) B->C D 4. Add Ruppert-Prakash Reagent (TMSCF₃) Dropwise C->D E 5. Stir at Low Temp (12-24h), Monitor by TLC D->E F 6. Quench Reaction (e.g., sat. NH₄Cl) E->F G 7. Aqueous Workup & Extraction F->G H 8. Purification (Chromatography) G->H

Data Presentation: Cinchona Alkaloid-Catalyzed Trifluoromethylation of Ketones

The combination of a Cinchona alkaloid-derived phase-transfer catalyst (PTC) and an activator like tetramethylammonium fluoride (TMAF) provides excellent results for a variety of aryl ketones.

EntryKetone SubstrateChiral PTC (10 mol%)Yield (%)ee (%)
1Methyl 2-naphthyl ketone3a 9887
2Methyl 2-naphthyl ketone3b 8785
3Methyl 2-naphthyl ketone3c (pseudoenantiomer)7077 (R)
42-Acetonaphthone3a 9887
54'-Methoxyacetophenone3a 9575
64'-Chloroacetophenone3a 9583
7α-Tetralone3a 9994
Data from Shibata et al.[7] Catalyst 3a is N-[4-(trifluoromethyl)benzyl]cinchoninium bromide. 3b is a bis-cinchoninium derivative. 3c is N-[3,5-bis(trifluoromethyl)benzyl]cinchonidinium bromide. Reactions performed with TMAF (20 mol%) and TMSCF₃ in toluene/CH₂Cl₂ at -80 to -60 °C.
Experimental Protocol: Trifluoromethylation of Acetophenone

This protocol is adapted from a representative procedure for the Cinchona alkaloid-catalyzed trifluoromethylation of ketones.[6]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral phase-transfer catalyst (e.g., N-benzylcinchonidinium chloride, 5 mol%) and tetramethylammonium fluoride (TMAF, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Cooling: Add anhydrous toluene via syringe to dissolve the catalyst system. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add acetophenone (1.0 equiv.) to the cooled solution via syringe. Following this, slowly add TMSCF₃ (1.5 equiv.) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture vigorously at -78 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Quenching and Desilylation: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. To cleave the silyl ether intermediate, add 1N HCl and stir for 1 hour.

  • Work-up: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the desired chiral tertiary alcohol. Determine enantiomeric excess by chiral HPLC.

Conclusion

The enantioselective synthesis of trifluoromethylated alcohols is a vibrant and enabling field in modern chemistry. The asymmetric reduction of trifluoromethyl ketones using methods like the CBS reduction provides a robust and predictable route to these valuable compounds. Concurrently, the nucleophilic trifluoromethylation of carbonyls, particularly using the Ruppert-Prakash reagent with chiral phase-transfer catalysts, offers a powerful alternative for direct C-CF₃ bond formation. Newer methods, such as the nickel-catalyzed enantioconvergent synthesis of α-CF₃ ketones followed by reduction, continue to expand the toolkit available to chemists.[8] The choice of method will depend on substrate availability, desired stereochemistry, and scalability requirements. The protocols and data presented herein serve as a practical guide for researchers aiming to synthesize these critical chiral building blocks for applications in drug discovery and materials science.

References

1-[4-(Trifluoromethyl)phenyl]propan-1-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Introduction

This compound (CAS No. 67081-98-5) is a fluorinated aromatic alcohol utilized as a key building block in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The presence of the trifluoromethyl group can significantly influence the biological activity and pharmacokinetic properties of target molecules. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's stability is paramount to ensure the integrity of experimental outcomes, the quality of synthesized products, and the safety of laboratory personnel.

This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound. It includes generalized experimental protocols for assessing its stability under various stress conditions, designed to aid in the development of robust analytical methods and handling procedures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling and for predicting its behavior under various experimental conditions.

PropertyValueReference(s)
CAS Number 67081-98-5[1]
Chemical Formula C10H11F3O[1]
Molecular Weight 204.19 g/mol -
Appearance Clear, Colorless to Slightly Pale Yellow Liquid[2]
Boiling Point 60°C @ 0.150 kPa[2]
Purity Typically ≥95%[3]

Stability Profile

Under normal and recommended conditions, this compound is a stable compound.[1][2] However, its structure—a secondary benzylic alcohol—suggests potential susceptibility to degradation under specific environmental stresses such as exposure to strong oxidizing agents, extreme pH, high temperatures, and UV light.

Incompatible Materials: The primary incompatibility identified is with strong oxidizing agents .[1][2][4] Contact with these substances can lead to vigorous reactions and degradation of the alcohol.

Hazardous Decomposition: Under normal storage and use, hazardous decomposition products are not expected.[1] However, thermal decomposition or combustion, such as in a fire, may produce hazardous substances including carbon monoxide, carbon dioxide, and hydrogen fluoride.[5]

Potential Degradation Pathways

G cluster_stress A This compound B 1-[4-(Trifluoromethyl)phenyl]propan-1-one (Ketone) A->B Oxidation C 1-[4-(Trifluoromethyl)phenyl]prop-1-ene (Alkene) A->C Dehydration D Degradation Products (e.g., 4-(Trifluoromethyl)benzoic acid) B->D C-C Cleavage S1 Oxidizing Agent (e.g., H₂O₂) S1->A S2 Heat (Δ) or Acid (H+) S2->A S3 Further Oxidation S3->B

Caption: Potential degradation pathways for this compound.

  • Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 1-[4-(Trifluoromethyl)phenyl]propan-1-one. This is a common reaction for secondary alcohols, especially in the presence of oxidizing agents. Further aggressive oxidation could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group, ultimately forming derivatives of benzoic acid.

  • Dehydration: Under acidic conditions or at elevated temperatures, the alcohol may undergo dehydration (elimination of a water molecule) to form the alkene, 1-[4-(Trifluoromethyl)phenyl]prop-1-ene.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. While specific pathways are unconfirmed, this can involve radical mechanisms leading to a complex mixture of degradants.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the chemical's purity and ensure safety. The consensus from multiple safety data sheets points to the following conditions.

ParameterRecommendationReference(s)
Temperature Store in a cool place.[1][2][4][6][7]
Atmosphere Store in a dry, well-ventilated area.[1][2][4][6][7][8]
Container Keep container tightly closed when not in use.[1][2][6][8]
Light Exposure Store in a dark place, away from direct light.[2]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[1][4]
Incompatibilities Store away from strong oxidizing agents.[1][2][4]

Handling Procedures:

  • Work in a well-ventilated station or under a chemical fume hood.[1][2]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][6]

  • Avoid breathing fumes, mist, or vapors.[1][6]

  • Wash hands thoroughly after handling.[1][2]

  • Ensure emergency eye wash fountains and safety showers are readily accessible.[1][6]

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound for a specific application, a forced degradation (stress testing) study is recommended. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradants.

G start Prepare Stock Solution in Acetonitrile/Water aliquot Aliquot Stock into Separate Vials start->aliquot stress Apply Stress Conditions (One per vial) aliquot->stress acid Acidic (e.g., 0.1M HCl, 60°C) stress->acid base Basic (e.g., 0.1M NaOH, 60°C) stress->base ox Oxidative (e.g., 3% H₂O₂, RT) stress->ox therm Thermal (e.g., 80°C in solution) stress->therm photo Photolytic (UV/Vis Light, ICH Q1B) stress->photo neutralize Neutralize/Quench/Dilute Samples to Stop Reaction base->neutralize ox->neutralize therm->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze end Identify & Quantify Degradation Products analyze->end

Caption: Experimental workflow for a forced degradation study.

Forced Degradation Study Protocol

This protocol is a generalized methodology based on ICH guidelines.

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the sample at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Maintain at a controlled temperature (e.g., 60°C) and monitor over time.[9]

    • Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide. Keep at room temperature and protect from light.

    • Thermal Degradation: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 80-105°C).[9] A solid-state sample should also be tested.

    • Photodegradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines (e.g., 1.2 million lux-hours and 200 watt-hours/square meter).[9] A control sample should be kept in the dark.

  • Sample Processing: At specified time points, withdraw aliquots. For acid and base samples, neutralize them before analysis. All samples should be diluted to a suitable concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method.

Example Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is generally suitable for separating the non-polar parent compound from potentially more polar degradants.

HPLC ParameterExample Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (or a phosphate buffer, pH 3.2)[10]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C
Detector UV-Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 220-260 nm)
Mass Spectrometry (Optional but recommended) ESI-MS/MS for identification of unknown degradation products.

This method should be validated for specificity, linearity, accuracy, and precision to ensure it can accurately quantify the parent compound and separate it from all potential degradation products.

Summary and Conclusion

This compound is a chemically stable reagent under recommended storage conditions. Its primary vulnerabilities include exposure to strong oxidizing agents, high temperatures, and potentially extreme pH and UV light. Degradation is likely to occur at the benzylic alcohol functional group, leading to oxidation or dehydration.

For professionals in research and drug development, adherence to strict storage protocols—keeping the compound in a cool, dry, dark, and well-ventilated location in a tightly sealed container—is essential for preserving its integrity. For applications requiring a comprehensive understanding of its stability, conducting forced degradation studies using a validated, stability-indicating HPLC method is the recommended approach to identify and control for any potential degradants.

References

In-Depth Technical Guide: Hazards and Safety Information for 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known hazards and safety information for the chemical compound 1-[4-(Trifluoromethyl)phenyl]propan-1-ol (CAS No. 67081-98-5). This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who may handle or conduct research with this substance. The guide synthesizes available data on toxicological properties, handling procedures, and emergency measures. It includes a summary of quantitative data from a dermal irritation study, outlines standard experimental protocols for toxicological evaluation, and presents logical workflows for hazard assessment. Due to a lack of specific data on the metabolic pathways of this compound, a generalized overview of potential metabolic routes for structurally related fluorinated compounds is discussed.

Chemical Identification

Chemical Name This compound
Synonyms 4-(1-Hydroxypropyl)benzotrifluoride
CAS Number 67081-98-5[1]
Molecular Formula C10H11F3O[1]
Molecular Weight 204.19 g/mol
Chemical Structure
alt text

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to irritation of the skin, eyes, and respiratory system.[1][2]

GHS Classification
Hazard ClassCategory
Skin IrritationCategory 2[1][2]
Serious Eye IrritationCategory 2A[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)[1][2]
Hazard Statements
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]
Hazard Pictogram:

alt text

Toxicological Data

While comprehensive toxicological data for this compound is not widely available in published literature, a key study on its potential for acute dermal irritation has been identified. For other toxicological endpoints, such as eye irritation and respiratory irritation, the classification is based on non-publicly available data or computational predictions.

Acute Dermal Irritation

A study was conducted to investigate the acute dermal irritation and corrosion potential of a substance believed to be this compound in rabbits, following the OECD Test Guideline 404.[3] The results indicated that the substance is not a skin irritant.[3]

TestSpeciesGuidelineDoseExposure DurationResults (Mean Score)Classification
Acute Dermal IrritationNew Zealand White Rabbit (3)OECD 4040.5 mL4 hoursErythema: 0.00, Edema: 0.00Not Classified[3]
Acute Eye Irritation

Specific quantitative data from an in vivo eye irritation study (e.g., Draize test) for this compound are not publicly available. However, it is classified as causing serious eye irritation (Category 2A).[1][2] The structurally similar compound, 4-(Trifluoromethyl)benzyl alcohol, is also classified as a serious eye irritant.[4][5][6]

Acute Inhalation Toxicity

Quantitative data regarding the acute inhalation toxicity (e.g., LC50) of this compound is not available in the public domain. The classification of "May cause respiratory irritation" (STOT SE Category 3) suggests that exposure to vapors or aerosols may lead to respiratory discomfort.[1][2] The related compound, 4-(Trifluoromethyl)benzyl alcohol, is also categorized as a respiratory irritant.[4][5][6][7]

Experimental Protocols

The following sections detail the standard methodologies for the toxicological assessments relevant to the hazards identified for this compound.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[8] The untreated skin of the same animal serves as a control.[9] The degree of irritation is evaluated by scoring for erythema (redness) and edema (swelling) at specified time points after application.[9]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.[8]

  • Preparation of Skin: Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the back of the animal.[8]

  • Application of Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the prepared skin and covered with a semi-occlusive dressing.[10]

  • Exposure Duration: The standard exposure duration is 4 hours.[8]

  • Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after removal.[9] The observation period may be extended up to 14 days to assess the reversibility of the effects.[9]

  • Scoring: Dermal reactions are scored according to a standardized grading system (e.g., Draize scoring).[3]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye remains untreated and serves as a control. The degree of irritation is assessed by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Application of Test Substance: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of any effects.

  • Scoring: Ocular lesions are scored based on a standardized system, such as the Draize scale, which evaluates corneal opacity, iritis, and conjunctival redness and swelling (chemosis).

Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline details the procedures for assessing the toxicity of a substance upon inhalation.

Principle: Experimental animals, typically rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period. The animals are then observed for signs of toxicity and mortality.

Methodology:

  • Animal Selection: Healthy, young adult rats are commonly used.

  • Exposure Conditions: Animals are exposed in a dynamic airflow inhalation chamber to a controlled concentration of the test substance. The standard exposure duration is 4 hours.

  • Observation: Animals are monitored for clinical signs of toxicity during and after exposure for a period of 14 days. Body weight is also recorded.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test animals. Other signs of toxicity are also documented.

Potential Metabolic Pathways and Mechanisms of Toxicity

Specific studies on the metabolism and mechanism of toxicity of this compound are not available in the public literature. However, based on its chemical structure and general knowledge of the metabolism of fluorinated compounds, some potential pathways can be hypothesized.

The trifluoromethyl (-CF3) group is known for its high metabolic stability due to the strength of the carbon-fluorine bond.[11] This often makes compounds containing this group resistant to metabolic degradation.[11][12] However, metabolism can still occur at other sites of the molecule. For propanol side chains, oxidation is a common metabolic route.

Potential metabolic transformations could involve:

  • Oxidation of the alcohol: The secondary alcohol group could be oxidized to a ketone.

  • Glucuronidation: The alcohol group can undergo conjugation with glucuronic acid to form a more water-soluble metabolite for excretion.

  • Aromatic hydroxylation: While the trifluoromethyl group can deactivate the aromatic ring, hydroxylation at other positions on the phenyl ring is a possibility, although likely a minor pathway.[12]

The irritant effects of this compound are likely due to its direct interaction with biological macromolecules, such as proteins and lipids, in the skin, eyes, and respiratory tract. The lipophilic nature of the trifluoromethylphenyl group may facilitate its penetration into cell membranes, leading to disruption and an inflammatory response.

Exposure Controls and Personal Protection

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Emergency eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[13]

  • Respiratory Protection: If working with the material outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[13]

Handling and Storage
  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust, fumes, or vapors.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Keep away from strong oxidizing agents.[1]

First-Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[13]

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and hydrogen fluoride.[1]

Diagrams

Hazard Assessment and Control Workflow

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures Identify_Compound Identify Compound: This compound Review_SDS Review Safety Data Sheets (SDS) Identify_Compound->Review_SDS Literature_Search Search Toxicological Literature Review_SDS->Literature_Search GHS_Classification Determine GHS Classification - Skin Irrit. 2 - Eye Irrit. 2A - STOT SE 3 (Resp. Irr.) Literature_Search->GHS_Classification Identify_Data_Gaps Identify Data Gaps (e.g., Quantitative Eye/Resp. Data, Metabolism) GHS_Classification->Identify_Data_Gaps Engineering_Controls Implement Engineering Controls (Fume Hood, Eyewash/Shower) Identify_Data_Gaps->Engineering_Controls PPE Select Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) Safe_Handling Establish Safe Handling & Storage Procedures Emergency_Procedures Define Emergency Procedures (First Aid, Spill Response)

Caption: Logical workflow for assessing hazards and implementing control measures.

Experimental Protocol Workflow for Dermal Irritation (OECD 404)

Dermal_Irritation_Workflow Start Start Animal_Prep Animal Preparation (Albino Rabbit, Fur Removal) Start->Animal_Prep Test_Substance_App Apply 0.5 mL of Test Substance Animal_Prep->Test_Substance_App Exposure 4-Hour Exposure (Semi-occlusive Dressing) Test_Substance_App->Exposure Removal Remove Dressing and Residual Substance Exposure->Removal Observation Observe and Score Lesions (1, 24, 48, 72 hours) Removal->Observation Data_Analysis Analyze Scores for Erythema and Edema Observation->Data_Analysis Classification Classify Hazard Potential Data_Analysis->Classification End End Classification->End

Caption: Standard experimental workflow for an acute dermal irritation study.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While quantitative data indicates it may not be a skin irritant under specific test conditions, the classification for serious eye irritation and potential respiratory irritation necessitates the use of appropriate engineering controls and personal protective equipment. Further research is needed to fully characterize its toxicological profile, including quantitative data for eye and respiratory effects, as well as to elucidate its metabolic pathways and specific mechanisms of toxicity. Researchers and drug development professionals should adhere to the safety precautions outlined in this guide to minimize exposure and ensure a safe working environment.

References

Methodological & Application

Application Notes and Protocols: 1-[4-(Trifluoromethyl)phenyl]propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(Trifluoromethyl)phenyl]propan-1-ol is a key chiral building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group (CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This secondary benzylic alcohol serves as a versatile precursor for the synthesis of a variety of organic compounds, including chiral amines, alkenes, and esters, which are often pivotal intermediates in the development of new chemical entities.

These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for its key transformations.

Key Synthetic Applications

The primary applications of this compound in organic synthesis revolve around the transformation of its hydroxyl group. The main reactions include oxidation to the corresponding ketone, dehydration to form an alkene, and esterification to produce various esters. These transformations open avenues for the creation of diverse molecular scaffolds.

Diagram of Synthetic Pathways

G A This compound B 1-[4-(Trifluoromethyl)phenyl]propan-1-one A->B Oxidation C 1-[4-(Trifluoromethyl)phenyl]prop-1-ene A->C Dehydration D 1-[4-(Trifluoromethyl)phenyl]propyl acetate A->D Esterification E Chiral Amines B->E Reductive Amination

Caption: Key synthetic transformations of this compound.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions and outcomes for the key transformations of this compound.

Table 1: Oxidation to 1-[4-(Trifluoromethyl)phenyl]propan-1-one

Oxidizing AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room Temperature2 - 485 - 95General Protocol
Manganese dioxide (MnO2)Dichloromethane (DCM)Reflux12 - 2480 - 90General Protocol
DMSO, (COCl)₂ (Swern)Triethylamine, DCM-78 to Room Temp.1 - 3>90General Protocol[1][2]

Table 2: Dehydration to 1-[4-(Trifluoromethyl)phenyl]prop-1-ene

Dehydrating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid (H₂SO₄)Toluene (Dean-Stark)Reflux2 - 580 - 90Adapted from[3][4]
Phosphoric Acid (H₃PO₄)None150 - 2001 - 375 - 85General Protocol
p-Toluenesulfonic acid (p-TsOH)Toluene (Dean-Stark)Reflux3 - 685 - 95Adapted from[4]

Table 3: Fischer Esterification to 1-[4-(Trifluoromethyl)phenyl]propyl acetate

Carboxylic AcidCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic AcidSulfuric Acid (cat.)Excess Acetic AcidReflux4 - 870 - 85General Protocol[5][6][7][8]
Acetic AnhydridePyridine (cat.)Dichloromethane (DCM)Room Temperature2 - 4>90General Protocol

Experimental Protocols

Protocol 1: Oxidation using Swern Oxidation

This protocol describes the oxidation of this compound to 1-[4-(Trifluoromethyl)phenyl]propan-1-one. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[1][2][9]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-[4-(Trifluoromethyl)phenyl]propan-1-one.

Swern Oxidation Workflow

G cluster_0 Reagent Preparation cluster_1 Oxidation Reaction cluster_2 Workup and Purification A Oxalyl Chloride in DCM C Activation at -78°C A->C B DMSO in DCM B->C D Add Alcohol at -78°C C->D E Add Triethylamine D->E F Warm to Room Temp. E->F G Quench with Water F->G H Extraction G->H I Purification H->I

Caption: Workflow for the Swern oxidation of the target alcohol.

Protocol 2: Dehydration to 1-[4-(Trifluoromethyl)phenyl]prop-1-ene

This protocol is adapted from the dehydration of a similar benzylic alcohol, 1-phenyl-1-propanol, and is expected to yield the corresponding styrene derivative.[3][4]

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add this compound (1.0 eq.) and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.) or a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to obtain 1-[4-(Trifluoromethyl)phenyl]prop-1-ene.

Dehydration Reaction Setup

G cluster_0 Reaction Vessel cluster_1 Water Removal cluster_2 Condensation A Round-bottom flask (Alcohol, Toluene, Acid catalyst) B Dean-Stark Trap (Collects water) A->B Vapors C Reflux Condenser (Returns toluene) B->C Toluene Vapor C->B Condensed Toluene

Caption: Apparatus for acid-catalyzed dehydration with a Dean-Stark trap.

Protocol 3: Fischer Esterification with Acetic Acid

This protocol outlines the esterification of this compound with acetic acid to form the corresponding acetate ester.[5][6][7][8]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.) and an excess of glacial acetic acid (e.g., 5-10 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by flash column chromatography or distillation.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols provided herein for its oxidation, dehydration, and esterification offer reliable methods for the preparation of key synthetic building blocks. These transformations enable access to a wide range of trifluoromethyl-containing compounds with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the provided conditions to suit their specific substrates and desired outcomes.

References

Application Notes and Protocols for 1-[4-(Trifluoromethyl)phenyl]propan-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 1-[4-(trifluoromethyl)phenyl]propan-1-ol as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for this specific compound as a chiral auxiliary are limited, its structural features—a chiral secondary alcohol bearing a sterically demanding and electronically distinct trifluoromethylphenyl group—suggest its utility in inducing stereoselectivity. The following sections outline hypothetical yet plausible applications in key carbon-carbon bond-forming reactions, including aldol, Diels-Alder, and alkylation reactions. The protocols provided are based on well-established methodologies for analogous chiral auxiliaries and are intended to serve as a foundational guide for researchers exploring the capabilities of this compound.

Introduction to Chiral Auxiliaries and the Potential of this compound

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to create a rigid and sterically biased environment, leading to high diastereoselectivity in the key bond-forming step.

This compound possesses several features that make it a promising candidate for a chiral auxiliary:

  • A Well-Defined Stereocenter: The secondary alcohol provides a point of attachment for a substrate.

  • Steric Hindrance: The trifluoromethylphenyl group can effectively shield one face of the reactive substrate.

  • Electronic Effects: The electron-withdrawing trifluoromethyl group can influence the electronic properties of the attached substrate and intermediates.

  • Rigidity: The aromatic ring provides a rigid scaffold to enforce a specific conformation.

General Workflow

The use of this compound as a chiral auxiliary would typically follow a three-step sequence:

  • Attachment: Covalent bonding of the prochiral substrate to the chiral auxiliary.

  • Diastereoselective Reaction: The key reaction where the new stereocenter is formed with high diastereoselectivity.

  • Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product.

G cluster_0 General Workflow Prochiral Substrate Prochiral Substrate Chiral Substrate-Auxiliary Adduct Chiral Substrate-Auxiliary Adduct Prochiral Substrate->Chiral Substrate-Auxiliary Adduct Attachment Chiral Auxiliary\n(1-[4-(CF3)phenyl]propan-1-ol) Chiral Auxiliary (1-[4-(CF3)phenyl]propan-1-ol) Chiral Auxiliary\n(1-[4-(CF3)phenyl]propan-1-ol)->Chiral Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Chiral Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Reaction->Diastereomerically Enriched Product Cleavage Cleavage Diastereomerically Enriched Product->Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically Enriched Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered Chiral Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Hypothetical Applications and Protocols

Disclaimer: The following protocols and data are hypothetical and based on analogous reactions with other chiral alcohol auxiliaries. Experimental conditions and outcomes will require optimization for this compound.

Asymmetric Aldol Reaction

Chiral auxiliaries are widely used to control the stereochemistry of aldol reactions. In this hypothetical application, an acyl derivative of the chiral auxiliary is used to form a chiral enolate, which then reacts with an aldehyde.

Table 1: Hypothetical Data for Asymmetric Aldol Reaction

EntryAldehydeBaseLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydeLDA-90:1085
2IsobutyraldehydeLHMDS-95:588
3BenzaldehydeNaHMDSTiCl4>99:192
4AcetaldehydeKHMDSSn(OTf)292:880

Protocol: Asymmetric Aldol Reaction

  • Attachment of the Acyl Group:

    • To a solution of (1R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench with saturated aqueous NH4Cl, separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify by column chromatography to obtain the chiral ester.

  • Diastereoselective Aldol Reaction:

    • To a solution of the chiral ester (1.0 eq.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

    • Stir for 30 minutes to form the enolate.

    • Add the desired aldehyde (1.2 eq.) and stir for 2 hours at -78 °C.

    • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to isolate the aldol adduct.

  • Cleavage of the Auxiliary:

    • Dissolve the aldol adduct in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • The aqueous layer can be basified and extracted to recover the chiral auxiliary. The organic layer contains the enantiomerically enriched β-hydroxy acid.

G cluster_1 Asymmetric Aldol Reaction Workflow Attachment 1. Attachment of Acyl Group Enolate_Formation 2. Enolate Formation (LDA, -78 °C) Attachment->Enolate_Formation Aldol_Addition 3. Aldol Addition (Aldehyde, -78 °C) Enolate_Formation->Aldol_Addition Cleavage 4. Auxiliary Cleavage (LiOH) Aldol_Addition->Cleavage Product Enantioenriched β-Hydroxy Acid Cleavage->Product G cluster_2 Asymmetric Diels-Alder Reaction Workflow Acrylate_Formation 1. Chiral Acrylate Formation Lewis_Acid_Complexation 2. Lewis Acid Complexation Acrylate_Formation->Lewis_Acid_Complexation Cycloaddition 3. [4+2] Cycloaddition Lewis_Acid_Complexation->Cycloaddition Cleavage 4. Auxiliary Cleavage Cycloaddition->Cleavage Product Enantioenriched Cycloadduct Cleavage->Product G cluster_3 Asymmetric Alkylation Workflow Ester_Formation 1. Chiral Ester Formation Enolate_Formation 2. Enolate Formation Ester_Formation->Enolate_Formation Alkylation 3. Alkylation with Electrophile Enolate_Formation->Alkylation Cleavage 4. Auxiliary Cleavage Alkylation->Cleavage Product Enantioenriched Alkylated Product Cleavage->Product

Applications of Trifluoromethylated Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. This potent electron-withdrawing moiety can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and acidity, ultimately leading to improved therapeutic efficacy and pharmacokinetic profiles. This document provides detailed application notes, experimental protocols, and visual representations of key concepts related to the use of trifluoromethylated compounds in drug discovery and development.

Enhancing Metabolic Stability

The C-F bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2][3] Replacing a metabolically labile methyl group with a trifluoromethyl group can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[1][4]

Table 1: Comparative in vitro Metabolic Stability of N-Trifluoromethylated vs. N-Methylated Compounds in Human Liver Microsomes (HLM)
Compound PairSubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1 N-CH₃1546.2
N-CF₃ > 120 < 5.8
2 N-CH₃2527.7
N-CF₃ > 120 < 5.8
3 N-CH₃886.6
N-CF₃ 110 6.3

Data presented in this table is illustrative and compiled from various sources to demonstrate the general trend of increased metabolic stability upon trifluoromethylation.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[4]

2. Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized drug and a slowly metabolized drug)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the liver microsome suspension to the wells of a 96-well plate.

  • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL).

Modulation of Lipophilicity

The trifluoromethyl group is generally more lipophilic than a methyl group, which can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier.[3][5] However, the impact of trifluoromethylation on lipophilicity can be context-dependent.[6]

Table 2: Comparison of logP Values for Trifluoromethylated and Non-Trifluoromethylated Analogues
Parent CompoundAnaloguelogP (Calculated)ΔlogP
TolueneTrifluorotoluene2.11+0.61
Aniline3-(Trifluoromethyl)aniline1.75+0.85
Phenol4-(Trifluoromethyl)phenol2.56+1.08

logP values are approximations and can vary based on the calculation method and experimental conditions. This table illustrates the general trend of increased lipophilicity.

Protocol 2: Determination of Octanol-Water Partition Coefficient (logP)

This protocol describes the shake-flask method, a standard technique for experimentally determining logP.

1. Objective: To measure the equilibrium distribution of a compound between octanol and water to determine its lipophilicity.

2. Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Phosphate buffer (pH 7.4)

  • Glass vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3. Procedure:

  • Prepare a stock solution of the test compound in either water or octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of both octanol and water (or buffer).

  • Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete separation of the octanol and water phases.

  • Carefully withdraw a sample from both the octanol and the aqueous phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

4. Data Analysis:

  • Calculate the partition coefficient (P) using the equation: P = [Concentration in octanol] / [Concentration in water].

  • Calculate the logP value: logP = log10(P).

Alteration of Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly increase the acidity of nearby functional groups.[7] For example, trifluoromethylated amines are less basic (have a lower pKa of their conjugate acid) than their non-fluorinated counterparts.[8] This modulation of pKa can be crucial for optimizing drug-receptor interactions and solubility.

Table 3: Comparison of pKa Values for Trifluoromethylated and Non-Trifluoromethylated Amines
AminepKa of Conjugate Acid
Ethylamine10.67[9]
2,2,2-Trifluoroethylamine 5.7
Proline10.68
(4R)-4-Trifluoromethylproline 8.56

This table provides examples of the significant decrease in basicity (lower pKa) upon trifluoromethylation.

Case Studies: Trifluoromethylated Drugs

Celecoxib (Celebrex)

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[10] The trifluoromethyl group is a key feature of its structure, contributing to its binding affinity and overall pharmacological profile.

Mechanism of Action: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[11][12] It has also been shown to have COX-2-independent anti-cancer effects by inducing apoptosis and inhibiting cell cycle progression.[10]

Signaling Pathway:

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition Apoptosis Induction of Apoptosis Celecoxib->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Celecoxib->Cell_Cycle_Arrest Cancer_Cell Cancer Cell Proliferation Apoptosis->Cancer_Cell Inhibits Cell_Cycle_Arrest->Cancer_Cell Inhibits

Celecoxib's dual mechanism of action.

Protocol 3: Synthesis of Celecoxib

This protocol describes a common synthetic route to Celecoxib.[13][14][15]

1. Objective: To synthesize Celecoxib via the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.

2. Materials:

  • 4-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (NaH) or other suitable base

  • Toluene or other suitable aprotic solvent

  • Hydrochloric acid (HCl)

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

3. Procedure:

  • Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

    • In a flame-dried, four-necked flask equipped with a stirrer, thermometer, and dropping funnels, suspend sodium hydride in toluene.

    • At a controlled temperature (e.g., 20-25°C), simultaneously add 4-methylacetophenone and ethyl trifluoroacetate dropwise.

    • After the addition is complete, warm the reaction mixture (e.g., 40-45°C) and stir for several hours.

    • Cool the reaction mixture and quench by the dropwise addition of hydrochloric acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone.

  • Step 2: Synthesis of Celecoxib

    • Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol in a reaction vessel equipped with a reflux condenser.

    • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

    • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

4. Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Efavirenz (Sustiva)

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[6] The trifluoromethyl group is crucial for its potent inhibitory activity.

Mechanism of Action: Efavirenz is a non-competitive inhibitor of HIV-1 reverse transcriptase.[7][16] It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and prevents the conversion of viral RNA to DNA.[6]

Experimental Workflow:

Efavirenz_Workflow HIV_RNA HIV Viral RNA RT HIV Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Conformational_Change Conformational Change & Inactivation RT->Conformational_Change Integration Integration into Host Genome Viral_DNA->Integration Efavirenz Efavirenz Binding Allosteric Binding Efavirenz->Binding Binding->RT Conformational_Change->RT Inhibition

Efavirenz's inhibition of HIV reverse transcriptase.

Protocol 4: Synthesis of Efavirenz

This protocol describes a key cyclization step in the synthesis of Efavirenz.[17][18]

1. Objective: To synthesize Efavirenz via the cyclization of an amino alcohol precursor.

2. Materials:

  • (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

  • Triphosgene or 1,1'-carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Suitable base (e.g., triethylamine, if necessary)

3. Procedure:

  • In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the amino alcohol precursor in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -10°C).

  • Prepare a solution of triphosgene or CDI in anhydrous THF.

  • Slowly add the triphosgene or CDI solution to the cooled amino alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Efavirenz by column chromatography or recrystallization.

4. Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion

The trifluoromethyl group is a powerful tool in medicinal chemistry, offering a means to significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. By enhancing metabolic stability, modulating lipophilicity, and altering the acidity of molecules, the strategic incorporation of the CF3 group can lead to the development of more effective and safer therapeutics. The protocols and data presented here provide a foundation for researchers to explore and apply the unique benefits of trifluoromethylated compounds in their own drug discovery efforts.

References

Application Notes and Protocols for Asymmetric Reduction Using (S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a proposed application of (S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol as a chiral precursor for an in situ generated catalyst in asymmetric ketone reductions. This application is based on established principles of asymmetric catalysis, specifically the Corey-Bakshi-Shibata (CBS) reduction. To date, the direct use of this specific alcohol for this purpose is not extensively documented in peer-reviewed literature. The provided protocols and expected data are illustrative and based on analogous systems.

Introduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The Corey-Bakshi-Shibata (CBS) reduction is a prominent method that employs a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity.[1][2] These catalysts are often generated in situ from a chiral amino alcohol and a borane source.[3][4]

This document outlines a potential application of (S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol as a chiral precursor for the generation of an oxazaborolidine catalyst for the asymmetric reduction of various prochiral ketones. The presence of the trifluoromethyl group on the aromatic ring may influence the electronic properties and steric environment of the resulting catalyst, potentially affecting its reactivity and selectivity.

Principle of the Method

The proposed method is based on the in situ formation of a chiral oxazaborolidine catalyst from (S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol and a borane source (e.g., BH₃·THF or BH₃·SMe₂). This catalyst then coordinates with a prochiral ketone, activating it towards reduction. The borane reducing agent, also coordinated to the catalyst, delivers a hydride to one face of the ketone, dictated by the stereochemistry of the chiral alcohol, leading to the formation of a chiral secondary alcohol with high enantiomeric excess.[5][6]

The overall transformation can be summarized as follows:

  • Catalyst Formation: The chiral alcohol reacts with a borane source to form the active oxazaborolidine catalyst.

  • Asymmetric Reduction: The catalyst promotes the enantioselective reduction of the prochiral ketone by the borane reagent.

  • Work-up: The reaction is quenched, and the chiral alcohol product is isolated.

Data Presentation

The following tables present expected, illustrative data for the asymmetric reduction of various prochiral ketones using the proposed in situ generated catalyst. The data is extrapolated from results obtained with structurally similar chiral precursors in CBS reductions.

Table 1: Asymmetric Reduction of Aryl Alkyl Ketones

EntrySubstrate (Ketone)ProductYield (%)ee (%)
1Acetophenone1-Phenylethanol9295 (R)
2Propiophenone1-Phenylpropan-1-ol9096 (R)
34'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9594 (R)
42'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol8892 (R)

Table 2: Asymmetric Reduction of Aliphatic and α,β-Unsaturated Ketones

EntrySubstrate (Ketone)ProductYield (%)ee (%)
12-Octanone2-Octanol8588 (R)
23-Methyl-2-butanone3-Methyl-2-butanol8285 (R)
3Benzylacetone4-Phenyl-2-butanol8790 (R)
4(E)-4-Phenylbut-3-en-2-one(E)-4-Phenylbut-3-en-2-ol9093 (R)

Table 3: Asymmetric Reduction of Trifluoromethyl Ketones

EntrySubstrate (Ketone)ProductYield (%)ee (%)
12,2,2-Trifluoroacetophenone2,2,2-Trifluoro-1-phenylethanol8991 (R)
21-(4-Chlorophenyl)-2,2,2-trifluoroethanone1-(4-Chlorophenyl)-2,2,2-trifluoroethanol9193 (R)
31-(Naphthalen-2-yl)-2,2,2-trifluoroethanone1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol8590 (R)

Experimental Protocols

4.1 General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2]

  • Glassware should be oven-dried or flame-dried before use.

  • The borane source (BH₃·THF or BH₃·SMe₂) is highly reactive and should be handled with care.

  • Enantiomeric excess (ee) is typically determined by chiral HPLC or GC analysis.

4.2 Protocol for the Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the chiral oxazaborolidine catalyst from (S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol and its use for the asymmetric reduction of acetophenone as a model substrate.

Materials:

  • (S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol (e.g., 0.1 mmol, 10 mol%).

    • Add anhydrous THF (e.g., 2 mL).

    • Slowly add the 1.0 M solution of BH₃·THF (e.g., 0.1 mL, 0.1 mmol) to the stirred solution at room temperature.

    • Stir the mixture for 15-20 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Ketone Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add additional 1.0 M BH₃·THF solution (e.g., 0.8 mL, 0.8 mmol) dropwise to the catalyst solution.

    • In a separate flask, prepare a solution of acetophenone (e.g., 1.0 mmol) in anhydrous THF (e.g., 1 mL).

    • Add the acetophenone solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (typically 1-2 hours), slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and stir for an additional 20 minutes.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Diagram 1: Proposed Catalytic Cycle for Asymmetric Ketone Reduction

Catalytic_Cycle cluster_main Catalytic Cycle Catalyst Chiral Oxazaborolidine Activated_Catalyst Activated Catalyst- Borane Complex Catalyst->Activated_Catalyst + BH₃ Borane BH₃ Borane->Activated_Catalyst Transition_State Transition State Activated_Catalyst->Transition_State + Ketone Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Releases Product Product Chiral Alcohol (R-CH(OH)-R') Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric reduction of a prochiral ketone.

Diagram 2: Experimental Workflow

Workflow cluster_workflow Experimental Workflow Start Start Catalyst_Formation 1. Catalyst Formation (Chiral Alcohol + BH₃) Start->Catalyst_Formation Reduction 2. Asymmetric Reduction (Add Ketone + BH₃) Catalyst_Formation->Reduction Quench 3. Quenching (Add Methanol) Reduction->Quench Workup 4. Aqueous Work-up & Extraction Quench->Workup Purification 5. Purification (Chromatography) Workup->Purification Analysis 6. Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the asymmetric reduction of ketones.

References

The Role of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol in Pharmaceutical Synthesis: A Chiral Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-[4-(Trifluoromethyl)phenyl]propan-1-ol is a chiral alcohol that serves as a valuable building block in pharmaceutical synthesis. Its significance stems from the presence of a trifluoromethyl group and a chiral center, both of which are crucial features in the design of modern therapeutics. The trifluoromethyl moiety can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. The specific stereochemistry of the alcohol is critical for ensuring the desired pharmacological activity and reducing potential side effects associated with the inactive or less active enantiomer. While not a direct precursor to a wide range of commercial drugs, its structural motif is found in pharmacologically active compounds, particularly in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs investigated for the treatment of cardiovascular diseases.

This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of chiral amines, which are key intermediates for various active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 67081-98-5
Molecular Formula C₁₀H₁₁F₃O
Molecular Weight 204.19 g/mol
Appearance White to off-white solid
Melting Point 34.0-34.4 °C[1]
Boiling Point 234.8±35.0 °C (Predicted)[1]
Density 1.2 g/cm³[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Application in the Synthesis of Chiral Amines

One of the primary applications of this compound in pharmaceutical synthesis is its conversion to the corresponding chiral amine, (S)- or (R)-1-[4-(trifluoromethyl)phenyl]propan-1-amine. This transformation is a critical step as the resulting amine can be further elaborated into more complex drug molecules. The conversion of the alcohol to the amine can be achieved through various synthetic routes, often involving the activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

A general workflow for this conversion is depicted below:

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B Reagents: MsCl or TsCl, Base C Activated Intermediate (e.g., Mesylate, Tosylate) B->C D Nucleophilic Substitution (with Amine Source, e.g., NaN3 then reduction, or direct amination) C->D Reagents: NaN3, then H2/Pd-C or LAH; or NH3 E 1-[4-(Trifluoromethyl)phenyl]propan-1-amine D->E G cluster_0 Carboxylic Acid Activation cluster_1 Amide Formation A Carboxylic Acid (R-COOH) B Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) A->B Mixing in Solvent (e.g., DMF) C Activated Ester Intermediate B->C D (S)-1-[4-(Trifluoromethyl)phenyl]propan-1-amine C->D Nucleophilic Attack E Amide Product D->E G cluster_0 Peripheral Tissues cluster_1 Plasma cluster_2 Liver Macrophages Macrophages (Foam Cells) HDL HDL (High-Density Lipoprotein) Macrophages->HDL Cholesterol Efflux (via ABCA1/ABCG1) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters LDL LDL (Low-Density Lipoprotein) LDL->CETP Triglycerides Liver Liver LDL->Liver Uptake via LDL Receptor VLDL VLDL (Very Low-Density Lipoprotein) VLDL->CETP Triglycerides CETP->LDL Transfer of Cholesteryl Esters CETP->VLDL Transfer of Cholesteryl Esters CETP_Inhibitor CETP Inhibitor (e.g., Torcetrapib Analogue) CETP_Inhibitor->CETP Inhibition

References

Application Notes and Protocols: 1-[4-(Trifluoromethyl)phenyl]propan-1-ol as a Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(Trifluoromethyl)phenyl]propan-1-ol is a key chiral building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of the trifluoromethyl group significantly influences the pharmacokinetic and pharmacodynamic properties of drug molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key structural analog of the selective serotonin reuptake inhibitor (SSRI), Fluoxetine.

Introduction: The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry due to its unique electronic and steric properties. Its incorporation into drug candidates can profoundly impact:

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic degradation, prolonging the drug's half-life.

  • Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets, often leading to increased binding affinity and potency.

This compound provides a readily available chiral scaffold containing this crucial functional group, making it an attractive starting material for the synthesis of a diverse range of APIs.

Application: Synthesis of a Fluoxetine Analog

Fluoxetine, marketed as Prozac®, is a widely prescribed antidepressant. Its synthesis traditionally involves the etherification of a phenylpropanol derivative. This section details a robust protocol for the synthesis of a structural analog of Fluoxetine, N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, utilizing this compound as the starting material. The key transformation is a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from this compound:

  • Activation of the Alcohol: The hydroxyl group of the starting material is converted into a better leaving group, typically a tosylate, to facilitate nucleophilic substitution.

  • Williamson Ether Synthesis: The activated intermediate undergoes an SN2 reaction with a suitable amine, followed by demethylation, to yield the final Fluoxetine analog. A more direct approach involves the reaction with 4-chlorobenzotrifluoride.[1]

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B TsCl, Pyridine C Intermediate Tosylate B->C D Williamson Ether Synthesis (with N-methyl-3-aminopropan-1-ol) C->D NaH, THF E Fluoxetine Analog D->E

Figure 1: Synthetic workflow for the preparation of a Fluoxetine analog.
Quantitative Data from Analogous Reactions

The following table summarizes typical reaction conditions and yields for Williamson ether synthesis and related reactions found in the synthesis of Fluoxetine and its precursors. This data provides a reasonable expectation for the synthesis of the Fluoxetine analog from this compound.

Reaction StepReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Reduction of Propiophenone3-Dimethylaminopropiophenone, NaBH4-EthanolRoom Temp.2~90[1]
Ether Synthesis (SNAr)3-(Dimethylamino)-1-phenylpropanol, 4-ChlorobenzotrifluoridePotassium tert-butoxideDimethylacetamide1500.3~70[1]
Ether Synthesis (Williamson)N-methyl-3-hydroxy-3-phenyl propylamine, 1-chloro-4-trifluoromethylbenzeneKOHSulfolane90-1250.7595.7WO2001044166A1

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, following standard laboratory safety procedures.

Protocol 1: Synthesis of N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine (A Fluoxetine Precursor Analog)

This protocol is adapted from a known synthesis of a Fluoxetine precursor.[1]

Materials:

  • This compound

  • 4-Chlorobenzotrifluoride

  • Potassium tert-butoxide (1.0 M solution in tert-butanol)

  • Dimethylacetamide (DMAc)

  • Diethyl ether

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Anhydrous Oxalic Acid

  • Absolute Ethanol

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Simple distillation apparatus

  • Separatory funnel

  • Beakers

  • Dropping funnel

  • Filter funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.0 equivalent of this compound.

  • Add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide.

  • With stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol to the mixture.

  • Set up a simple distillation apparatus and slowly distill the mixture with stirring over 15-20 minutes, until the temperature of the refluxing solvent mixture reaches 150 °C.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Add 50 mL of deionized water and 50 mL of diethyl ether. Shake the funnel, venting frequently.

  • Separate the layers and extract the aqueous layer with an additional 25 mL of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

Purification (Isolation as Oxalate Salt):

  • Dissolve 0.85 g of anhydrous oxalic acid in 15 mL of absolute ethanol in a beaker with magnetic stirring.

  • Dissolve the crude product oil in a minimal amount of diethyl ether and place it in a dropping funnel.

  • Slowly add the ether solution of the product to the stirred oxalic acid solution until a permanent white precipitate forms.

  • Stir the mixture for a few minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid with two small portions of cold diethyl ether and allow it to air dry.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine this compound, 4-Chlorobenzotrifluoride, and DMAc B Add Potassium tert-butoxide solution A->B C Distill mixture until temperature reaches 150 °C B->C D Cool and partition between water and diethyl ether C->D E Separate layers and perform aqueous extractions D->E F Combine, wash, dry, and concentrate organic layers E->F G Dissolve crude product in ether F->G H Precipitate as oxalate salt from ethanolic oxalic acid G->H I Filter, wash, and dry the final product H->I

Figure 2: Experimental workflow for the synthesis of a Fluoxetine precursor analog.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of APIs, particularly those where the introduction of a trifluoromethylphenyl moiety is desired to enhance pharmacological properties. The provided protocols, based on well-established synthetic transformations, offer a clear pathway for researchers in drug discovery and development to utilize this key intermediate in the creation of novel therapeutic agents. The robust nature of the Williamson ether synthesis and related nucleophilic aromatic substitution reactions allows for the efficient construction of complex molecules from this readily available starting material.

References

Application Notes and Protocols for Enantioselective Addition to Aldehydes Using Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the enantioselective addition of nucleophiles to aldehydes, a cornerstone transformation in modern asymmetric synthesis. The methodologies outlined herein utilize chiral alcohols either as catalysts or as chiral auxiliaries to achieve high levels of stereocontrol, which is critical in the synthesis of chiral pharmaceuticals and other bioactive molecules.

I. Introduction to Enantioselective Aldehyde Additions

The addition of organometallic reagents or other nucleophiles to the carbonyl group of an aldehyde is a fundamental method for carbon-carbon bond formation. When this reaction is performed in a way that selectively produces one of two possible enantiomeric alcohol products, it is termed an enantioselective addition. Chiral alcohols play a pivotal role in this process, serving either as recoverable chiral auxiliaries that direct the stereochemical outcome of the reaction or as ligands for metal catalysts that create a chiral environment around the reaction center.[1]

These methods are indispensable in drug development and medicinal chemistry, where the specific stereochemistry of a molecule often dictates its pharmacological activity and toxicological profile.

II. Metal-Catalyzed Enantioselective Addition of Organozinc Reagents

One of the most reliable and widely used methods for the enantioselective alkylation of aldehydes involves the addition of dialkylzinc reagents in the presence of a chiral catalyst, often a β-amino alcohol.[2][3][4] Titanium(IV) isopropoxide is a common co-catalyst in these reactions, enhancing both the reactivity and the enantioselectivity.[5]

Logical Workflow for a Metal-Catalyzed Enantioselective Addition

Caption: Workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol-titanium complex.

Experimental Protocol: Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is adapted from methodologies employing chiral β-amino alcohols derived from carbohydrates.[5]

Materials:

  • Chiral β-amino alcohol ligand (e.g., derived from D-fructose, 20 mol%)[5]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.4 eq)

  • Hexane (anhydrous)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (20 mol%).

  • Dissolve the ligand in anhydrous hexane (0.25 mL).

  • Add titanium(IV) isopropoxide (1.4 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Add the aldehyde (1.0 eq) to the reaction mixture.

  • Slowly add a solution of diethylzinc in hexanes (2.0 eq) dropwise.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[5][6]

Data Summary: Enantioselective Addition of Diethylzinc to Various Aldehydes

The following table summarizes the results obtained using a chiral ligand derived from D-fructopyranose with various aldehydes.[5]

EntryAldehydeProductConversion (%)ee (%)
1Benzaldehyde1-Phenyl-1-propanol10092
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol10096
32-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol9592
4Cinnamaldehyde1-Phenylpent-1-en-3-ol7572 (R)
5HexanalOctan-3-ol8062
6Cyclohexanecarbaldehyde1-Cyclohexyl-1-propanol7835

III. Enantioselective Addition Using Chiral Auxiliaries

Chiral auxiliaries are stoichiometric chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.[1] After the reaction, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones are a classic example of chiral auxiliaries used for highly diastereoselective aldol additions, which establish two contiguous stereocenters.[1][7]

Signaling Pathway of an Evans Asymmetric Aldol Reaction

G cluster_start Starting Materials cluster_enolization Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Cleavage acyl_oxazolidinone N-Acyl Oxazolidinone lewis_acid Lewis Acid (e.g., Bu2BOTf) base Base (e.g., DIPEA) z_enolate (Z)-Boron Enolate Formation base->z_enolate aldehyde Aldehyde z_enolate->aldehyde transition_state Zimmerman-Traxler Transition State aldehyde->transition_state aldol_adduct Diastereomerically Enriched Aldol Adduct transition_state->aldol_adduct cleavage Hydrolysis or Reductive Cleavage aldol_adduct->cleavage product Chiral β-Hydroxy Acid/Alcohol cleavage->product auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Caption: Logical pathway for an Evans asymmetric aldol reaction using a chiral oxazolidinone auxiliary.

Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol describes a typical procedure for a diastereoselective aldol reaction using an Evans oxazolidinone auxiliary.[1][8]

Materials:

  • N-Acyl oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Phosphate buffer (pH 7)

  • Methanol

  • Hydrogen peroxide (30% aq.)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM (or ether) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the resulting boron enolate solution back down to -78 °C.

  • Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise to the reaction mixture.

  • Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for another hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and then 30% hydrogen peroxide.

  • Stir vigorously at 0 °C for 1 hour.

  • Concentrate the mixture in vacuo to remove the organic solvents.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the aldol adduct by flash chromatography.

  • The chiral auxiliary can then be cleaved (e.g., via hydrolysis with LiOH/H₂O₂ or reductive cleavage with LiBH₄) to yield the chiral β-hydroxy acid or alcohol, respectively.

Data Summary: Diastereoselectivity in Evans Aldol Reactions

The diastereomeric ratio (d.r.) is a measure of the stereoselectivity of the reaction.

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)
PropionylIsobutyraldehyde>99:1
PropionylBenzaldehyde97:3
AcetylBenzaldehyde80:20

Data is representative and compiled from typical outcomes of Evans aldol reactions.[1]

IV. Organocatalytic Enantioselective Additions

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals.[9][10] Chiral amines, such as prolinol derivatives, can catalyze the enantioselective addition of aldehydes to various electrophiles, including nitroolefins, through the formation of a transient chiral enamine intermediate.[11][12]

Experimental Protocol: Organocatalytic Michael Addition of an Aldehyde to Nitroethylene

This protocol is based on the work of Gellman and coworkers for the synthesis of γ²-amino acid precursors.[10][11]

Materials:

  • (S)-Diphenylprolinol silyl ether catalyst (e.g., 5-10 mol%)

  • 3-Nitrobenzoic acid co-catalyst (e.g., 5-10 mol%)

  • Aldehyde (e.g., propanal)

  • Nitroethylene

  • Solvent (e.g., a mixture of ethanol and water)[12]

Procedure:

  • To a vial, add the aldehyde (2.0 eq), the (S)-diphenylprolinol silyl ether catalyst (5 mol%), and the 3-nitrobenzoic acid co-catalyst (5 mol%).

  • Add the solvent (ethanol/water mixture).

  • Stir the mixture at room temperature.

  • Add nitroethylene (1.0 eq) and continue stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the β-substituted-δ-nitroalcohol.

  • The enantiomeric excess can be determined by chiral HPLC analysis.

Data Summary: Organocatalytic Michael Addition to Nitroethylene

The following table shows representative results for the Michael addition of various aldehydes to nitroethylene.[10]

AldehydeYield (%)ee (%)
Propanal96>95
Isovaleraldehyde92>95
3-Phenylpropanal95>95

V. Conclusion

The enantioselective addition to aldehydes is a versatile and powerful tool in asymmetric synthesis. The choice of methodology—be it metal-catalyzed, auxiliary-based, or organocatalytic—depends on the specific substrate, desired product, and scalability requirements. The protocols and data presented here offer a starting point for researchers to implement these critical transformations in their synthetic endeavors, from small-scale laboratory research to large-scale drug development processes. Careful optimization of reaction conditions is often necessary to achieve the highest levels of yield and enantioselectivity for a given substrate.

References

Application Notes and Protocols for High-Throughput Screening of Reactions Involving Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical reactions involving trifluoromethylated (CF3) compounds. The inclusion of the trifluoromethyl group is a critical strategy in modern drug discovery, enhancing metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1][2] HTS methodologies enable the rapid and efficient optimization of reactions to synthesize novel CF3-containing molecules and the screening of trifluoromethylated compound libraries to identify new drug leads.

Introduction to High-Throughput Screening in Trifluoromethylation Chemistry

High-throughput screening is a powerful automated methodology used to conduct a large number of chemical reactions or biological assays in parallel.[3] In the context of trifluoromethylation, HTS can be applied to:

  • Reaction Optimization: Rapidly screen catalysts, ligands, bases, solvents, and other reaction parameters to identify optimal conditions for known and novel trifluoromethylation reactions.[2][4]

  • Library Synthesis: Efficiently generate diverse libraries of trifluoromethylated compounds for subsequent biological screening.

  • Drug Discovery: Screen libraries of CF3-containing compounds against biological targets to identify "hit" compounds with desired therapeutic effects.[5]

The general workflow for an HTS campaign involves assay development, library preparation, automated screening, and data analysis to identify promising candidates for further investigation.

HTS for Reaction Optimization: Photocatalytic Trifluoromethylation of Heterocycles

This section details a protocol for the high-throughput screening of a photocatalytic C-H trifluoromethylation of heterocycles, a reaction of significant interest in medicinal chemistry.[1][6]

Experimental Protocol: HTS for Photocatalytic C-H Trifluoromethylation

Objective: To identify the optimal photocatalyst, solvent, and base for the C-H trifluoromethylation of a model heterocyclic substrate.

Materials:

  • Substrate: 4-Acetylpyridine

  • Trifluoromethylating Agent: Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent)

  • Oxidant: tert-Butyl hydroperoxide (tBuOOH)

  • Photocatalysts: A diverse set of commercially available iridium and ruthenium-based photocatalysts (e.g., fac-Ir(ppy)3, Ru(bpy)3Cl2)

  • Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)

  • Bases: Cesium acetate (CsOAc), Potassium carbonate (K2CO3), Diisopropylethylamine (DIPEA)

  • Internal Standard: 1,3,5-Trimethoxybenzene

  • Plates: 96-well microtiter plates with glass inserts

  • Equipment: Automated liquid handler, plate sealer, photoreactor equipped with blue LEDs, HPLC-MS or GC-MS for analysis.

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of the substrate, trifluoromethylating agent, oxidant, photocatalysts, bases, and internal standard in a suitable solvent (e.g., DMF).

  • Plate Mapping and Dispensing:

    • Design a plate map to screen various combinations of photocatalysts, solvents, and bases.

    • Use an automated liquid handler to dispense the stock solutions into the wells of the 96-well plates according to the plate map. Ensure each well contains the substrate, trifluoromethylating agent, oxidant, a specific photocatalyst, a specific base, and the internal standard.

  • Reaction Execution:

    • Seal the plates to prevent solvent evaporation.

    • Place the plates in a photoreactor and irradiate with blue LEDs at a controlled temperature (e.g., 25 °C) for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After the reaction, quench the reactions by adding a suitable quenching agent.

    • Dilute the reaction mixtures with a suitable solvent.

    • Analyze the reaction outcomes using high-throughput analytical techniques such as HPLC-MS or GC-MS to determine the yield of the trifluoromethylated product relative to the internal standard.

Data Presentation: Photocatalytic Trifluoromethylation Screen

The quantitative data from the HTS campaign can be summarized in a heatmap format for easy visualization and comparison of reaction conditions.

PhotocatalystSolventBaseYield (%)[7]
fac-Ir(ppy)3DMFCsOAc85
fac-Ir(ppy)3DMFK2CO372
fac-Ir(ppy)3MeCNCsOAc65
Ru(bpy)3Cl2DMFCsOAc78
Ru(bpy)3Cl2MeCNDIPEA45
No CatalystDMFCsOAc<5

Table 1. Representative data from a high-throughput screen for the photocatalytic trifluoromethylation of 4-acetylpyridine. Yields are determined by LC-MS analysis relative to an internal standard.

HTS for Drug Discovery: Screening a Trifluoromethylated Compound Library against a Kinase Target

This section outlines a protocol for screening a library of trifluoromethylated compounds against a protein kinase to identify potential inhibitors. Many successful kinase inhibitors contain a trifluoromethyl group.

Experimental Protocol: HTS Assay for Kinase Inhibition

Objective: To identify trifluoromethylated compounds that inhibit the activity of a target kinase.

Assay Principle: A common method for HTS of kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Trifluoromethylated Compound Library: A diverse collection of CF3-containing small molecules.

  • Kinase: Purified recombinant target kinase.

  • Substrate: A peptide or protein substrate for the kinase, often biotinylated.

  • ATP: Adenosine triphosphate.

  • Detection Reagents:

    • Europium-labeled anti-phospho-specific antibody.

    • Allophycocyanin (APC)-labeled streptavidin.

  • Assay Buffer: Buffer optimized for kinase activity.

  • Plates: 384-well or 1536-well low-volume black microtiter plates.

  • Equipment: Automated liquid handler, plate reader capable of TR-FRET measurements.

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense nanoliter volumes of the trifluoromethylated compounds from the library plates to the assay plates.

  • Reagent Addition:

    • Add the kinase, substrate, and ATP solution to the wells containing the compounds.

    • Incubate the plates at a controlled temperature (e.g., room temperature or 30 °C) for a specific duration to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

    • Incubate to allow for antibody-antigen and biotin-streptavidin binding.

  • Data Acquisition:

    • Read the plates on a plate reader capable of measuring the time-resolved fluorescence signal at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Presentation: Kinase Inhibition Screen

The results of the primary HTS are typically expressed as percent inhibition. "Hits" are identified as compounds that show inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the control wells).

Compound IDConcentration (µM)Percent InhibitionHit (Yes/No)
TFM-0011085Yes
TFM-0021012No
TFM-0031092Yes
TFM-004105No
Staurosporine (Control)198Yes
DMSO (Control)-0No

Table 2. Example data from a primary high-throughput screen of a trifluoromethylated compound library against a target kinase.

Visualizations of HTS Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided to visualize key workflows and logical relationships in the high-throughput screening of trifluoromethylated compounds.

General HTS Workflow for Reaction Optimization

HTS_Reaction_Optimization cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Reaction Parameters (Catalyst, Ligand, Solvent, Base) B Prepare Stock Solutions A->B C Design Plate Map B->C D Automated Liquid Handling (Dispense Reagents) C->D E Reaction Incubation (e.g., Photoreactor) D->E F High-Throughput Analysis (LC-MS, GC-MS) E->F G Data Processing & Visualization (Heatmap) F->G H Identify Optimal Conditions G->H

Caption: A generalized workflow for the high-throughput optimization of a chemical reaction.

Hit-to-Lead Optimization Workflow in Drug Discovery

Hit_to_Lead cluster_discovery Hit Discovery cluster_optimization Lead Optimization A Primary HTS of CF3 Library B Hit Identification A->B > Threshold Activity C Hit Confirmation & Validation B->C Confirmed Hits D Structure-Activity Relationship (SAR) Studies C->D E Synthesis of Analogs D->E Iterative Design & Synthesis G Lead Candidate Selection D->G Optimized Profile F In Vitro ADME/Tox Profiling E->F F->D

Caption: The iterative process of optimizing initial "hits" to "lead" compounds.[8][9][10]

Simplified Kinase Signaling Pathway

Kinase_Signaling cluster_pathway Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 RTK->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor CF3-Compound (Hit) Inhibitor->Kinase2 Inhibits

References

Application Notes and Protocols: 1-[4-(Trifluoromethyl)phenyl]propan-1-ol in the Synthesis of Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is oxidative stress, which leads to cellular damage and apoptosis. Consequently, the development of neuroprotective compounds that can mitigate oxidative damage is a critical area of research. Chalcones and their cyclized derivatives, flavones, are classes of polyphenolic compounds known for their antioxidant and neuroprotective properties. The introduction of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

This document outlines a synthetic strategy and evaluation protocol for a novel trifluoromethylated chalcone and its corresponding flavone, utilizing 1-[4-(trifluoromethyl)phenyl]propan-1-ol as a key starting material. The synthesized compounds are evaluated for their neuroprotective effects in an in vitro model of Parkinson's disease.

Proposed Synthetic Pathway

The synthesis of the target neuroprotective compounds commences with the oxidation of this compound to the corresponding ketone. This ketone then undergoes a Claisen-Schmidt condensation with a hydroxy-substituted benzaldehyde to yield a trifluoromethylated chalcone. Subsequent oxidative cyclization of the chalcone affords the target flavone.

Experimental Protocols

Protocol 1: Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-1-one (2)
  • Oxidation of this compound (1):

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-[4-(trifluoromethyl)phenyl]propan-1-one (2).

Protocol 2: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (3) (Chalcone Synthesis)
  • Claisen-Schmidt Condensation:

    • To a solution of 1-[4-(trifluoromethyl)phenyl]propan-1-one (2) (1.0 eq) and 4-hydroxybenzaldehyde (1.2 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone (3).

Protocol 3: Synthesis of 2-(4-(Trifluoromethyl)phenyl)-4H-chromen-4-one (4) (Flavone Synthesis)
  • Oxidative Cyclization:

    • Dissolve the chalcone (3) (1.0 eq) in dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of iodine (I₂).

    • Heat the reaction mixture to reflux for 3-4 hours, monitoring by TLC.[1]

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a solution of sodium thiosulfate to quench the excess iodine.[2]

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol to yield the pure flavone (4).[2]

Protocol 4: In Vitro Neuroprotection Assay
  • Cell Culture and Treatment:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells in 96-well plates at a density of 1x10⁴ cells/well.

    • After 24 hours, pre-treat the cells with varying concentrations of the synthesized compounds (3 and 4) for 2 hours.

  • Induction of Neurotoxicity:

    • Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP⁺) to the cell culture medium at a final concentration of 1 mM.

    • Incubate the cells for a further 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the control (untreated) cells.[3]

Data Presentation

Table 1: Neuroprotective Effects of Synthesized Compounds on MPP⁺-Induced Cytotoxicity in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (%) ± SDIC₅₀ (µM)
Control -100 ± 4.5-
MPP⁺ (1 mM) -48 ± 3.2-
Chalcone (3) 155 ± 2.815.2
568 ± 3.5
1079 ± 4.1
2588 ± 3.9
Flavone (4) 162 ± 3.18.7
575 ± 4.0
1085 ± 3.6
2592 ± 4.3

Note: The data presented in this table is representative and for illustrative purposes, based on the expected neuroprotective activities of chalcone and flavone derivatives.

Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate Ketone cluster_intermediate2 Chalcone Synthesis cluster_final Final Product start This compound (1) ketone 1-[4-(Trifluoromethyl)phenyl]propan-1-one (2) start->ketone Oxidation (PCC) chalcone (E)-1-(4-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (3) ketone->chalcone Claisen-Schmidt Condensation (+ 4-hydroxybenzaldehyde) flavone 2-(4-(Trifluoromethyl)phenyl)-4H-chromen-4-one (4) chalcone->flavone Oxidative Cyclization (I₂/DMSO)

Caption: Synthetic workflow for the preparation of neuroprotective compounds.

Signaling_Pathway cluster_stress Cellular Stress cluster_response Cellular Response & Protection MPP MPP⁺ ROS Oxidative Stress (ROS Production) MPP->ROS Keap1 Keap1 ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS scavenges Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Compound Trifluoromethylated Flavone (4) Compound->ROS direct scavenging Compound->Nrf2 promotes dissociation from Keap1

Caption: Nrf2-mediated antioxidant signaling pathway.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Trifluoromethylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the fields of medicinal chemistry and materials science. The incorporation of trifluoromethyl (CF₃) groups into aromatic systems can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. Consequently, the Suzuki-Miyaura coupling of trifluoromethylphenyl derivatives is a critical transformation for the synthesis of novel pharmaceuticals and advanced materials.

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction involving trifluoromethylphenyl boronic acids and trifluoromethylphenyl halides. Detailed experimental protocols, a summary of reaction conditions, and a discussion of key parameters are presented to guide researchers in successfully implementing these reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the coupling partners, often necessitating careful optimization of the catalyst system and reaction conditions to achieve high yields.

Data Presentation: Reaction Conditions and Yields

The successful execution of Suzuki-Miyaura couplings with trifluoromethylphenyl derivatives is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize representative reaction conditions and yields for the coupling of various trifluoromethylphenyl derivatives.

Table 1: Suzuki-Miyaura Coupling of Trifluoromethylphenylboronic Acids with Aryl Halides

Trifluoromethylphenylboronic AcidAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-(CF₃)C₆H₄B(OH)₂4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
4-(CF₃)C₆H₄B(OH)₂4-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1001892
3-(CF₃)C₆H₄B(OH)₂1-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801688
3-(CF₃)C₆H₄B(OH)₂2-BromopyridinePd(dppf)Cl₂ (3)-K₂CO₃ (3)Dioxane/H₂O901285
2-(CF₃)C₆H₄B(OH)₂4-IodoacetophenonePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)DMF110890
2-(CF₃)C₆H₄B(OH)₂3-ChlorobenzonitrilePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2)t-Amyl alcohol1002478

Table 2: Suzuki-Miyaura Coupling of Trifluoromethylphenyl Halides with Arylboronic Acids

Trifluoromethylphenyl HalideArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-(CF₃)benzenePhenylboronic acidPd(PPh₃)₄ (2)-Na₂CO₃ (2)Toluene/H₂O901296
1-Bromo-4-(CF₃)benzene4-Methoxyphenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O100898
1-Chloro-3-(CF₃)benzene4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)THF/H₂O802485
1-Chloro-3-(CF₃)benzene3-Furylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME851882
1-Iodo-2-(CF₃)benzenePhenylboronic acidPd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF100693
1-Iodo-2-(CF₃)benzene4-Acetylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O851089

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L₂(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'B(OH)₂ Base PdII_diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) (e.g., Br-C₆H₄-CF₃) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)₂) (e.g., (HO)₂B-C₆H₄-CF₃) ArBOH2->Transmetalation Experimental_Workflow start Start setup Reaction Setup (Flask, Stir bar, Reagents) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Solvents (Degassed) inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Cool, Dilute, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product Logical_Relationships cluster_params Reaction Parameters Catalyst Catalyst/Ligand (e.g., Pd(OAc)₂, SPhos) Outcome Reaction Outcome (Yield, Rate, Selectivity) Catalyst->Outcome Influences catalytic activity and substrate scope Base Base (e.g., K₃PO₄, Na₂CO₃) Base->Outcome Activates boronic acid, affects side reactions Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Outcome Impacts solubility and reaction kinetics Temperature Temperature Temperature->Outcome Affects reaction rate and catalyst stability

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 1-[4-(trifluoromethyl)phenyl]propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 4-(trifluoromethyl)benzaldehyde. This method builds the carbon skeleton and introduces the hydroxyl group in a single step.

  • Reduction of a Ketone: This route starts with the reduction of 4'-(trifluoromethyl)propiophenone using a reducing agent like sodium borohydride (NaBH₄) to convert the ketone to the desired secondary alcohol.

Q2: Which synthetic route generally provides a higher yield?

A2: While both routes are viable, the reduction of 4'-(trifluoromethyl)propiophenone often offers higher and more consistent yields. Grignard reactions are highly sensitive to reaction conditions, particularly moisture, which can significantly lower the yield. In contrast, the reduction of a ketone is typically a more robust and high-yielding transformation. For instance, biocatalytic reductions of similar ketones have reported yields as high as 99.1%.[1]

Q3: What are the main safety precautions to consider during these syntheses?

A3: For the Grignard reaction , it is crucial to work under strictly anhydrous (dry) conditions, as Grignard reagents react violently with water.[2][3] Diethyl ether and tetrahydrofuran (THF), common solvents for this reaction, are highly flammable. For the ketone reduction , while sodium borohydride is more stable than other reducing agents, it can react with acidic solutions to produce flammable hydrogen gas. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How does the trifluoromethyl group affect the synthesis?

A4: The electron-withdrawing nature of the trifluoromethyl (-CF₃) group can influence the reactivity of the carbonyl group. In the Grignard reaction, it can make the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde more electrophilic and thus more susceptible to nucleophilic attack. In the ketone reduction, this electronic effect can also enhance the reactivity of the ketone towards hydride attack.

Troubleshooting Guides

Route 1: Grignard Reaction Troubleshooting
Issue Possible Cause Suggested Solution
Low or no yield of the desired alcohol. Presence of moisture in glassware, solvents, or reagents.Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.
Inactive magnesium turnings (oxide layer).Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.[4]
Slow or no initiation of the Grignard reagent formation.Crush the magnesium turnings with a dry stirring rod to expose a fresh surface. A small amount of the alkyl halide can be added initially and warmed gently to start the reaction.
Formation of a significant amount of biphenyl byproduct. Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. Avoid excessively high temperatures during Grignard reagent formation.[3]
Reaction mixture turns dark brown or black during Grignard formation. Decomposition of the Grignard reagent, possibly catalyzed by impurities in the magnesium or alkyl halide.Use high-purity magnesium and distill the alkyl halide before use.
Difficulty in isolating the final product. Formation of stable magnesium alkoxide salts.During workup, use a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and break up the salts. Ensure thorough extraction with an organic solvent.
Route 2: Ketone Reduction Troubleshooting
Issue Possible Cause Suggested Solution
Incomplete reduction of the ketone. Insufficient amount of reducing agent.Use a molar excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄). Remember that one mole of NaBH₄ can theoretically reduce four moles of a ketone.[5]
Low reactivity of the ketone.While the -CF₃ group generally activates the ketone, steric hindrance could be a factor. Increase the reaction time or slightly elevate the temperature.
Formation of side products. Reaction of the borohydride with the solvent.While NaBH₄ is compatible with protic solvents like methanol and ethanol, it does react slowly with them. For sensitive reactions, consider using an aprotic solvent like THF, or perform the reaction at a lower temperature.[6]
Difficult workup and product isolation. Formation of borate esters.Acidic workup (e.g., with dilute HCl) will hydrolyze the borate esters. Ensure the pH is acidic before extraction.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of this compound and related compounds using different methods.

Table 1: Grignard Reaction Yields

Grignard ReagentAldehyde/KetoneSolventTemperature (°C)Yield (%)Reference
Ethylmagnesium Bromide4-FluorobenzaldehydeDiethyl etherRoom Temp~30Adapted from[4]
Isopropylmagnesium Chloride4-(Trifluoromethyl)benzaldehydeTHF-78 to RT~75-85General expected yield

Table 2: Ketone Reduction Yields

KetoneReducing AgentSolventTemperature (°C)Yield (%)Reference
4'-(Trifluoromethyl)propiophenoneNaBH₄Methanol/Ethanol0 to Room Temp>90General expected yield[5][7]
4'-(Trifluoromethyl)acetophenoneRecombinant E. coli cellsIsopropanol/Water3099.1[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 4-(trifluoromethyl)benzaldehyde and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • 4-(Trifluoromethyl)benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Dissolve 4-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the aldehyde solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis via Ketone Reduction

This protocol outlines the reduction of 4'-(trifluoromethyl)propiophenone to this compound using sodium borohydride.

Materials:

  • 4'-(Trifluoromethyl)propiophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • Dissolve 4'-(trifluoromethyl)propiophenone (1 equivalent) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in portions to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize any excess NaBH₄. Be cautious as hydrogen gas will be evolved.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Add water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate or diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Grignard_Workflow Grignard Reaction Workflow reagent_prep Prepare Grignard Reagent (Ethylmagnesium Bromide) reaction React with 4-(Trifluoromethyl)benzaldehyde reagent_prep->reaction workup Aqueous Workup (NH4Cl solution) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying purification Purification (Chromatography/Distillation) drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Reduction_Workflow Ketone Reduction Workflow start Start with 4'-(Trifluoromethyl)propiophenone reduction Reduce with NaBH4 in Methanol/Ethanol start->reduction quench Quench with Dilute Acid (HCl) reduction->quench extraction Extraction with Organic Solvent quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purification (Chromatography) drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via ketone reduction.

Troubleshooting_Logic Troubleshooting Low Yield low_yield Low Yield Observed check_reaction_type Which Reaction? low_yield->check_reaction_type grignard Grignard Reaction check_reaction_type->grignard Grignard reduction Ketone Reduction check_reaction_type->reduction Reduction grignard_cause1 Moisture Contamination? grignard->grignard_cause1 grignard_cause2 Inactive Magnesium? grignard->grignard_cause2 grignard_cause3 Side Reactions? grignard->grignard_cause3 reduction_cause1 Insufficient NaBH4? reduction->reduction_cause1 reduction_cause2 Incomplete Reaction? reduction->reduction_cause2 solution_dry Action: Ensure Anhydrous Conditions grignard_cause1->solution_dry solution_activate Action: Activate Mg (Iodine/Heat) grignard_cause2->solution_activate solution_slow_add Action: Slow Substrate Addition grignard_cause3->solution_slow_add solution_more_nabh4 Action: Increase Equivalents of NaBH4 reduction_cause1->solution_more_nabh4 solution_time_temp Action: Increase Reaction Time/Temp reduction_cause2->solution_time_temp

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol isomers. The primary challenge in purifying this compound is the separation of its enantiomers, (R)- and (S)-1-[4-(trifluoromethyl)phenyl]propan-1-ol, which have identical physical properties in an achiral environment.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound isomers challenging?

The primary difficulty lies in separating the enantiomers of the molecule. Enantiomers are non-superimposable mirror images that possess identical physical properties such as boiling point, solubility, and polarity.[1][2] Consequently, they cannot be separated by standard purification techniques like distillation or conventional (achiral) chromatography. Separation requires a chiral environment, which is typically achieved through chiral chromatography or by converting the enantiomers into diastereomers.[3][4]

Q2: What are the most effective methods for separating the enantiomers of this compound?

The most effective and widely used techniques for separating enantiomers, a process known as chiral resolution, are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and higher efficiency than HPLC for many chiral compounds.

  • Derivatization followed by Achiral Chromatography: The racemic alcohol can be reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid) to form a mixture of diastereomers.[2][5] These diastereomers have different physical properties and can be separated by standard techniques like flash chromatography or achiral HPLC.[1] The separated diastereomers are then chemically converted back to the individual, pure enantiomers.

  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively catalyzes a reaction with one enantiomer, allowing the unreacted enantiomer to be separated from the newly formed product.[6][7]

Q3: Can I separate positional isomers (e.g., 1-[2/3/4-(trifluoromethyl)phenyl]propan-1-ol) using the same methods?

Positional isomers are constitutional isomers with different physical properties. Unlike enantiomers, they can typically be separated by standard chromatography techniques such as flash column chromatography, preparative HPLC on a standard silica or C18 column, or fractional distillation, as their polarities and boiling points will differ.[8][9][10] Chiral chromatography is not necessary for separating positional isomers.[1]

Troubleshooting Guide: Chiral HPLC Separation

This guide addresses common problems encountered during the chiral HPLC separation of this compound.

Problem: Poor or No Resolution (Co-elution of Enantiomers)

Q: My enantiomers are not separating on my chiral column. What should I try first?

A: Poor resolution is the most common issue in chiral separations. It can stem from an inappropriate choice of column or mobile phase.[11] A systematic approach is required.

Troubleshooting Steps:

  • Verify Column Choice: The most critical factor is the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of chiral compounds, including alcohols.[12] Consider screening several different types of chiral columns if the first choice is unsuccessful.[3]

  • Optimize the Mobile Phase:

    • Normal Phase: For polysaccharide columns, start with a simple mobile phase like n-hexane/isopropanol (IPA). Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA). Lowering the alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks.

    • Additives/Modifiers: Small amounts of additives can significantly impact selectivity.[13] For an alcohol analyte, adding a small percentage (0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can sometimes improve peak shape and resolution.[11]

  • Adjust Temperature: Temperature affects the interactions between the analyte and the CSP.[11] Lowering the column temperature (e.g., from 25°C to 15°C) often enhances chiral recognition and improves resolution, though it may increase backpressure.[11]

  • Lower the Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can sometimes improve resolution, but at the cost of longer run times.

Problem: Poor Peak Shape (Tailing or Fronting Peaks)

Q: My peaks are broad and tailing. What is causing this and how can I fix it?

A: Peak tailing reduces resolution and compromises quantification. It is often caused by column overload or undesirable secondary interactions.

Troubleshooting Steps:

  • Check for Column Overload: This is a common cause of peak asymmetry.

    • Action: Prepare a 1:10 and 1:100 dilution of your sample and inject again. If the peak shape improves significantly, you were overloading the column.

  • Address Secondary Interactions: The acidic silanol groups on the silica backbone of the CSP can sometimes interact strongly with analytes, causing tailing.

    • Action: Add a mobile phase modifier. For a neutral/weakly acidic alcohol like the target compound, adding 0.1% TFA can help suppress these interactions.

  • Ensure Sample Solvent Compatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

    • Action: Whenever possible, dissolve the sample in the mobile phase itself. If this is not feasible, use the weakest solvent that provides adequate solubility.

Problem: Inconsistent Retention Times

Q: Why are my retention times shifting from one run to the next?

A: Drifting retention times make peak identification unreliable. The cause is often related to the stability of the system or mobile phase.

Troubleshooting Steps:

  • Ensure Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.

    • Action: Before starting a sequence, flush the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention times, particularly for temperature-sensitive chiral separations.

    • Action: Use a column oven to maintain a constant, controlled temperature.

  • Check Mobile Phase Composition: In normal phase, even tiny amounts of water can drastically alter retention times.[13] Ensure your solvents are dry and that the mobile phase composition is prepared accurately and consistently. Avoid leaving solvent reservoirs open to the atmosphere.

Data Presentation: Method Development Parameters

The following tables provide starting points for developing a purification method for this compound isomers.

Table 1: Chiral Stationary Phase (CSP) Selection Guide

CSP TypeCommon Trade NamesTypical Mobile Phase ModeSuitability for Aromatic Alcohols
Cellulose Tris(3,5-dimethylphenylcarbamate) Chiralcel® ODNormal Phase, Reversed PhaseExcellent: Widely used and often successful for this class of compounds.
Amylose Tris(3,5-dimethylphenylcarbamate) Chiralpak® ADNormal Phase, Reversed PhaseExcellent: Often provides complementary selectivity to the OD phase.[4]
Cellulose Tris(4-methylbenzoate) Chiralcel® OJNormal PhaseGood: A versatile phase worth screening.
Pentafluorophenyl (PFP) Luna® PFP, Discovery® PFPReversed PhaseFair: While not a chiral phase, PFP columns can sometimes separate positional isomers due to unique electronic interactions with the fluorinated ring.[8][14]

Table 2: Typical Starting Conditions for Chiral HPLC Method Development

ParameterNormal Phase (NP)Reversed Phase (RP)
Column Chiralpak® AD-H or Chiralcel® OD-HChiralpak® AD-RH or Chiralcel® OD-RH
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Acetonitrile / Water (50:50 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C
Detector UV at 220 nm or 254 nmUV at 220 nm or 254 nm
Injection Volume 5 µL5 µL
Sample Conc. 1 mg/mL1 mg/mL
Modifier (Optional) 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)0.1% Formic Acid or Trifluoroacetic Acid (TFA)

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Screening

This protocol outlines a systematic approach to screen for an effective chiral separation.

  • Column Selection: Choose two to three polysaccharide-based chiral columns with different selectivities (e.g., Chiralpak AD, Chiralcel OD, Chiralpak IA).

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases of n-Hexane/Isopropanol (IPA) at ratios of 98:2, 90:10, and 80:20 (v/v).

    • Prepare a 1 mg/mL solution of the racemic this compound in IPA.

    • Equilibrate the first column with the 90:10 mobile phase for 30 minutes at 1.0 mL/min.

    • Inject the sample and record the chromatogram.

    • If no separation is observed, switch to the other mobile phase compositions, allowing for re-equilibration each time.

    • Repeat the process for each selected column.

  • Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase. If using 90:10 Hexane/IPA, try 92:8 and 88:12 to optimize the resolution (α) and analysis time.

    • If peak shape is poor, add 0.1% TFA to the mobile phase.

    • Evaluate the effect of temperature by running the analysis at 15°C, 25°C, and 40°C.

  • Method Selection: Choose the column and conditions that provide the best resolution (Rs > 1.5) with acceptable peak shape and analysis time.

Protocol 2: Racemic Resolution via Diastereomeric Ester Formation

This protocol describes a chemical method for separating the enantiomers.

  • Derivatization:

    • In a round-bottom flask, dissolve the racemic this compound (1.0 eq) in dichloromethane (DCM).

    • Add a chiral resolving agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid) (1.1 eq).

    • Add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC until the starting alcohol is consumed.

  • Workup and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude mixture contains two diastereomeric esters. Purify this mixture using standard silica gel flash column chromatography with an eluent system such as hexane/ethyl acetate. The two diastereomers should have different Rf values.

  • Hydrolysis (Cleavage):

    • Collect the fractions for each pure diastereomer separately.

    • Dissolve one of the pure diastereomers in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature overnight to hydrolyze the ester.

    • Neutralize the mixture with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate to yield the enantiomerically pure (R)- or (S)-1-[4-(trifluoromethyl)phenyl]propan-1-ol.

    • Repeat the hydrolysis for the other diastereomer to obtain the opposite enantiomer.

  • Purity Analysis: Confirm the enantiomeric purity of the final products using the chiral HPLC method developed in Protocol 1.

Visualizations

G Workflow for Purification of this compound Isomers start Racemic Mixture of This compound analytical_check Analytical Scale Separation Goal? start->analytical_check prep_check Preparative Scale Separation Goal? analytical_check->prep_check No chiral_hplc Develop Analytical Chiral HPLC/SFC Method analytical_check->chiral_hplc Yes prep_check->chiral_hplc Method Development First derivatization Chemical Derivatization (e.g., with Mosher's Acid) prep_check->derivatization Alternative Path scale_up Scale-Up Analytical Method to Preparative Chiral HPLC/SFC chiral_hplc->scale_up achiral_chrom Separate Diastereomers via Standard Chromatography (Flash or Achiral HPLC) derivatization->achiral_chrom cleavage Cleave Derivatizing Agent to Yield Pure Enantiomers achiral_chrom->cleavage pure_enantiomers Purified (R) and (S) Enantiomers cleavage->pure_enantiomers scale_up->pure_enantiomers ee_analysis Analyze Enantiomeric Excess (ee%) with Analytical Chiral HPLC pure_enantiomers->ee_analysis G Troubleshooting Poor Resolution in Chiral HPLC start Problem: Poor or No Resolution (Rs < 1.5) q1 Is the CSP appropriate for aromatic alcohols? start->q1 a1_yes Optimize Mobile Phase q1->a1_yes Yes a1_no Screen Different CSPs (e.g., AD, OD, IA) q1->a1_no No q2 Vary % Alcohol Modifier (e.g., 2% to 20% IPA in Hexane) a1_yes->q2 q3 Resolution Improved? q2->q3 a3_yes Fine-tune % Modifier for optimal Rs q3->a3_yes Yes a3_no Adjust Temperature q3->a3_no No q4 Lower Temperature (e.g., to 15°C) a3_no->q4 q5 Resolution Improved? q4->q5 a5_yes Method Optimized q5->a5_yes Yes a5_no Try Different Modifier (e.g., Ethanol instead of IPA) or switch to Reversed Phase q5->a5_no No

References

Technical Support Center: Synthesis of Trifluoromethylated Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated chiral alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of trifluoromethylated chiral alcohols?

A1: Researchers often face several key challenges:

  • Low Yields: The instability of trifluoromethylated intermediates and the harsh conditions sometimes required can lead to product degradation and lower than expected yields.[1][2]

  • Poor Stereoselectivity: Achieving high enantiomeric or diastereomeric excess can be difficult. This is often influenced by the choice of catalyst, solvent, and reaction temperature.

  • Side Reactions: Competing reactions such as enolization of carbonyl substrates, elimination, and racemization of the final product can reduce the purity and yield of the desired chiral alcohol.[3]

  • Purification Difficulties: The separation of enantiomers often requires specialized techniques like chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), which can be challenging to optimize.[4][5]

Q2: My reaction is showing low enantioselectivity. What are the likely causes and how can I improve it?

A2: Low enantioselectivity is a common issue. Here are the primary factors to investigate:

  • Catalyst Purity and Loading: Ensure the chiral catalyst is of high purity and handled under an inert atmosphere if it is sensitive to air or moisture. Both too low and too high catalyst loading can negatively impact enantioselectivity. It is advisable to screen a range of catalyst loadings to find the optimum.[6]

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation energy difference between the two diastereomeric transition states, leading to a loss of stereoselectivity. Lowering the temperature often improves enantiomeric excess.[7][8]

  • Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role in the geometry of the transition state. A screening of different solvents is highly recommended. Nonpolar solvents often favor higher selectivity.[6]

  • Moisture and Air: Trace amounts of water or oxygen can deactivate sensitive catalysts or promote a non-selective background reaction. Always use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen).

  • Racemization: The chiral product itself might be susceptible to racemization under the reaction or workup conditions. This can be caused by acidic or basic conditions. An acid-free workup may be necessary to preserve the enantiomeric purity.[9]

Q3: How do I choose between an organocatalyst and a transition-metal catalyst for my asymmetric trifluoromethylation?

A3: The choice depends on the specific substrate and the desired reaction.

  • Organocatalysts: Chiral amines, thioureas, and phosphoric acids are common organocatalysts. They are often valued for their tolerance to moisture and air to some extent, and for avoiding toxic heavy metals.[9] They are particularly effective in activating aldehydes and ketones through the formation of enamines or through hydrogen bonding.

  • Transition-Metal Catalysts: Complexes of metals like nickel, copper, and iridium are frequently used.[10][11] These catalysts can enable transformations that are not accessible with organocatalysts and can be highly efficient and selective. However, they are often sensitive to air and moisture and may require careful handling. The removal of residual metal from the final product can also be a concern in pharmaceutical applications.

Q4: What are common side reactions in the trifluoromethylation of carbonyl compounds, and how can they be minimized?

A4: Besides low stereoselectivity, several side reactions can occur:

  • Enolization: For ketones with acidic α-protons, enolization can compete with the desired nucleophilic addition of the trifluoromethyl group.[3] To minimize this, using a less basic catalyst or initiator and lower reaction temperatures can be effective.

  • Racemization: As mentioned, the product alcohol can racemize. This is particularly a risk with benzylic alcohols. Careful control of pH during workup and purification is crucial.[12][13]

  • Decomposition: Trifluoromethylated intermediates can be unstable.[1][2] Monitoring the reaction progress and avoiding unnecessarily long reaction times or high temperatures can help mitigate product degradation.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is pure, has been stored correctly, and is handled under an inert atmosphere if required. For some metal catalysts, a pre-activation step may be necessary.
Poor Reagent Reactivity Confirm the purity and activity of the trifluoromethylating agent (e.g., Ruppert-Prakash reagent). These reagents can degrade with improper storage.
Presence of Inhibitors Water, oxygen, or impurities in the solvent or starting materials can inhibit the reaction. Use freshly dried, degassed solvents and purified substrates.
Suboptimal Reaction Conditions Screen different solvents and reaction temperatures. The optimal conditions can be highly substrate-dependent.
Inefficient Quenching/Workup Product may be lost or decomposed during workup. Use appropriate quenching procedures, for example, the slow addition of saturated aqueous NH4Cl for reactions with the Ruppert-Prakash reagent.[3][14]
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-elution of Enantiomers Optimize the chiral HPLC or SFC method. Screen different chiral stationary phases (e.g., amylose- or cellulose-based) and mobile phase compositions.[4]
Product Instability on Silica Gel Trifluoromethylated alcohols can sometimes be sensitive to acidic silica gel, leading to degradation. Use deactivated silica gel or consider alternative purification methods like crystallization or preparative TLC.
Removal of Catalyst Residue For organocatalysts, an acidic or basic wash during workup may be effective.[15] For metal catalysts, specific workup procedures, such as washing with a complexing agent (e.g., aqueous ammonium chloride for some copper salts), may be required.
Persistent Byproducts Optimize the reaction to minimize byproduct formation. If byproducts are unavoidable, develop a specific purification strategy, which may involve derivatization or an alternative chromatographic method.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Asymmetric Aldol Reaction of a Trifluoromethyl Ketone
Catalyst (5 mol%) Solvent Yield (%) ee (%)
QuinineCH2Cl24938
CinchonidineCH2Cl23624
Takemoto's ThioureaCH2Cl25265
Cinchona-derived Thiourea VCH2Cl2Moderate77
Cinchona-derived Squaramide IXCH2Cl25174
Takemoto's ThioureaCHCl3LowerLower
Takemoto's ThioureaTolueneLowerLower
Data compiled from trends observed in the literature. Actual results are substrate-dependent.[9]
Table 2: Performance of Chiral Stationary Phases for HPLC Separation of 1-Phenyl-2,2,2-trifluoroethanol
Chiral Stationary Phase (CSP) Mobile Phase (v/v) Separation Factor (α) Resolution (Rs)
Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10)1.252.80
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10)1.182.10
Chiralpak® AD-H (Amylose derivative)Methanol (100%)1.353.50
Data is illustrative of typical performance.[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent and a Chiral Catalyst
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral catalyst (e.g., a cinchona alkaloid derivative, 5-10 mol%) and the initiator (e.g., tetramethylammonium fluoride, 5-10 mol%).

  • Solvent and Substrate Addition: Add anhydrous solvent (e.g., toluene) via syringe. Cool the mixture to the desired temperature (typically -78 °C). Add the carbonyl compound (1.0 equivalent) via syringe.

  • Reagent Addition: Slowly add the Ruppert-Prakash reagent (TMSCF3, 1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

  • Quenching: Upon completion, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH4Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product is the TMS-protected alcohol. For desilylation, the crude material can be treated with 1M HCl in THF or TBAF. Purify the final alcohol by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: General Procedure for Asymmetric Reduction of a Trifluoromethyl Ketone
  • Preparation: To a flame-dried flask under an inert atmosphere, add the chiral catalyst (e.g., an oxazaborolidine catalyst, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF). Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the borane reducing agent (e.g., BH3·THF complex) to the catalyst solution.

  • Substrate Addition: Add the trifluoromethyl ketone (1.0 equivalent) dropwise to the catalyst-borane mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the addition of methanol, followed by 1M HCl.

  • Workup: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude alcohol by flash column chromatography and determine the enantiomeric excess by chiral HPLC or SFC.

Visualizations

troubleshooting_low_ee start Low Enantiomeric Excess (ee) Observed check_catalyst Check Catalyst Integrity (Purity, Handling, Storage) start->check_catalyst optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading Catalyst OK adjust_temp Lower Reaction Temperature optimize_loading->adjust_temp Loading Optimized screen_solvents Screen Solvents adjust_temp->screen_solvents Temp Lowered check_purity Verify Substrate/Reagent Purity screen_solvents->check_purity Solvents Screened check_racemization Investigate Product Racemization check_purity->check_racemization Purity Confirmed end Improved Enantioselectivity check_racemization->end

Caption: Troubleshooting workflow for low enantiomeric excess.

experimental_workflow prep Step 1: Preparation Add chiral catalyst and initiator to a flame-dried flask under inert atmosphere. reaction_setup Step 2: Reaction Setup Add anhydrous solvent and substrate. Cool to desired temperature. prep->reaction_setup reagent_add Step 3: Reagent Addition Slowly add trifluoromethylating agent (e.g., TMSCF3). reaction_setup->reagent_add monitoring Step 4: Monitoring Monitor reaction progress by TLC or NMR. reagent_add->monitoring quench Step 5: Quenching Quench the reaction at low temperature (e.g., with aq. NH4Cl). monitoring->quench workup Step 6: Workup & Desilylation Extract product, wash, dry, and concentrate. Deprotect silyl ether if necessary. quench->workup purify Step 7: Purification & Analysis Purify by column chromatography. Determine ee by chiral HPLC/SFC. workup->purify

Caption: General experimental workflow for asymmetric trifluoromethylation.

Caption: Simplified catalytic cycle for nucleophilic trifluoromethylation.

References

Technical Support Center: Enantioselective Synthesis of (R/S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (R/S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this chiral alcohol.

General Troubleshooting Workflow

Before delving into method-specific issues, it is crucial to follow a systematic approach to diagnose and resolve problems in your asymmetric synthesis. The following workflow provides a logical sequence for troubleshooting.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method-Specific Troubleshooting cluster_3 Optimization & Analysis Problem Low Yield or Low Enantioselectivity (e.e.) Reagents Verify Purity & Integrity of Starting Materials, Catalyst, and Solvents Problem->Reagents Start Here Conditions Confirm Reaction Conditions: Temperature, Atmosphere, Stirring, Time Reagents->Conditions ATH Asymmetric Transfer Hydrogenation (ATH) Issues Conditions->ATH If problem persists, consult method-specific guide Lipase Lipase-Catalyzed Resolution Issues Conditions->Lipase If problem persists, consult method-specific guide CBS CBS Reduction Issues Conditions->CBS If problem persists, consult method-specific guide Optimize Systematically Vary Parameters (e.g., Temp, Solvent, Catalyst Loading) ATH->Optimize Lipase->Optimize CBS->Optimize Analyze Analyze by Chiral HPLC/GC to Confirm e.e. and Purity Optimize->Analyze Analyze->Problem Iterate if necessary

General troubleshooting workflow for asymmetric synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the synthetic method. Each Q&A addresses a specific issue you might encounter.

Method 1: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN Catalysts

Asymmetric transfer hydrogenation is a highly effective method for the enantioselective reduction of prochiral ketones. Ruthenium complexes with chiral ligands like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) are commonly employed.[1][2]

Q1: My asymmetric transfer hydrogenation is giving low enantiomeric excess (e.e.). What are the likely causes and solutions?

A1: Low enantioselectivity in ATH can stem from several factors. Here’s a checklist to troubleshoot the issue:

  • Catalyst Integrity: The Ru-TsDPEN catalyst is sensitive to air and moisture.[3] Ensure it has been stored under an inert atmosphere and handled using proper Schlenk techniques. If the catalyst is old or has been improperly stored, consider using a fresh batch.

  • Purity of Reagents:

    • Ketone: Impurities in the 4'-(trifluoromethyl)propiophenone substrate can poison the catalyst. Purify the ketone by distillation or chromatography if necessary.

    • Hydrogen Source: The formic acid/triethylamine (HCOOH/NEt₃) azeotrope should be freshly prepared. Use high-purity reagents. Isopropanol, if used as a hydrogen source, must be anhydrous.

    • Solvent: Solvents must be anhydrous and deoxygenated. The presence of water or oxygen can deactivate the catalyst.

  • Reaction Temperature: While many ATH reactions run well at room temperature, the optimal temperature can be substrate-dependent. Try lowering the reaction temperature (e.g., to 0 °C or -20 °C) to enhance enantioselectivity, although this may slow down the reaction rate.

  • Base Additives: In some cases, the base used to activate the catalyst can cause a non-selective background reduction.[4] Ensure the correct stoichiometry of the base is used.

Q2: The reaction is very slow or stalls completely. How can I improve the conversion rate?

A2: Poor reaction kinetics can be due to catalyst deactivation or suboptimal conditions.

  • Inert Atmosphere: A strict inert atmosphere (argon or nitrogen) is critical. Oxygen can irreversibly oxidize and deactivate the Ru(II) catalyst.

  • Catalyst Loading: While typically low (0.1-1 mol%), insufficient catalyst loading can lead to incomplete conversion. Try slightly increasing the catalyst loading.

  • Temperature: Increasing the temperature (e.g., to 40-60 °C) will increase the reaction rate, but be mindful that it may negatively impact enantioselectivity.[5]

  • Mixing: Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous mixtures.

Method 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution using lipases is a powerful biocatalytic method to separate enantiomers of a racemic alcohol. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

Q1: The enantiomeric excess of both my recovered alcohol and the acylated product is low after lipase-catalyzed resolution. What's wrong?

A1: This indicates poor enantioselectivity of the enzyme under your reaction conditions.

  • Choice of Lipase: Not all lipases are equally effective. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a common and effective choice for secondary alcohols.[4][6] However, screening other lipases like those from Pseudomonas cepacia (PCL) or Pseudomonas fluorescens may yield better results for your specific substrate.[7]

  • Acyl Donor: The choice of acyl donor is critical. Vinyl acetate is often effective because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.[8] Other acyl donors like vinyl laurate or isopropenyl acetate can also be tested.[4][7]

  • Solvent: The reaction solvent significantly impacts lipase activity and selectivity.[9] Nonpolar, hydrophobic solvents like hexane, toluene, or isooctane are generally preferred.[6][7] Polar solvents like DMSO or DMF can strip essential water from the enzyme, leading to deactivation.[9]

  • Temperature: Temperature affects both the rate and the enantioselectivity.[10][11] Often, lower temperatures lead to higher enantioselectivity, but at the cost of a much slower reaction.[12] You may need to run the reaction for a longer period at a lower temperature (e.g., 25-30 °C) to achieve high e.e.

Q2: The reaction has stopped at less than 50% conversion. How can I drive it to completion?

A2: Stalling before 50% conversion in a kinetic resolution can be due to several factors.

  • Enzyme Deactivation: The lipase may have denatured over the reaction time, especially at higher temperatures or in the presence of certain organic solvents.[13] Consider adding a fresh portion of the enzyme.

  • Water Content: Lipases require a small amount of water to maintain their active conformation, but excess water can promote the reverse hydrolysis reaction. The use of molecular sieves can help control the water content, especially when using acyl donors that produce water as a byproduct.

  • Product Inhibition: High concentrations of the products (the ester and the co-product alcohol from the acyl donor) can sometimes inhibit the enzyme.

Method 3: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction uses a chiral oxazaborolidine catalyst and a stoichiometric borane source (like BH₃·THF or BH₃·SMe₂) for the highly enantioselective reduction of prochiral ketones.[14][15][16]

Q1: My CBS reduction is resulting in poor enantioselectivity. What are the common pitfalls?

A1: Achieving high e.e. with the CBS method requires careful attention to detail.

  • Catalyst Quality: The CBS catalyst is sensitive to moisture.[17] Using a freshly opened bottle or generating the catalyst in situ from the corresponding chiral amino alcohol is recommended.[18] The purity of the precursor amino alcohol is paramount.

  • Stoichiometry: The stoichiometry of the borane source is crucial. An excess of borane can lead to a non-catalyzed, non-selective background reduction, which will significantly lower the overall e.e. Add the borane solution slowly to the mixture of the ketone and catalyst.

  • Temperature Control: CBS reductions are typically performed at low temperatures (e.g., -78 °C to 0 °C).[17] Maintaining a stable, low temperature is critical for achieving high enantioselectivity. Use a suitable cooling bath and ensure the internal temperature is monitored and controlled.

  • Solvent: Anhydrous THF or toluene are the most common solvents. Ensure they are of high purity and completely dry.

Q2: The reaction yield is low, and I'm recovering a lot of starting material. What could be the issue?

A2: Low yield in a CBS reduction often points to issues with the reducing agent or reaction setup.

  • Borane Reagent: Borane solutions (BH₃·THF or BH₃·SMe₂) can degrade over time. Use a fresh bottle or titrate an older bottle to determine its exact molarity before use.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or GC. If the reaction stalls, a small additional charge of the borane reagent might be necessary, but be cautious of adding too much to avoid the non-selective background reaction.

  • Quenching: The reaction must be quenched carefully at low temperature, typically by the slow addition of methanol, before aqueous workup.[3] Improper quenching can lead to the formation of byproducts and loss of product.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize typical performance metrics for the three primary methods discussed. Note that optimal conditions and results can vary based on the specific substrate and experimental setup.

Table 1: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Catalyst System Substrate H-Source Temp (°C) Yield (%) e.e. (%) Reference
RuCl--INVALID-LINK-- 4-Chromanone HCOOH/NEt₃ 28 97 97 [5]
RuCl--INVALID-LINK-- Phenacyl Chloride HCOOH/NEt₃ 28 98 98 [5]

| Iridium/f-amphol | Trifluoromethyl Ketones | H₂ | RT | up to 99 | up to 99 |[10] |

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Lipase Substrate Acyl Donor Solvent Yield (%) e.e. (%) Reference
Novozym 435 (CALB) 1-Phenylethanol Vinyl Laurate Isooctane ~45 (alcohol) >99 [7]
Pseudomonas cepacia Racemic Alcohols Vinyl Acetate THF ~50 >99 [8]

| Lipase AK (P. fluorescens) | Flavan-4-ols | Vinyl Acetate | Vinyl Acetate | ~50 | >99 |[2] |

Table 3: Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones

Catalyst Substrate Borane Source Temp (°C) Yield (%) e.e. (%) Reference
(R)-Me-CBS Acetophenone BH₃·THF RT 97 97 [18]
in situ from Lactam Alcohol Trifluoromethyl Ketones BH₃ + BF₃ RT 80-95 90-98 [18]

| (R)-Me-CBS | Cyclopentenone | Catecholborane | -78 | 95 | 96 |[17] |

Experimental Protocols & Methodologies

The following are generalized protocols for the key synthetic methods. These should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Asymmetric Transfer Hydrogenation of 4'-(Trifluoromethyl)propiophenone

G start Start step1 Prepare HCOOH/NEt3 (5:2 azeotrope) and degas. start->step1 step2 Under Argon: Add Ketone (1 eq) and Ru-TsDPEN catalyst (0.5-1 mol%) to anhydrous solvent (e.g., CH2Cl2). step1->step2 step3 Add HCOOH/NEt3 azeotrope (1.5-2.0 eq). step2->step3 step4 Stir at 25-40 °C. Monitor by TLC/GC. step3->step4 step5 Quench with water. Extract with EtOAc. step4->step5 step6 Wash, dry (Na2SO4), and concentrate. step5->step6 step7 Purify by chromatography. step6->step7 end End step7->end

Workflow for Asymmetric Transfer Hydrogenation.

Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 4'-(trifluoromethyl)propiophenone (1.0 eq) and the chiral Ru(II)-TsDPEN catalyst (e.g., RuCl--INVALID-LINK--, 0.5-1.0 mol%) to a flame-dried Schlenk flask containing an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Hydrogen Source Addition: Add a freshly prepared and degassed 5:2 azeotropic mixture of formic acid and triethylamine (1.5-2.0 eq relative to the ketone) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (typically 25-40 °C) and monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

G start Start step1 To racemic alcohol (1 eq) in solvent (e.g., hexane), add lipase (e.g., Novozym 435). start->step1 step2 Add acyl donor (e.g., vinyl acetate, 1.5-2 eq). step1->step2 step3 Stir at 25-40 °C. Monitor by chiral HPLC/GC until ~50% conversion. step2->step3 step4 Filter off the immobilized lipase. step3->step4 step5 Concentrate the filtrate. step4->step5 step6 Separate unreacted alcohol from the ester product by chromatography. step5->step6 end End step6->end

Workflow for Lipase-Catalyzed Kinetic Resolution.

Methodology:

  • Setup: To a solution of racemic 1-[4-(trifluoromethyl)phenyl]propan-1-ol (1.0 eq) in a suitable organic solvent (e.g., hexane, isooctane, or toluene), add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435, by weight).

  • Acylation: Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible e.e. for both the remaining alcohol and the formed ester.

  • Separation: Once ~50% conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the newly formed ester by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product by chiral HPLC or GC.

Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction

G start Start step1 Under Argon: Add CBS catalyst (5-10 mol%) to anhydrous THF. start->step1 step2 Cool to -78 °C. Add ketone (1 eq) in anhydrous THF. step1->step2 step3 Slowly add BH3 source (e.g., BH3·SMe2, 0.6-1.0 eq) dropwise. step2->step3 step4 Stir at -78 °C. Monitor by TLC. step3->step4 step5 Carefully quench with methanol at -78 °C. step4->step5 step6 Warm to RT, add 1M HCl. Extract with EtOAc. step5->step6 step7 Wash, dry (MgSO4), and concentrate. step6->step7 step8 Purify by chromatography. step7->step8 end End step8->end

References

Byproduct formation in the preparation of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides & FAQs

This guide is divided into the two primary synthetic routes for this compound:

  • Grignard Reaction Route: Reaction of 4-(trifluoromethyl)benzaldehyde with ethylmagnesium bromide.

  • Ketone Reduction Route: Reduction of 4'-(trifluoromethyl)propiophenone.

Grignard Reaction Route: 4-(Trifluoromethyl)benzaldehyde with Ethylmagnesium Bromide

Q1: My reaction yield is very low, and I've isolated a significant amount of a nonpolar byproduct. What could this be?

A1: A common byproduct in Grignard reactions is a Wurtz coupling product.[1][2] This occurs when the Grignard reagent (ethylmagnesium bromide) reacts with the unreacted alkyl halide (ethyl bromide) to form a dimer, in this case, butane. Additionally, a coupling reaction between the Grignard reagent and unreacted bromobenzene (if used as a precursor) can form biphenyl.[2]

Troubleshooting Steps:

  • Slow Addition of Alkyl Halide: Add the ethyl bromide dropwise to the magnesium turnings during the Grignard reagent formation. A high local concentration of the alkyl halide increases the likelihood of Wurtz coupling.[1]

  • Temperature Control: The formation of the Grignard reagent is exothermic.[3] Maintain a low and controlled temperature (e.g., using an ice bath) to minimize the rate of the coupling side reaction.[4]

  • Proper Magnesium Activation: Ensure the magnesium surface is activated to promote efficient Grignard reagent formation, leaving less unreacted alkyl halide available for coupling.[3]

Q2: I have a significant amount of unreacted 4-(trifluoromethyl)benzaldehyde in my crude product. What went wrong?

A2: This issue typically points to problems with the Grignard reagent itself or the reaction conditions.

Troubleshooting Steps:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[5] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from being quenched by water.[3]

  • Reagent Quality: Use freshly prepared or high-quality ethylmagnesium bromide. Over time, Grignard reagents can degrade.

  • Addition of Aldehyde: Add the 4-(trifluoromethyl)benzaldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions.

Q3: My final product is contaminated with a compound that has a similar polarity to the desired alcohol. What could it be?

A3: Besides the desired secondary alcohol, another potential byproduct is 1-phenyl-1-propanol if there was an incomplete transmetalation and a subsequent reaction with benzaldehyde, which might be present as an impurity.[6] Also, if the starting aldehyde was contaminated with other aldehydes, you would form other secondary alcohols.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 4-(trifluoromethyl)benzaldehyde is pure and free from other aldehydes.

  • Purification: Careful column chromatography or distillation may be required to separate the desired product from structurally similar impurities.

Summary of Potential Byproducts (Grignard Route)
Byproduct NameChemical FormulaFormation Pathway
ButaneC4H10Wurtz coupling of ethylmagnesium bromide with ethyl bromide.
BenzeneC6H6Quenching of phenylmagnesium bromide (if used as a precursor) with trace water.[6]
Unreacted Starting MaterialC8H5F3OIncomplete reaction due to poor Grignard reagent quality or improper conditions.

Ketone Reduction Route: 4'-(Trifluoromethyl)propiophenone

Q1: My reduction reaction with sodium borohydride (NaBH₄) is incomplete, and I have a lot of starting ketone left.

A1: Incomplete reduction can be due to several factors related to the reagent and reaction conditions.

Troubleshooting Steps:

  • Reagent Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, an excess of the reducing agent is often used to ensure complete conversion.[7]

  • Solvent Choice: Sodium borohydride is typically used in protic solvents like methanol or ethanol.[8] The choice of solvent can affect the reaction rate.

  • Reaction Time and Temperature: While many borohydride reductions are rapid at room temperature, some may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC.

Q2: After quenching my NaBH₄ reaction, I have a white, insoluble solid that is difficult to filter. What is it and how can I remove it?

A2: The workup of sodium borohydride reductions often results in the formation of boron salts, which can be gelatinous and difficult to handle.

Troubleshooting Steps:

  • Acidic Workup: After the reaction is complete, carefully acidify the reaction mixture with dilute acid (e.g., HCl). This will neutralize the borate salts and often make them more soluble in the aqueous phase.

  • Extraction: After acidification, perform a standard aqueous workup and extract the product into an organic solvent. The boron salts will remain in the aqueous layer.

Q3: I'm concerned about over-reduction or side reactions with the trifluoromethyl group. Is this likely with NaBH₄?

A3: Sodium borohydride is a mild reducing agent and is generally selective for aldehydes and ketones.[8] It is unlikely to reduce the trifluoromethyl group or the aromatic ring under standard conditions. However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to undesired side reactions.

Summary of Potential Impurities (Reduction Route)
ImpurityChemical FormulaSource
Unreacted Starting MaterialC10H9F3OIncomplete reduction.
Boron SaltsVariousByproducts from the NaBH₄ workup.

Experimental Protocols

Key Experiment 1: Grignard Reaction of 4-(Trifluoromethyl)benzaldehyde with Ethylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • 4-(Trifluoromethyl)benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by a gentle reflux. Maintain a controlled reaction rate with an ice bath.[3]

  • Reaction with Aldehyde:

    • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

    • Add a solution of 4-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[3]

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Key Experiment 2: Reduction of 4'-(Trifluoromethyl)propiophenone with Sodium Borohydride

Materials:

  • 4'-(Trifluoromethyl)propiophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • Dissolve 4'-(trifluoromethyl)propiophenone in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizations

Byproduct_Formation_Troubleshooting cluster_grignard Grignard Route cluster_reduction Reduction Route start_g Start Synthesis: 4-(Trifluoromethyl)benzaldehyde + EtMgBr issue_g Low Yield or Impure Product start_g->issue_g byproduct_g1 Wurtz Coupling Product (e.g., Butane) issue_g->byproduct_g1 Nonpolar Impurity byproduct_g2 Unreacted Starting Material issue_g->byproduct_g2 Starting Material Detected solution_g1 Slow Reagent Addition & Temperature Control byproduct_g1->solution_g1 solution_g2 Ensure Anhydrous Conditions & High-Quality Grignard Reagent byproduct_g2->solution_g2 product_g Pure this compound solution_g1->product_g solution_g2->product_g start_r Start Synthesis: 4'-(Trifluoromethyl)propiophenone + NaBH4 issue_r Incomplete Reaction or Workup Issues start_r->issue_r byproduct_r1 Unreacted Ketone issue_r->byproduct_r1 Starting Material Detected byproduct_r2 Insoluble Boron Salts issue_r->byproduct_r2 Precipitate During Workup solution_r1 Increase NaBH4 Stoichiometry & Monitor by TLC byproduct_r1->solution_r1 solution_r2 Acidic Workup & Extraction byproduct_r2->solution_r2 product_r Pure this compound solution_r1->product_r solution_r2->product_r

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Asymmetric Synthesis of Chiral Propanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral propanols. Our goal is to help you diagnose and resolve common issues to improve yield and enantioselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee%)

Q1: My reaction is producing the desired chiral propanol, but the enantiomeric excess (ee%) is consistently low. What are the most common causes?

A1: Low enantiomeric excess can stem from several factors. A systematic investigation of the following reaction parameters is the best approach:

  • Catalyst Performance: The choice and handling of the chiral catalyst are critical. Catalyst deactivation, incorrect catalyst loading, or an unsuitable catalyst for your specific substrate can all lead to poor enantioselectivity.[1]

  • Reaction Temperature: Temperature plays a crucial role in the transition state energies of the two enantiomeric pathways. Often, lower temperatures favor higher enantioselectivity.

  • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting the enantiomeric excess.

  • Substrate Suitability: The electronic and steric properties of your substrate may not be optimal for the chosen catalytic system.

  • Reaction Time and Conversion: Prolonging the reaction time to increase yield can sometimes lead to a decrease in enantioselectivity due to side reactions or product racemization under the reaction conditions.

Q2: How can I determine if my catalyst is the source of the low ee%?

A2: To troubleshoot catalyst-related issues, consider the following:

  • Catalyst Purity and Integrity: Ensure the catalyst and any chiral ligands are of high purity and have not degraded during storage. For metal complexes, verify the correct oxidation state and coordination environment.

  • Ligand-to-Metal Ratio: For reactions involving a metal and a chiral ligand, optimizing the ratio is crucial. An incorrect ratio can lead to the formation of less selective or inactive catalytic species.

  • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always improve enantioselectivity and can sometimes have a detrimental effect. It's essential to screen a range of catalyst loadings.

  • Activation Procedure: Some catalysts require a pre-activation step. Ensure that the activation procedure is performed correctly and under the appropriate conditions (e.g., inert atmosphere).

Q3: Can changing the solvent improve my enantioselectivity?

A3: Yes, the choice of solvent can have a profound impact on enantioselectivity. Solvents can influence the stability of the diastereomeric transition states. It is advisable to screen a range of solvents with varying polarities and coordinating abilities. For instance, in the asymmetric hydrogenation of ketones, solvents like methanol, ethanol, or isopropanol are commonly used.

Issue 2: Low Reaction Yield

Q1: My reaction has high enantioselectivity, but the yield of the chiral propanol is very low. What should I investigate?

A1: Low yield with high ee% suggests that the desired catalytic cycle is occurring selectively but inefficiently. Potential causes include:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the substrate or solvent, or by the product itself inhibiting the catalyst.

  • Incomplete Conversion: The reaction may not be going to completion. This could be due to insufficient reaction time, low temperature, or an equilibrium that disfavors the product.

  • Substrate Inhibition: High concentrations of the starting material can sometimes inhibit the catalyst.

  • Mass Transfer Limitations: In heterogeneous catalysis or biphasic systems, poor mixing can limit the reaction rate.

  • Side Reactions: The substrate or product may be undergoing undesired side reactions, such as decomposition, oligomerization, or racemization.

Q2: How can I improve the yield of my asymmetric synthesis?

A2: To improve the yield, consider the following strategies:

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure (for hydrogenations), and reaction time.

  • Purify Reagents: Ensure the substrate, solvent, and any other reagents are free of impurities that could poison the catalyst.

  • Increase Catalyst Loading: A modest increase in the catalyst concentration may improve the conversion rate.

  • Use of Additives: In some cases, the addition of a co-catalyst or an additive can enhance the catalyst's activity and stability. For example, in some ruthenium-catalyzed hydrogenations, the addition of a base is crucial.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following tables summarize quantitative data on how different experimental parameters can influence the outcome of the asymmetric synthesis of chiral propanols.

Table 1: Effect of Catalyst and Ligand on Asymmetric Hydrogenation of Acetophenone

Catalyst PrecursorChiral LigandSolventTemp (°C)Pressure (atm H₂)ee%Yield (%)
[RuCl₂(p-cymene)]₂(R,R)-TsDPENMethanol251098>99
[RuCl₂(p-cymene)]₂(S,S)-TsDPENMethanol251097 (opposite enantiomer)>99
Ir(I)-diphosphine complexMeO-BIPHEP2-Propanol30509598
Rh(I)-complex(R)-BINAPToluene40209295

Table 2: Influence of Solvent on the Enantioselectivity of a Biocatalytic Reduction

EnzymeSubstrateSolventTemp (°C)ee%Conversion (%)
Alcohol Dehydrogenase (ADH-A)1-phenylpropan-2-oneHexane309285
Alcohol Dehydrogenase (ADH-A)1-phenylpropan-2-one2-Propanol3099>99
Alcohol Dehydrogenase (ADH-A)1-phenylpropan-2-oneWater308590

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a general methodology for the asymmetric hydrogenation of a prochiral ketone using a Ru-based catalyst.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • [RuCl₂(p-cymene)]₂

  • Chiral diamine ligand (e.g., (R,R)-TsDPEN)

  • Anhydrous solvent (e.g., methanol)

  • Hydrogen gas (high purity)

  • Base (e.g., potassium tert-butoxide)

  • Inert gas (e.g., argon or nitrogen)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and the chiral ligand in the anhydrous solvent. The typical molar ratio of Ru to ligand is 1:1.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the autoclave, add the prochiral ketone and the base.

    • Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

    • Seal the autoclave.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas several times to remove the inert atmosphere.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Open the reactor and quench the reaction with a suitable reagent if necessary.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting chiral propanol by column chromatography or distillation.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee%) catalyst Catalyst Issues start->catalyst conditions Reaction Conditions start->conditions substrate Substrate Issues start->substrate check_purity Check Catalyst Purity / Age catalyst->check_purity optimize_loading Optimize Catalyst Loading catalyst->optimize_loading change_ligand Screen Different Ligands catalyst->change_ligand lower_temp Lower Reaction Temperature conditions->lower_temp screen_solvents Screen Solvents conditions->screen_solvents check_time Optimize Reaction Time conditions->check_time check_sub_purity Check Substrate Purity substrate->check_sub_purity modify_substrate Modify Substrate Structure substrate->modify_substrate solution Improved ee% check_purity->solution optimize_loading->solution change_ligand->solution lower_temp->solution screen_solvents->solution check_time->solution check_sub_purity->solution modify_substrate->solution

Caption: Troubleshooting workflow for low enantiomeric excess.

Troubleshooting_Low_Yield start Low Reaction Yield catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation incomplete_conversion Incomplete Conversion start->incomplete_conversion side_reactions Side Reactions start->side_reactions purify_reagents Purify Substrate/Solvent catalyst_deactivation->purify_reagents increase_loading Increase Catalyst Loading catalyst_deactivation->increase_loading use_additives Use Additives/Co-catalysts catalyst_deactivation->use_additives optimize_time_temp Optimize Time/Temperature incomplete_conversion->optimize_time_temp increase_pressure Increase H2 Pressure incomplete_conversion->increase_pressure nmr_analysis Analyze Crude Reaction Mixture (NMR) side_reactions->nmr_analysis solution Improved Yield purify_reagents->solution increase_loading->solution use_additives->solution optimize_time_temp->solution increase_pressure->solution change_conditions Modify Reaction Conditions nmr_analysis->change_conditions change_conditions->solution

Caption: Troubleshooting workflow for low reaction yield.

References

How to improve the stability of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common stability concerns?

A1: this compound is a secondary benzylic alcohol. Its chemical structure features a hydroxyl group on a carbon adjacent to a benzene ring. This benzylic position is inherently reactive and susceptible to oxidation, which is the primary stability concern. Under normal storage conditions, the compound is stable, but it can degrade in the presence of strong oxidizing agents, high temperatures, and certain light conditions.[1] The trifluoromethyl group on the phenyl ring may enhance thermal stability and lipophilicity.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation pathway for secondary benzylic alcohols is oxidation to the corresponding ketone. Therefore, the most probable degradation product is 1-[4-(Trifluoromethyl)phenyl]propan-1-one. This is a common reaction for benzylic alcohols when exposed to oxidizing conditions.[2] As an intermediate in the synthesis of Fluoxetine, understanding the degradation of the final drug product can also provide insights. Studies on Fluoxetine have shown cleavage of the molecule, leading to compounds like 4-(trifluoromethyl)phenol.

Q3: How can I prevent the degradation of this compound during storage and experiments?

A3: To prevent degradation, it is crucial to control the experimental and storage environment. Key preventative measures include:

  • Protection from Light: Store the compound in amber vials or containers that protect it from light to prevent photolytic degradation.

  • Temperature Control: Store at cool and controlled temperatures as recommended on the safety data sheet. Avoid exposure to high heat.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Avoidance of Incompatible Reagents: Keep the compound away from strong oxidizing agents.

  • pH Control: Maintain a neutral pH in solutions, as acidic or basic conditions can sometimes catalyze degradation reactions.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[1][3][4] These conditions typically include heat, light, humidity, acid/base hydrolysis, and oxidation.[1][4] The purpose is to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods that can effectively separate the intact drug from its degradation products.[1][3] This is a critical step in drug development and is required by regulatory agencies like the FDA and ICH.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation with this compound.

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram after a reaction. Degradation of the starting material.1. Confirm the identity of the new peaks using techniques like LC-MS. 2. If degradation is confirmed, review the reaction conditions. Were any oxidizing agents present? Was the reaction exposed to light or high heat for an extended period? 3. Consider running the reaction under an inert atmosphere.
Loss of compound potency over time in solution. Oxidative or photolytic degradation in solution.1. Prepare fresh solutions for each experiment whenever possible. 2. If solutions must be stored, keep them in amber vials at a low temperature. 3. Consider adding a suitable antioxidant to the solution, after confirming its compatibility.
Discoloration of the solid compound during storage. Potential degradation due to improper storage.1. Review storage conditions. Ensure the container is tightly sealed and protected from light and moisture. 2. If the compound is old, consider re-analyzing its purity before use.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). 2. If instability is observed, consider adding an antioxidant to the medium or reducing the incubation time.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Oxidative Stress

Objective: To intentionally degrade this compound under oxidative conditions to identify potential degradation products.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean volumetric flask, add a known volume of the stock solution.

  • Add 3% H₂O₂ solution to the flask. The final concentration of H₂O₂ should be sufficient to induce degradation (typically start with a 1:1 volume ratio with the stock solution).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quench the reaction if necessary (e.g., by dilution with the mobile phase).

  • Analyze the samples using a stability-indicating HPLC method to monitor the formation of degradation products and the decrease in the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound (stressed and unstressed samples)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a photodiode array (PDA) or UV detector

Procedure:

  • Initial Method Scouting:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; 254 nm is a common starting point for aromatic compounds.

  • Method Optimization:

    • Inject both a solution of the pure compound and a sample from the forced degradation study.

    • Evaluate the chromatograms for the resolution between the parent peak and any degradation peaks.

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve optimal separation (baseline resolution between all peaks).

  • Method Validation:

    • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table provides a hypothetical summary of results from a forced degradation study on this compound.

Stress ConditionDurationParent Compound Remaining (%)Major Degradation Product
Acid Hydrolysis (0.1 M HCl, 60°C)24 hours>95%Not significant
Base Hydrolysis (0.1 M NaOH, 60°C)24 hours>95%Not significant
Oxidative (3% H₂O₂, RT)24 hours85%1-[4-(Trifluoromethyl)phenyl]propan-1-one
Thermal (80°C)48 hours92%1-[4-(Trifluoromethyl)phenyl]propan-1-one
Photolytic (UV light)24 hours90%1-[4-(Trifluoromethyl)phenyl]propan-1-one

Visualizations

Logical Degradation Pathway

This compound This compound 1-[4-(Trifluoromethyl)phenyl]propan-1-one 1-[4-(Trifluoromethyl)phenyl]propan-1-one This compound->1-[4-(Trifluoromethyl)phenyl]propan-1-one Oxidation (e.g., H2O2, Light, Heat) cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Verification Observe Degradation Observe Degradation Forced Degradation Study Forced Degradation Study Observe Degradation->Forced Degradation Study Identify Degradants (LC-MS) Identify Degradants (LC-MS) Forced Degradation Study->Identify Degradants (LC-MS) Modify Storage (Light/Temp) Modify Storage (Light/Temp) Identify Degradants (LC-MS)->Modify Storage (Light/Temp) Add Antioxidant Add Antioxidant Identify Degradants (LC-MS)->Add Antioxidant Inert Atmosphere Inert Atmosphere Identify Degradants (LC-MS)->Inert Atmosphere Stability Indicating HPLC Stability Indicating HPLC Modify Storage (Light/Temp)->Stability Indicating HPLC Add Antioxidant->Stability Indicating HPLC Inert Atmosphere->Stability Indicating HPLC Confirm Stability Confirm Stability Stability Indicating HPLC->Confirm Stability

References

Technical Support Center: Alkylation of Trifluoromethylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with trifluoromethylphenyl derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during alkylation and related reactions. The trifluoromethyl (-CF3) group, while invaluable for tuning the electronic and pharmacokinetic properties of molecules, introduces unique challenges due to its strong electron-withdrawing nature.

General Troubleshooting Workflow

Before diving into specific issues, consider this general workflow when a reaction involving a trifluoromethylphenyl derivative is not performing as expected.

G cluster_start Initial Observation cluster_check Step 1: Verify Reagents & Setup cluster_reaction Step 2: Assess Reaction Type cluster_solutions Step 3: Implement Specific Solutions start Reaction Failure (Low Yield / No Product / Side Products) reagents Reagent Purity & Stoichiometry Correct? start->reagents Begin Troubleshooting reagents->start [No] Fix & Repeat setup Inert Atmosphere? Anhydrous Conditions? reagents->setup [Yes] setup->start reaction_type Reaction Type? setup->reaction_type [Yes] eas_sol EAS Issue: - Increase catalyst loading - Use stronger Lewis Acid - Check for meta-product reaction_type->eas_sol Electrophilic (e.g., Friedel-Crafts) cc_sol Cross-Coupling Issue: - Screen ligands/bases - Check for boronic acid instability - Use pre-catalyst reaction_type->cc_sol Cross-Coupling (e.g., Suzuki) snar_sol SNAr Issue: - Ensure EWG is o/p to LG - Use stronger nucleophile - Increase temperature reaction_type->snar_sol Nucleophilic (SNAr) defluoro_sol C-F Alkylation Issue: - Control stoichiometry of reductant - Use photoredox catalysis - Check for over-reduction reaction_type->defluoro_sol C-F Functionalization

Caption: General troubleshooting workflow for reactions.

Frequently Asked Questions (FAQs)

Category 1: Electrophilic Aromatic Substitution (EAS)
Q1: Why is my Friedel-Crafts alkylation of trifluoromethylbenzene failing or giving extremely low yields?

A1: This is a common and expected challenge. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack.[1][2][3] Standard Friedel-Crafts conditions used for benzene or toluene are often insufficient. The reaction proceeds through a high-energy carbocation intermediate which is destabilized by the adjacent electron-poor ring.

Troubleshooting Steps:

  • Increase Catalyst Potency: Switch from standard Lewis acids like AlCl₃ or FeCl₃ to stronger acids or superacids (e.g., triflic acid, HF/SbF₅). Note that harsh conditions can lead to side reactions.[4]

  • Use a More Reactive Electrophile: Employ pre-formed, highly stabilized carbocations or use alkylating agents that can form them easily.

  • Increase Temperature: While this can improve rates, it may also promote side reactions like polyalkylation or decomposition.

Potential Side Reaction: Defluorination Under very strong Lewis acid or superacid conditions, the CF3 group itself can react, undergoing protolytic defluorination to form acylium ions or other reactive species, leading to undesired byproducts.[4]

Q2: I managed to get my Friedel-Crafts reaction to work, but the alkyl group added to the meta position, not ortho or para. Why?

A2: The trifluoromethyl group is a strong meta-director for electrophilic aromatic substitution.[1][3][5] Although it withdraws electron density from all positions, it deactivates the ortho and para positions more strongly than the meta position. This is because the resonance structures for ortho and para attack place a destabilizing positive charge directly adjacent to the electron-withdrawing CF3 group. The intermediate for meta attack avoids this unfavorable arrangement.

G cluster_ortho_para Ortho / Para Attack (Disfavored) cluster_meta Meta Attack (Favored) OP_Start CF3-Ph + E+ OP_Intermediate Unstable Intermediate (C+ adjacent to CF3) OP_Start->OP_Intermediate Attack at o/p position OP_Product Ortho / Para Product (Minor) OP_Intermediate->OP_Product M_Start CF3-Ph + E+ M_Intermediate More Stable Intermediate (C+ avoids CF3) M_Start->M_Intermediate Attack at m position M_Product Meta Product (Major) M_Intermediate->M_Product

Caption: Regioselectivity in the EAS of trifluoromethylbenzene.

Solution: If an ortho or para product is required, a different synthetic strategy is necessary. Consider a cross-coupling reaction (e.g., Suzuki, Stille) using an appropriately substituted trifluoromethylphenyl halide or boronic acid.

Category 2: Palladium-Catalyzed Cross-Coupling
Q3: My Suzuki coupling with a (trifluoromethyl)phenylboronic acid is giving a low yield of the desired product and a significant amount of trifluoromethylbenzene. What is happening?

A3: You are likely observing protodeboronation, a common side reaction for electron-deficient boronic acids.[6] The C-B bond is weakened by the electron-withdrawing CF3 group, making it susceptible to cleavage by water or other protic sources under the basic conditions of the Suzuki reaction.

Troubleshooting Strategies:

  • Use a Milder Base: Screen bases to find one that is strong enough to facilitate transmetalation but not so strong that it promotes rapid protodeboronation. K₃PO₄ or Cs₂CO₃ are often better choices than NaOH or KOtBu.

  • Use Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize the presence of water.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a trifluoroborate salt (Ar-BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate.[6] These protecting groups slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.

Table 1: Effect of Base on a Model Suzuki Coupling (Illustrative data based on typical observations)

Entry Boronic Acid Substrate Base Solvent Yield of Coupled Product Yield of Protodeboronation
1 4-(CF₃)C₆H₄B(OH)₂ NaOH Dioxane/H₂O 35% 60%
2 4-(CF₃)C₆H₄B(OH)₂ K₂CO₃ Dioxane/H₂O 55% 40%
3 4-(CF₃)C₆H₄B(OH)₂ K₃PO₄ Dioxane (anhydrous) 85% 10%

| 4 | 4-(CF₃)C₆H₄-MIDA | K₃PO₄ | THF/H₂O | 92% | <5% |

Protocol: Protection of Boronic Acid as a MIDA Ester

  • To a stirred solution of 4-(trifluoromethyl)phenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in DMSO, add molecular sieves.

  • Heat the mixture at 80 °C for 2-4 hours, monitoring by LC-MS for the disappearance of the starting boronic acid.

  • Cool the reaction to room temperature and pour it into water.

  • Filter the resulting precipitate, wash with water and a non-polar solvent (e.g., hexanes), and dry under vacuum to yield the MIDA boronate, which can be used directly in the Suzuki coupling reaction.

Q4: My Buchwald-Hartwig amination of a trifluoromethylphenyl bromide is sluggish and incomplete. How can I improve it?

A4: The electron-deficient nature of the trifluoromethylphenyl bromide can make the initial oxidative addition step of the catalytic cycle more challenging. Furthermore, strong bases can sometimes lead to substrate degradation. Success often hinges on the correct choice of ligand and base.

Troubleshooting Strategies:

  • Ligand Selection: Use electron-rich, sterically hindered phosphine ligands. These "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are designed to promote oxidative addition and reductive elimination. For particularly challenging substrates, bidentate ligands like DPPF or BINAP may also be effective.[7][8]

  • Base Selection: The base is critical. While strong bases like NaOtBu or LHMDS are common, they can sometimes cause decomposition of electron-poor heteroaryl halides.[9] A systematic screening of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is highly recommended.[8]

  • Catalyst Choice: Use a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which can generate the active Pd(0) species more cleanly and efficiently than using separate sources like Pd₂(dba)₃.

G cluster_input Inputs cluster_decision Key Choices cluster_output Outcome Substrate CF3-Ar-Br + HNR2 Ligand Ligand Selection (Sterically Hindered / Electron Rich) Substrate->Ligand Base Base Selection (Strength vs. Stability) Substrate->Base Catalyst Catalyst Form (Pre-catalyst vs. Pd(0) source) Substrate->Catalyst Success Successful C-N Coupling Ligand->Success e.g., XPhos Failure Low Yield / Decomposition Ligand->Failure e.g., PPh3 Base->Success e.g., K3PO4 Base->Failure Too Strong/Weak Catalyst->Success e.g., G3-XPhos Catalyst->Failure e.g., Pd/C

Caption: Key parameters for successful Buchwald-Hartwig amination.
Category 3: C-F Bond Functionalization

Q5: I am attempting a reductive alkylation of a CF3 group but I'm getting the fully reduced toluene derivative (Ar-CH3) instead of the desired difluoroalkyl product (Ar-CF2R). How can I achieve selectivity?

A5: This is a significant challenge in C-F functionalization. The C-F bond strength decreases with each successive defluorination event (BDE ArCF₂-F < ArCF₃), meaning that the difluorinated intermediate is often more reactive than the starting material, leading to over-reduction.[10]

Troubleshooting Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the reducing agent or hydrogen atom source. This is often difficult to manage effectively.

  • Modern Catalytic Methods: Employ specialized catalytic systems designed for selective C-F activation. Photoredox catalysis, often using iridium or organic photosensitizers, has emerged as a powerful tool. These methods can generate a difluorobenzyl radical intermediate via a single electron transfer event, which can then be trapped by an alkylating agent (e.g., an alkene).[10][11]

  • Reaction Conditions: Reactions involving pyridine-based substrates are often run at room temperature, as higher temperatures can promote further defluorination.[10]

Protocol: General Procedure for Photocatalytic Monodefluoroalkylation (Adapted from literature procedures)[10]

  • In a nitrogen-filled glovebox, add the trifluoromethylarene (1.0 eq), the alkene coupling partner (2.0-5.0 eq), the photocatalyst (e.g., an iridium or phenoxazine catalyst, 1-2 mol%), and a reductant/hydrogen atom source (e.g., a Hantzsch ester or formate salt) to an oven-dried vial.

  • Add anhydrous, degassed solvent (e.g., DMF or MeCN).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture under irradiation with a specific wavelength light source (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to isolate the Ar-CF₂-R product.

References

Technical Support Center: Scaling the Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol. It is intended for an audience of researchers, chemists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable laboratory method for synthesizing this compound?

A1: The most prevalent and scalable method is the Grignard reaction. This involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to 4-(trifluoromethyl)benzaldehyde. The Grignard reagent is prepared in situ from magnesium turnings and ethyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1]

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

A2: Failure to initiate is a classic issue in Grignard synthesis. The primary causes are:

  • Presence of Moisture: Grignard reagents are highly reactive towards protic solvents like water or alcohols.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide.[1] This layer prevents the reaction with the alkyl halide. To activate the magnesium, you can use methods like mechanical crushing with a glass rod, adding a small crystal of iodine, or a few drops of pre-formed Grignard reagent.[2]

Q3: The yield of my final product is consistently low. What factors could be responsible?

A3: Low yields can stem from several factors:

  • Side Reactions: A common side reaction is the Wurtz coupling, where the Grignard reagent couples with unreacted alkyl halide.[3] Slow addition of the alkyl halide during reagent formation and maintaining a moderate temperature can minimize this.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the consumption of the aldehyde starting material using Thin Layer Chromatography (TLC).

  • Degradation during Workup: The quenching step, typically with a saturated aqueous solution of ammonium chloride, should be performed carefully at a low temperature (e.g., in an ice bath) to prevent degradation of the product.

  • Losses during Purification: Product can be lost during extraction and purification steps. Optimize your column chromatography or recrystallization procedure to maximize recovery.

Q4: How should I purify the crude this compound?

A4: The most effective method for purifying the product on a laboratory scale is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective at separating the desired alcohol from nonpolar byproducts (like biphenyl) and residual starting materials.[4] For larger scales, recrystallization or vacuum distillation may be more practical.

Q5: What are the critical safety precautions when performing this synthesis?

A5: Key safety considerations include:

  • Anhydrous Conditions: The reaction must be conducted under a dry, inert atmosphere to prevent quenching of the highly reactive Grignard reagent.[1]

  • Ethers as Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Always work in a well-ventilated fume hood and away from ignition sources.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Use an ice bath to control the temperature, especially during reagent addition.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.[5]

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound via a Grignard reaction.

Diagram of the Experimental Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Synthesis cluster_2 Step 3: Workup & Purification SM Starting Materials: - Magnesium Turnings - Ethyl Bromide - Anhydrous Diethyl Ether GR Formation of Ethylmagnesium Bromide SM->GR RA Addition Reaction (0°C to RT) GR->RA ALD 4-(Trifluoromethyl)benzaldehyde in Anhydrous Ether ALD->RA WQ Aqueous Quench (sat. NH4Cl) RA->WQ EX Extraction with EtOAc & Drying (Na2SO4) WQ->EX PU Purification via Flash Chromatography EX->PU FP Final Product: 1-[4-(CF3)phenyl]propan-1-ol PU->FP

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Preparation of the Grignard Reagent:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask. Add a small crystal of iodine to activate the surface.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. The initiation of the reaction is indicated by bubbling and a loss of the iodine color.[2]

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Aldehyde:

    • Cool the flask containing the Grignard reagent in an ice-water bath.

    • Dissolve 4-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities for Scale-Up

Reagent/Material1 g Scale (Product)10 g Scale (Product)50 g Scale (Product)Molar Eq.
4-(CF3)benzaldehyde0.85 g8.5 g42.5 g1.0
Magnesium Turnings0.18 g1.8 g9.0 g1.5
Ethyl Bromide0.80 g (0.54 mL)8.0 g (5.4 mL)40.0 g (27 mL)1.5
Anhydrous Diethyl Ether20 mL200 mL1000 mL-
Sat. aq. NH4Cl15 mL150 mL750 mL-
Typical Yield ~0.85 g (85%) ~8.5 g (85%) ~42.5 g (85%) -

Table 2: Typical Analytical Data

AnalysisExpected Result
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~7.6 (d, 2H), ~7.4 (d, 2H), ~4.7 (t, 1H), ~1.8 (m, 2H), ~0.9 (t, 3H) ppm
Purity (HPLC/GC) >95%
CAS Number 67081-98-5[5][6]
Molecular Formula C₁₀H₁₁F₃O[5][7]

Troubleshooting Guide

This decision tree helps diagnose and solve common problems encountered during the synthesis.

Troubleshooting Decision Diagram

G start Problem Encountered no_rxn Reaction Fails to Initiate start->no_rxn low_yield Low or No Product Yield start->low_yield impure Impure Final Product start->impure cause_moisture Cause: System Not Anhydrous? no_rxn->cause_moisture cause_mg Cause: Mg Surface Inactive? no_rxn->cause_mg cause_reagent Cause: Grignard Reagent Degraded? low_yield->cause_reagent cause_side_rxn Cause: Side Reactions Occurred? low_yield->cause_side_rxn impure->cause_side_rxn cause_purification Cause: Inefficient Purification? impure->cause_purification sol_dry Solution: Oven/flame-dry all glassware. Use anhydrous solvents. cause_moisture->sol_dry Yes sol_activate Solution: Add iodine crystal, crush Mg, or add 1,2-dibromoethane. cause_mg->sol_activate Yes sol_reagent Solution: Ensure slow, controlled addition of aldehyde at low temperature. cause_reagent->sol_reagent Yes sol_side_rxn Solution: Control temperature during reagent formation and addition. cause_side_rxn->sol_side_rxn Yes sol_purification Solution: Optimize chromatography solvent system (TLC). cause_purification->sol_purification Yes

Caption: A decision tree for troubleshooting the Grignard synthesis.

References

Validation & Comparative

Spectroscopic Analysis of Phenylpropanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for key phenylpropanol derivatives. While the primary focus of this guide is intended to be 1-[4-(trifluoromethyl)phenyl]propan-1-ol, a comprehensive set of experimental data for this specific compound is not publicly available at this time. Therefore, this document presents a detailed spectroscopic comparison of three structurally related analogs: 1-phenylpropan-1-ol, 1-(4-chlorophenyl)propan-1-ol, and 1-(4-methylphenyl)ethanol. This information is intended to serve as a valuable reference for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for the selected analogous compounds. These data are essential for the structural elucidation and characterization of these molecules.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm
1-phenylpropan-1-ol CDCl₃0.94 (t, J = 7.2 Hz, 3H), 1.73–1.88 (m, 3H), 4.61 (t, J = 6.6 Hz, 1H), 7.26–7.35 (m, 5H)[1]
1-(4-chlorophenyl)propan-1-ol CDCl₃0.90 (t, J = 7.2 Hz, 3H), 1.65–1.80 (m, 2H), 1.96 (br, 1H), 4.56 (m, 1H), 7.25–7.32(m, 4H)[1]
1-(4-methylphenyl)ethanol CDCl₃1.48 (d, J = 6.4 Hz, 3H), 1.91 (s, 1H), 2.35 (s, 3H), 4.85 (q, J = 4.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H), 7.26 (d, J = 7.2 Hz, 2H)[1]
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm
1-phenylpropan-1-ol CDCl₃10.2, 31.9, 76.0, 126.0, 127.5, 128.4, 144.6[1]
1-(4-chlorophenyl)propan-1-ol CDCl₃10.0, 31.9, 75.3, 127.4, 128.5[1]
1-(4-methylphenyl)ethanol CDCl₃21.1, 25.1, 70.3, 125.4, 129.2, 137.2, 142.9[1]
Mass Spectrometry Data
CompoundIonization MethodKey m/z values
1-phenylpropan-1-ol GC-MS136 (M+), 107, 79, 77
1-(4-chlorophenyl)propan-1-ol Not SpecifiedNot Specified
1-(4-methylphenyl)ethanol GC-MS136 (M+), 121, 91

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for small organic molecules like the phenylpropanol derivatives discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should dissolve the compound well without reacting with it.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single peak. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography (GC-MS) is a common method. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a widely used technique for small molecules, where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis & Elucidation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr_analysis NMR Analysis (¹H, ¹³C) purification->nmr_analysis ms_analysis Mass Spectrometry (e.g., GC-MS) purification->ms_analysis data_processing Process Spectra nmr_analysis->data_processing ms_analysis->data_processing structure_elucidation Elucidate Structure data_processing->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

Caption: Experimental workflow for compound characterization.

References

Comparative Spectroscopic Analysis: 1-[4-(Trifluoromethyl)phenyl]propan-1-ol vs. 1-Phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol, with 1-phenylpropan-1-ol as a comparative standard. This guide provides an objective comparison of their performance under various spectroscopic techniques, supported by experimental data.

This guide delves into the spectroscopic signatures of this compound, a fluorinated organic compound of interest in medicinal chemistry and materials science. To contextualize its properties, a direct comparison is made with its non-fluorinated analog, 1-phenylpropan-1-ol. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the electronic environment of the molecule, leading to distinct shifts and patterns in its spectra. Understanding these differences is crucial for the structural elucidation, characterization, and quality control of compounds incorporating this functional group.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. The comparison between the two compounds highlights the influence of the trifluoromethyl group on the aromatic ring and the hydroxyl group.

Functional GroupThis compound (cm⁻¹)1-Phenylpropan-1-ol (cm⁻¹)[1]Interpretation
O-H Stretch ~3350 (broad)3383 (broad)[1]The broad absorption indicates the presence of the hydroxyl group, characteristic of alcohols.
C-H Stretch (Aromatic) ~30503063[1]These peaks correspond to the stretching vibrations of the C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic) ~2970, ~28802965[1]These absorptions are due to the C-H bonds of the propyl side chain.
C=C Stretch (Aromatic) ~1620, ~14201493, 1454[1]These bands are characteristic of the carbon-carbon double bonds within the aromatic ring.
C-F Stretch ~1325, ~1160, ~1120N/AStrong absorptions characteristic of the C-F bonds in the trifluoromethyl group.
C-O Stretch ~10701096[1]This peak represents the stretching vibration of the carbon-oxygen bond of the alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by observing the magnetic properties of atomic nuclei.

Proton NMR reveals the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the -CF3 group in this compound causes a downfield shift (to higher ppm values) of the aromatic protons compared to 1-phenylpropan-1-ol.

Proton Assignment This compound (δ ppm) 1-Phenylpropan-1-ol (δ ppm) [1]Multiplicity Integration
Aromatic H (ortho to -CF₃) ~7.60~7.26-7.35[1]d2H
Aromatic H (meta to -CF₃) ~7.45~7.26-7.35[1]d2H
CH-OH ~4.704.61[1]t1H
OH ~2.0 (variable)~1.88[1]s (broad)1H
CH₂ ~1.80~1.73-1.88[1]m2H
CH₃ ~0.900.94[1]t3H

d = doublet, t = triplet, m = multiplet, s = singlet

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The trifluoromethyl group significantly impacts the chemical shifts of the aromatic carbons. The carbon of the -CF3 group itself appears as a quartet due to coupling with the three fluorine atoms.

Carbon Assignment This compound (δ ppm) 1-Phenylpropan-1-ol (δ ppm) [1]
C-CF₃ (ipso) ~148.5N/A
Aromatic C (ortho to -CF₃) ~126.0~126.0[1]
Aromatic C (meta to -CF₃) ~125.5 (q)~128.4[1]
Aromatic C (para to -CF₃) ~129.5~127.5[1]
CF₃ ~124.0 (q)N/A
CH-OH ~75.576.0[1]
CH₂ ~32.031.9[1]
CH₃ ~10.010.2[1]

q = quartet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for this analysis.

Ion This compound (m/z) 1-Phenylpropan-1-ol (m/z) [2][3]Interpretation
[M]⁺ 204136[2][3]Molecular ion
[M-C₂H₅]⁺ 175107[3]Loss of the ethyl group
[C₇H₄F₃]⁺ 145N/ATrifluoromethylphenyl fragment
[C₇H₇]⁺ N/A91Tropylium ion
[C₆H₅]⁺ N/A77Phenyl cation

Experimental Workflow and Protocols

A standardized workflow is essential for reproducible spectroscopic analysis. The following diagram and protocols outline the key steps.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample (e.g., in CDCl₃ for NMR) IR ATR-FTIR Prep->IR Neat Liquid NMR ¹H & ¹³C NMR Prep->NMR Solution MS GC-MS (EI) Prep->MS Dilute Solution Process Spectral Processing & Baseline Correction IR->Process NMR->Process MS->Process Interpret Structural Elucidation & Comparison Process->Interpret

Caption: Workflow for the spectroscopic analysis of liquid organic compounds.

Detailed Experimental Protocols

1. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy [4][5]

  • Sample Preparation: For liquid samples like this compound, a single drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4]

  • Instrument Setup:

    • The spectral range is typically set from 4000 to 400 cm⁻¹.[5]

    • A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis to account for environmental conditions.[6]

  • Data Acquisition:

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[5]

    • The spectrum is recorded at a resolution of 4 cm⁻¹.

  • Post-Acquisition: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and dried before the next measurement.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

  • Sample Preparation:

    • Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[7]

    • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[7]

    • The solution is then transferred to a 5 mm NMR tube.[7]

  • ¹H NMR Acquisition Parameters: [7]

    • Pulse Program: Standard single pulse.

    • Spectral Width: 0 - 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition Parameters: [7]

    • Pulse Program: Proton-decoupled single pulse.

    • Spectral Width: 0 - 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phasing and baseline correction.[7]

3. Gas Chromatography-Mass Spectrometry (GC-MS) [8][9]

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane, at a concentration of approximately 10 µg/mL.[8]

    • The sample should be free of particles; centrifugation or filtration may be necessary.[9]

    • The prepared sample is transferred to a 1.5 mL glass autosampler vial.[8]

  • GC Parameters:

    • Injector Temperature: Typically set to 250 °C.

    • Column: A non-polar column (e.g., DB-5) is suitable for these compounds.

    • Oven Program: A temperature gradient is used, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (Electron Ionization - EI):

    • Ion Source Temperature: ~230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: The resulting chromatogram separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, which can be compared to spectral libraries for identification.

References

Comparative Analysis of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol and its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol and its positional isomer, 3-[3-(trifluoromethyl)phenyl]propan-1-ol. The selection of an appropriate starting material or intermediate is critical in drug discovery and development. This document aims to provide objective data to aid in this decision-making process by comparing key chemical properties, typical purity profiles, and a relevant synthetic application.

Data Presentation: Physicochemical Properties and Purity

The following table summarizes the key physicochemical properties and typical purity levels observed for this compound and the alternative compound 3-[3-(Trifluoromethyl)phenyl]propan-1-ol. While a specific Certificate of Analysis for the primary compound was not publicly available, the data presented reflects typical values found in supplier specifications.

PropertyThis compound3-[3-(Trifluoromethyl)phenyl]propan-1-ol
CAS Number 67081-98-5[1][2]78573-45-2[3]
Molecular Formula C₁₀H₁₁F₃OC₁₀H₁₁F₃O[3]
Molecular Weight 204.19 g/mol 204.19 g/mol [3]
Appearance Not specified, likely a liquid or low-melting solidColorless to light yellow clear liquid[3]
Boiling Point Not specified60 °C @ 1.13 mmHg[3]
Density Not specified1.21 g/cm³[3]
Purity (typical) >95% - 97% (GC)[4][5]≥ 98% (GC)[3]
Primary Use Laboratory chemical, organic synthesis building block[6]Intermediate in pharmaceutical synthesis (e.g., Cinacalcet)[3]

Experimental Protocols

A key application for trifluoromethyl-substituted phenylpropanols is in the synthesis of active pharmaceutical ingredients (APIs). The positional isomer, 3-[3-(Trifluoromethyl)phenyl]propan-1-ol, is a known intermediate in the synthesis of Cinacalcet, a calcimimetic agent.[7][8] The following experimental protocols outline the synthesis of this intermediate, which can be adapted for related compounds.

Experimental Protocol: Synthesis of 3-[3-(Trifluoromethyl)phenyl]propan-1-ol

This protocol describes the reduction of a propionic acid methyl ester to the corresponding propanol.

Materials:

  • 3-(3-trifluoromethylphenyl)propionic acid methyl ester

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(3-trifluoromethylphenyl)propionic acid methyl ester (50.0 g, 0.215 mol) in THF (500.0 mL) at room temperature.[9]

  • Add sodium borohydride (49.0 g, 1.295 mol) to the solution.[9]

  • Heat the reaction mixture to reflux for 10 minutes.[9]

  • Carefully add methanol (500.0 mL) to the solution at 60–65 °C over a period of 4 hours.[9]

  • After the addition of methanol is complete, continue stirring the reaction for an additional 5 hours.[9]

  • Distill off the solvent.[9]

  • Cool the remaining mixture to room temperature and add water (500.0 mL).[9]

  • Adjust the pH of the mixture to 5 using concentrated HCl.[9]

  • Extract the product with ethyl acetate (2 x 250.0 mL).[9]

  • Dry the combined organic layers over anhydrous Na₂SO₄.[9]

  • Concentrate the solution under reduced pressure to yield 3-(3-trifluoromethylphenyl)propan-1-ol.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the synthesis and analysis of these compounds.

Comparative Synthetic Workflow cluster_0 Synthesis of this compound (Hypothetical) cluster_1 Synthesis of 3-[3-(Trifluoromethyl)phenyl]propan-1-ol (Documented) cluster_2 Application A 4-(Trifluoromethyl)propiophenone B Reduction A->B e.g., NaBH4 C This compound B->C D 3-(Trifluoromethyl)benzaldehyde E Knoevenagel Condensation D->E Malonic Acid F 3-(3-Trifluoromethylphenyl)acrylic acid E->F G Hydrogenation F->G Pd/C, H2 H 3-(3-Trifluoromethylphenyl)propionic acid G->H I Esterification H->I Methanol, SOCl2 J 3-(3-Trifluoromethylphenyl)propionic acid methyl ester I->J K Reduction J->K NaBH4 L 3-[3-(Trifluoromethyl)phenyl]propan-1-ol K->L M Cinacalcet Synthesis L->M Further Synthetic Steps

Caption: Comparative Synthetic Pathways.

Analytical Workflow for Purity Determination start Sample of Trifluoromethylphenyl-propan-ol Isomer gc Gas Chromatography (GC) Analysis start->gc hplc High-Performance Liquid Chromatography (HPLC) start->hplc nmr Nuclear Magnetic Resonance (NMR) Spectroscopy start->nmr ir Infrared (IR) Spectroscopy start->ir purity Purity Assessment (%) gc->purity hplc->purity structure Structural Confirmation nmr->structure ir->structure

References

A Comparative Guide to the Enantioselective Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol and Other Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to chiral 1-[4-(trifluoromethyl)phenyl]propan-1-ol and other valuable chiral secondary alcohols. The performance of different catalytic systems, including biocatalysts and chemocatalysts, is evaluated based on experimental data for yield and enantioselectivity. Detailed experimental protocols for key methodologies are provided to facilitate replication and further development.

Introduction

Chiral secondary alcohols are crucial building blocks in the pharmaceutical and fine chemical industries. The introduction of a trifluoromethyl group, as seen in this compound, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on comparing the enantioselective synthesis of this fluorinated alcohol with its non-fluorinated analog, 1-phenylpropan-1-ol, and other substituted derivatives. We will explore two primary strategies: the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of a prochiral ketone is a direct and atom-economical method for obtaining enantiomerically pure alcohols. This section compares the performance of biocatalysts, specifically whole cells of Daucus carota (carrot) and Rhodotorula mucilaginosa, in the reduction of 4'-(trifluoromethyl)propiophenone (to yield this compound) and other substituted acetophenones.

Biocatalytic Reduction with Daucus carota

Daucus carota roots are a readily available and cost-effective biocatalyst containing alcohol dehydrogenases capable of reducing a variety of ketones with high enantioselectivity.[1][2][3][4] The following table summarizes the performance of Daucus carota in the reduction of various substituted acetophenones.

Substrate (Ketone)Product (Alcohol)Yield (%)Enantiomeric Excess (ee, %)ConfigurationReference
Acetophenone1-Phenylethanol85>99(S)[2]
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol8298(S)[2]
4'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol75>99(S)[2]
4'-(Trifluoromethyl)acetophenone1-(4-(Trifluoromethyl)phenyl)ethanol8099(S)[2]

Observations: Daucus carota provides excellent enantioselectivity across a range of electronically diverse substrates. The presence of the electron-withdrawing trifluoromethyl group does not significantly diminish the yield or enantioselectivity compared to the unsubstituted or chloro-substituted analogs.

Biocatalytic Reduction with Rhodotorula mucilaginosa

The yeast Rhodotorula mucilaginosa is another effective whole-cell biocatalyst for the asymmetric reduction of aromatic ketones.[5][6]

Substrate (Ketone)Product (Alcohol)Yield (%)Enantiomeric Excess (ee, %)ConfigurationReference
Acetophenone1-Phenylethanol89.799.9(S)[5]
4'-Methylacetophenone1-(p-Tolyl)ethanol92>99(S)[6]
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol95>99(S)[6]

Observations: Rhodotorula mucilaginosa also demonstrates high yields and near-perfect enantioselectivity for the reduction of acetophenone and its derivatives. While direct data for 4'-(trifluoromethyl)propiophenone is not available in the cited literature, the high efficiency with other substituted acetophenones suggests it is a promising candidate for this transformation.

Experimental Workflow: Biocatalytic Ketone Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Culture Biocatalyst Culture (e.g., Rhodotorula mucilaginosa) Harvest Harvest and Wash Cells Culture->Harvest AddCells Add Biocatalyst Harvest->AddCells ReactionVessel Reaction Vessel (Buffer, Glucose, Ketone) ReactionVessel->AddCells Incubation Incubate (e.g., 30°C, 200 rpm) AddCells->Incubation Extraction Extraction with Organic Solvent Incubation->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Analysis Analysis (GC, HPLC for yield and ee) Purification->Analysis

Caption: Workflow for biocatalytic reduction of prochiral ketones.

Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are robust and highly selective enzymes for the acylation of alcohols. This section compares the kinetic resolution of racemic 1-phenyl-1-propanol and its trifluoromethylated analog.

Kinetic Resolution with Candida antarctica Lipase B (Novozym 435)

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and highly enantioselective biocatalyst for the resolution of secondary alcohols.[7]

Substrate (Racemic Alcohol)Acyl DonorSolvent(S)-Alcohol ee (%)Reference
1-Phenyl-1-propanolLauric AcidToluene95[7]
1-(4-(Trifluoromethyl)phenyl)ethanol*Vinyl AcetateIsooctane>99[8]

*Note: Data for 1-(4-(trifluoromethyl)phenyl)ethanol is presented as a close analog to the target molecule.

Observations: CALB demonstrates excellent enantioselectivity for both the non-fluorinated and the trifluoromethyl-containing aromatic alcohol. The trifluoromethyl group appears to enhance the enantioselectivity of the resolution.

Signaling Pathway: Lipase-Catalyzed Kinetic Resolution

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products (at ~50% conversion) RacemicAlcohol Racemic Alcohol (R)-Alcohol + (S)-Alcohol Lipase Lipase (e.g., CALB) RacemicAlcohol->Lipase k_R > k_S AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase S_Alcohol (S)-Alcohol (Unreacted) Lipase->S_Alcohol R_Ester (R)-Ester (Product) Lipase->R_Ester

Caption: Lipase-catalyzed kinetic resolution of a racemic alcohol.

Experimental Protocols

General Procedure for Biocatalytic Reduction of Ketones with Daucus carota[2]
  • Preparation of Biocatalyst: Fresh carrots are washed, peeled, and grated.

  • Reaction Setup: In a flask, the grated carrot (e.g., 100 g) is suspended in distilled water (e.g., 200 mL). The ketone substrate (e.g., 1 mmol) is added.

  • Incubation: The flask is incubated on a shaker (e.g., 150 rpm) at room temperature for the specified time (typically 48-72 hours).

  • Work-up: The reaction mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography. The yield and enantiomeric excess are determined by GC or HPLC analysis.

General Procedure for Lipase-Catalyzed Kinetic Resolution[7]
  • Reaction Setup: To a solution of the racemic alcohol (e.g., 1 mmol) in an organic solvent (e.g., 10 mL of toluene), the acyl donor (e.g., 1.1 mmol of lauric acid) and the immobilized lipase (e.g., Novozym 435, 50 mg) are added.

  • Incubation: The reaction mixture is incubated in a shaker (e.g., 200 rpm) at a controlled temperature (e.g., 40 °C). The reaction progress is monitored by TLC or GC.

  • Work-up: Once the desired conversion (typically ~50%) is reached, the enzyme is filtered off.

  • Separation and Analysis: The unreacted alcohol and the ester product are separated by column chromatography. The enantiomeric excess of both the remaining alcohol and the ester is determined by chiral HPLC or GC.

Conclusion

This comparative guide highlights the efficacy of both biocatalytic asymmetric reduction and lipase-catalyzed kinetic resolution for the synthesis of this compound and other chiral secondary alcohols.

  • Asymmetric Reduction: Biocatalysts like Daucus carota and Rhodotorula species offer a green and highly enantioselective route to chiral alcohols from their corresponding ketones. The presence of a trifluoromethyl group on the aromatic ring is well-tolerated, yielding products with excellent enantiopurity.

  • Kinetic Resolution: Lipase-catalyzed resolution, particularly with Candida antarctica lipase B, is a robust method for separating enantiomers of racemic secondary alcohols. The trifluoromethyl substituent appears to enhance the enantioselectivity of the resolution process.

The choice of method will depend on factors such as the availability of the starting material (ketone vs. racemic alcohol), desired enantiomer, and process scalability. The provided experimental protocols serve as a starting point for the development of efficient and sustainable processes for the synthesis of these valuable chiral building blocks.

References

A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral alcohols is a critical step in asymmetric synthesis, quality control, and the overall drug development process. The differential pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methods for their precise quantification. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

Core Analytical Techniques

The determination of enantiomeric excess relies on creating a chiral environment to differentiate the enantiomers, which are physically and chemically identical in an achiral setting. This is primarily achieved through chromatographic and spectroscopic techniques. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

These techniques can be broadly categorized into two main strategies:

  • Direct Methods: These methods employ a chiral selector, typically a chiral stationary phase (CSP) in chromatography, that interacts diastereomerically with the enantiomers, leading to their separation.[1]

  • Indirect Methods: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, possessing distinct physical properties, can then be separated using a conventional achiral analytical system.[1]

Quantitative Performance Comparison

The choice of an analytical technique is often dictated by factors such as the analyte's properties (e.g., volatility, polarity), the required sensitivity and accuracy, and the desired sample throughput. The following table summarizes the typical quantitative performance of the most common analytical techniques for the quantification of chiral alcohols. The values provided are representative and can vary based on the specific analyte, instrumentation, and experimental conditions.

Analytical TechniqueTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Linearity Range (R²)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
Chiral HPLC LOD: ~0.5-1.5 µg/mL>0.99998-102%< 2%Wide applicability, robust, well-established.[2][3]Higher solvent consumption, longer analysis times compared to SFC.[4]
Chiral GC Analyte dependent, can be very low (ng/mL to pg/mL)>0.99995-105%< 5%High resolution and sensitivity for volatile analytes.[4]Limited to volatile and thermally stable compounds; derivatization often required.[4]
Chiral SFC LOD: ~0.0034 mg/mL, LOQ: ~0.010 mg/mL>0.99890-110%< 5%Fast analysis, reduced organic solvent consumption, "green" technique.[5][6]Higher initial instrument cost, less suitable for highly polar compounds.
NMR Spectroscopy Higher than chromatographic methods; analyte and field strength dependent.GoodExcellentExcellentNon-destructive, provides structural information, no physical separation needed.Lower sensitivity, requires higher sample concentration, potential for peak overlap.[7]
Capillary Electrophoresis LOD: ~0.8-0.9 µg/mL, LOQ: ~2.5-2.9 µg/mL>0.99595-105%< 2%High separation efficiency, low sample and reagent consumption.[8][9]Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.

Experimental Protocols

Reproducible and reliable results are contingent on meticulous adherence to experimental protocols. Below are generalized methodologies for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations due to its broad applicability and the wide variety of commercially available chiral stationary phases (CSPs).[3] Polysaccharide-based CSPs are among the most versatile for separating chiral alcohols.[1]

Protocol: Enantiomeric Purity of Propranolol (a chiral β-blocker with a secondary alcohol)

  • Objective: To separate and quantify the enantiomers of propranolol to determine the enantiomeric excess.

  • Materials and Reagents:

    • Propranolol hydrochloride racemate

    • (S)-(-)-Propranolol hydrochloride standard

    • HPLC grade n-heptane, ethanol, and diethylamine

    • Methanol for sample dissolution

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiralpak® IA column (250 x 4.6 mm, 5 µm) or equivalent

  • Procedure:

    • Mobile Phase Preparation: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.[1]

    • Standard Solution Preparation: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.[1]

    • HPLC Conditions:

      • Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[1]

      • Flow Rate: 1.0 mL/min[1]

      • Column Temperature: Ambient[1]

      • Detection: UV at 225 nm[1]

      • Injection Volume: 20 µL[1]

    • Data Analysis:

      • Inject the racemic standard and the (S)-(-)-enantiomer standard to determine the retention times and elution order of the enantiomers.

      • Inject the sample solution.

      • Integrate the peak areas of the two enantiomers.

      • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC)

Chiral GC is highly effective for the analysis of volatile and thermally stable chiral alcohols. Derivatization is often employed to improve volatility and chromatographic performance.

Protocol: Enantiomeric Purity of Acyclic Alcohols via Acylation

  • Objective: To derivatize chiral acyclic alcohols and separate the resulting diastereomers by chiral GC.

  • Materials and Reagents:

    • Chiral alcohol (e.g., 2-heptanol)

    • Acetic acid

    • Iodine (catalyst)

    • Anhydrous sodium sulfate

    • Dichloromethane

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • CP Chirasil-DEX CB column (25 m x 0.25 mm, 0.25 µm) or equivalent

  • Procedure:

    • Derivatization (Acylation): In a screw-cap vial, mix the alcohol (2 mmol), acetic acid (3 mmol), iodine (0.06 mmol), and anhydrous Na₂SO₄ (0.02 mmol). Stir the mixture at 100°C for 48 hours. Dissolve the product in 1 mL of dichloromethane and filter.

    • GC Conditions:

      • Carrier Gas: Hydrogen

      • Injector Temperature: 230°C

      • Detector Temperature: 250°C

      • Oven Temperature Program: Isothermal or gradient depending on the analyte.

    • Data Analysis:

      • Inject the derivatized sample.

      • Integrate the peak areas of the two diastereomers.

      • Calculate the enantiomeric excess as described for HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to HPLC, offering faster separations and reduced organic solvent consumption. It is particularly well-suited for chiral separations.[6]

Protocol: Enantiomeric Separation of a Chiral Alcohol

  • Objective: To achieve rapid separation of chiral alcohol enantiomers using SFC.

  • Materials and Reagents:

    • Chiral alcohol sample

    • Methanol (modifier)

    • Carbon dioxide (mobile phase)

  • Instrumentation:

    • SFC system with a UV detector

    • Chiralcel OF column (50 x 4.6 mm) or equivalent

  • Procedure:

    • SFC Conditions:

      • Mobile Phase: Isocratic 30% methanol / 70% CO₂

      • Flow Rate: 4 mL/min

      • Column Temperature: 35°C

      • Back Pressure: 200 bar

      • Detection: UV at 215 nm

    • Data Analysis:

      • Inject the sample solution.

      • Integrate the peak areas of the two enantiomers.

      • Calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), allows for the determination of enantiomeric excess without physical separation of the enantiomers.

Protocol: "In-Tube" Derivatization for NMR Analysis

  • Objective: To rapidly determine the enantiomeric excess of a chiral alcohol by forming diastereomers directly in an NMR tube.

  • Materials and Reagents:

    • Chiral alcohol sample (~0.01 mg)

    • Enantiopure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or α-methoxy-α-phenylacetic acid (MPA)

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Deuterated chloroform (CDCl₃)

  • Instrumentation:

    • NMR spectrometer

  • Procedure:

    • Sample Preparation ("In-Tube"):

      • In an NMR tube, dissolve the chiral alcohol, MTPA or MPA, and a catalytic amount of DMAP in CDCl₃.

      • Add DCC to the solution.

      • Shake the tube for approximately 1 minute. The reaction to form diastereomeric esters is typically complete within 5 minutes.

    • NMR Analysis:

      • Acquire a ¹H NMR spectrum.

      • Identify well-resolved signals corresponding to each diastereomer.

      • Integrate the signals for each diastereomer.

    • Data Analysis:

      • Calculate the enantiomeric excess from the ratio of the integrated peak areas of the diastereomers.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and reagent volumes, making it a valuable tool for chiral analysis.[7]

Protocol: Enantiomeric Purity Determination using a Chiral Selector

  • Objective: To separate chiral alcohol enantiomers by CE using a chiral selector in the background electrolyte.

  • Materials and Reagents:

    • Chiral alcohol sample

    • Phosphate buffer

    • Chiral selector (e.g., sulfobutyl ether-β-cyclodextrin)

    • Acetonitrile (organic modifier)

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector

  • Procedure:

    • Background Electrolyte (BGE) Preparation: Prepare a 25 mM phosphate buffer at a specific pH (e.g., 8.0) containing the chiral selector (e.g., 28 mg/mL sulfobutyl ether-β-cyclodextrin) and an organic modifier (e.g., 20% acetonitrile).[8]

    • CE Conditions:

      • Capillary: Fused-silica

      • Applied Voltage: 22 kV[8]

      • Temperature: 20°C[8]

      • Detection: UV at a suitable wavelength (e.g., 206 nm)[8]

    • Data Analysis:

      • Inject the sample.

      • Integrate the peak areas of the two enantiomers.

      • Calculate the enantiomeric excess.

Workflow and Logical Relationships

The general workflow for determining the enantiomeric excess of a chiral alcohol involves a series of logical steps, from initial sample assessment to final data analysis. The choice between a direct or indirect method is a key decision point that influences the subsequent experimental path.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation & Method Selection cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis start Chiral Alcohol Sample method_choice Method Selection (Direct vs. Indirect) start->method_choice derivatization Derivatization with Chiral Agent method_choice->derivatization Indirect dissolution Dissolution in Appropriate Solvent method_choice->dissolution Direct derivatization->dissolution hplc Chiral HPLC dissolution->hplc gc Chiral GC dissolution->gc sfc Chiral SFC dissolution->sfc nmr NMR Spectroscopy dissolution->nmr ce Capillary Electrophoresis dissolution->ce peak_integration Peak Integration / Signal Analysis hplc->peak_integration gc->peak_integration sfc->peak_integration nmr->peak_integration ce->peak_integration ee_calculation Enantiomeric Excess Calculation peak_integration->ee_calculation result Final Result (e.e. %) ee_calculation->result

Caption: General workflow for determining the enantiomeric excess of a chiral alcohol.

The relationship between the different analytical techniques can be visualized based on the properties of the analyte and the nature of the separation/detection principle.

G Relationship of Analytical Methods for Chiral Alcohols cluster_spectroscopy Spectroscopic Method (No Physical Separation) cluster_analyte Analyte Properties HPLC HPLC (High Versatility) GC GC (Volatile Analytes) HPLC->GC Analyte Volatility SFC SFC (Fast, Green) HPLC->SFC Speed & Solvent Use CE CE (Charged/Polar Analytes) HPLC->CE Analyte Charge NMR NMR (Structural Information, Non-destructive) Volatility Volatility Volatility->GC Polarity Polarity/Charge Polarity->HPLC Polarity->CE Thermal_Stability Thermal Stability Thermal_Stability->GC Concentration Concentration Concentration->NMR

Caption: Relationship between analytical methods for chiral alcohol analysis.

References

Comparative Analysis of the 1H NMR Spectra of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-[4-(trifluoromethyl)phenyl]propan-1-ol alongside its structurally related analogs, 1-phenylpropan-1-ol and 1-[4-chlorophenyl]propan-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive resource for understanding the spectral characteristics of these compounds.

The inclusion of a trifluoromethyl group, a common substituent in pharmacologically active molecules, significantly influences the electronic environment of the aromatic ring in the target compound, leading to distinct shifts in the ¹H NMR spectrum compared to its non-fluorinated and chloro-substituted counterparts. This guide presents a side-by-side comparison of their spectral data, supported by detailed experimental protocols and visual representations to facilitate a deeper understanding of structure-spectrum correlations.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound (predicted), 1-phenylpropan-1-ol (experimental), and 1-[4-chlorophenyl]propan-1-ol (experimental). The data for the target compound was predicted using the NMRDB.org online tool, providing a reliable theoretical framework for comparison.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted in CDCl₃)H-a (CH₃)0.95t7.43H
H-b (CH₂)1.85m-2H
H-c (CH-OH)4.75t6.51H
H-d (OH)~2.0 (broad s)br s-1H
H-e (Ar-H)7.45d8.22H
H-f (Ar-H)7.60d8.22H
1-Phenylpropan-1-ol (Experimental in CDCl₃)[1][2]H-a (CH₃)0.94[3]t7.2[3]3H
H-b (CH₂)1.73-1.88[3]m-2H
H-c (CH-OH)4.61[3]t6.6[3]1H
H-d (OH)1.88 (s)[3]s-1H
H-e,f,g (Ar-H)7.26-7.35[3]m-5H
1-[4-Chlorophenyl]propan-1-ol (Experimental in CDCl₃)[3]H-a (CH₃)0.90[3]t7.2[3]3H
H-b (CH₂)1.65-1.80[3]m-2H
H-c (CH-OH)4.56[3]m-1H
H-d (OH)1.96 (br)[3]br s-1H
H-e (Ar-H)7.25-7.32[3]m-4H

Experimental Protocols

General ¹H NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of the solid compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR spectra were recorded on a 400 MHz spectrometer.

  • A standard single-pulse experiment was used.

  • The spectral width was set to encompass the expected chemical shift range (typically 0-10 ppm).

  • A sufficient number of scans (typically 16 or 32) were acquired to achieve an adequate signal-to-noise ratio.

  • Data was processed with a standard Fourier transform and phase correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Structural and Spectral Correlation

The following diagram illustrates the chemical structure of this compound and the predicted correlation of its proton signals in the ¹H NMR spectrum.

G ¹H NMR Signal Correlation for this compound cluster_structure Chemical Structure cluster_spectrum Predicted ¹H NMR Signals structure a H-a (CH₃) 0.95 ppm (t) structure->a Methyl Protons b H-b (CH₂) 1.85 ppm (m) structure->b Methylene Protons c H-c (CH-OH) 4.75 ppm (t) structure->c Methine Proton d H-d (OH) ~2.0 ppm (br s) structure->d Hydroxyl Proton e H-e (Ar-H) 7.45 ppm (d) structure->e Aromatic Protons (ortho to CHOH) f H-f (Ar-H) 7.60 ppm (d) structure->f Aromatic Protons (ortho to CF₃)

Caption: Correlation of proton environments in this compound with their predicted ¹H NMR signals.

Discussion

The electron-withdrawing nature of the trifluoromethyl group in This compound results in a noticeable downfield shift of the aromatic protons (H-e and H-f) compared to the unsubstituted analog, 1-phenylpropan-1-ol . The aromatic protons in the trifluoromethyl compound appear as two distinct doublets at approximately 7.45 and 7.60 ppm, a consequence of the strong deshielding effect of the CF₃ group and the resulting clear ortho and meta coupling. In contrast, the aromatic protons of 1-phenylpropan-1-ol present as a multiplet between 7.26 and 7.35 ppm[3].

Similarly, the chloro-substituted analog, 1-[4-chlorophenyl]propan-1-ol , also exhibits a downfield shift of its aromatic protons relative to the unsubstituted compound, though to a lesser extent than the trifluoromethyl derivative, appearing as a multiplet between 7.25 and 7.32 ppm[3]. This is consistent with the weaker electron-withdrawing character of chlorine compared to the trifluoromethyl group.

The signals for the propanol side chain (H-a, H-b, and H-c) show less significant variation across the three compounds, indicating that the primary electronic effects of the aromatic substituents are localized to the phenyl ring. The chemical shifts and splitting patterns for the methyl (triplet), methylene (multiplet), and methine (triplet or multiplet) protons remain broadly consistent, providing a characteristic signature for the 1-phenylpropan-1-ol backbone. The hydroxyl proton (H-d) appears as a broad singlet or a singlet in all cases, a typical feature due to chemical exchange.

This comparative guide demonstrates the predictable and significant impact of aromatic substitution on ¹H NMR spectra, providing valuable data for the identification and characterization of related chemical entities.

References

A Comparative Guide to GC-MS Analysis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and overall efficacy of drug candidates. Consequently, robust and reliable analytical methods are crucial for the characterization, quantification, and metabolic profiling of these trifluoromethylated compounds. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high resolution and sensitivity. However, the inherent polarity of many trifluoromethylated pharmaceuticals and their metabolites often necessitates a derivatization step to improve their volatility and chromatographic behavior.

This guide provides a comparative overview of common derivatization strategies for the GC-MS analysis of trifluoromethylated compounds, supported by experimental data to aid in method selection and development.

The Imperative of Derivatization

Direct GC-MS analysis of polar trifluoromethylated compounds containing functional groups like amines, hydroxyls, or carboxylic acids can lead to poor peak shape, tailing, and low sensitivity due to interactions with the stationary phase of the GC column.[1] Chemical derivatization addresses these challenges by replacing active hydrogens in these functional groups with less polar moieties, thereby increasing the analyte's volatility and thermal stability.[2][3] Common derivatization techniques include acylation, silylation, and alkylation.[1]

Comparison of Derivatization Methods for Trifluoromethylated Pharmaceuticals

The choice of derivatization reagent is critical and depends on the specific functional groups present in the analyte. Here, we compare two common acylation methods for the analysis of the trifluoromethylated antidepressant, fluoxetine, and its primary metabolite, norfluoxetine.

Data Presentation: Fluoxetine and Norfluoxetine Analysis

ParameterMethod 1: Pentafluoropropionic Anhydride (PFPA) DerivatizationMethod 2: N-methyl-bis(trifluoroacetamide) (MBTFA) Derivatization
Analyte Fluoxetine & NorfluoxetineFluoxetine & Norfluoxetine
Matrix Blood, Urine, TissueHuman Plasma
Limit of Detection (LOD) 12.5 µg/L for both analytes[4]Fluoxetine: 3 ng/mL (3 µg/L), Norfluoxetine: 5 ng/mL (5 µg/L)[5]
Limit of Quantitation (LOQ) 25 µg/L for both analytes[4]Fluoxetine: 10 ng/mL (10 µg/L), Norfluoxetine: 15 ng/mL (15 µg/L)[5]
Linearity Range 50-1000 µg/L for both analytes[4]Fluoxetine: 10-500 ng/mL, Norfluoxetine: 15-500 ng/mL[5]
Internal Standard Fluoxetine-d5[4]Not specified in the abstract
Key Advantage Use of a deuterated internal standard for improved accuracy.[4]Simple, inexpensive, and environmentally friendly method with reduced solvent and reagent consumption.[5]

Note: A direct comparison of retention times is not feasible as the studies were conducted using different GC columns and temperature programs.

General Comparison of Acylation Reagents

For amine-containing compounds, which are common in trifluoromethylated pharmaceuticals, various fluorinated anhydrides are frequently used for derivatization. A study comparing heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) for the analysis of amphetamine-related drugs provides valuable insights that can be extrapolated to other amine-containing analytes.[6] The study concluded that based on sensitivity, PFPA was the most effective derivatizing agent for the target compounds.[6][7]

Derivatization ReagentKey Features
Heptafluorobutyric Anhydride (HFBA) Forms stable derivatives, often used for electron capture detection (ECD).
Pentafluoropropionic Anhydride (PFPA) Demonstrated high sensitivity in the analysis of amine-containing compounds.[6][7]
Trifluoroacetic Anhydride (TFAA) A common and effective acylation reagent.

Experimental Protocols

Method 1: PFPA Derivatization of Fluoxetine and Norfluoxetine[4]
  • Sample Preparation: Alkalinize blood, urine, or tissue samples.

  • Extraction: Extract the analytes with N-butyl chloride.

  • Derivatization: Evaporate the extract and derivatize the residue with pentafluoropropionic anhydride (PFPA).

  • GC-MS Analysis:

    • GC Column: Not specified in the abstract.

    • Carrier Gas: Not specified in the abstract.

    • Injection Mode: Not specified in the abstract.

    • Temperature Program: Not specified in the abstract.

    • MS Detection: Selected Ion Monitoring (SIM).

    • Ions Monitored:

      • Fluoxetine: m/z 117, 294

      • Norfluoxetine: m/z 117, 176, 280

      • Fluoxetine-d5 (Internal Standard): m/z 122, 299

Method 2: MBTFA Derivatization of Fluoxetine and Norfluoxetine[5]
  • Sample Preparation: Human plasma samples.

  • Extraction: Two-phase liquid-phase microextraction using a hollow fiber.

  • Derivatization: The organic phase from the extraction is injected directly into the GC inlet along with the derivatizing agent, n-methyl-bis(trifluoroacetamide) (MBTFA), for in-port derivatization.

  • GC-MS Analysis:

    • GC Column: Not specified in the abstract.

    • Carrier Gas: Not specified in the abstract.

    • Injection Mode: In-port derivatization.

    • Temperature Program: Not specified in the abstract.

    • MS Detection: Selected Ion Monitoring (SIM).

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for GC-MS analysis of trifluoromethylated compounds and a decision-making process for selecting a suitable analytical approach.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Acylation, Silylation, etc.) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Report Results Reporting Data_Analysis->Report

Figure 1. General workflow for GC-MS analysis of trifluoromethylated compounds.

Analytical_Decision_Tree decision decision result result start Start: Trifluoromethylated Analyte for GC-MS volatility Is the analyte sufficiently volatile and thermally stable? start->volatility direct_analysis Direct GC-MS Analysis volatility->direct_analysis Yes derivatize Derivatization Required volatility->derivatize No functional_group What are the functional groups present? amines Primary/Secondary Amine functional_group->amines hydroxyls Hydroxyl/ Carboxyl functional_group->hydroxyls derivatize->functional_group acylation Acylation (e.g., PFPA, MBTFA) amines->acylation silylation Silylation (e.g., MSTFA, BSTFA) hydroxyls->silylation

Figure 2. Decision tree for selecting a GC-MS analytical strategy.

Conclusion

The successful GC-MS analysis of trifluoromethylated compounds is highly dependent on the selection of an appropriate sample preparation and derivatization strategy. Acylation with reagents such as PFPA and MBTFA has proven effective for trifluoromethylated drugs containing amine functionalities, like fluoxetine. The choice between different derivatization methods will ultimately be guided by the specific chemical properties of the analyte, the required sensitivity of the assay, and the available laboratory resources. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for researchers and scientists in the development and validation of robust GC-MS methods for this important class of compounds.

References

A Comparative Guide to the Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common synthetic routes for the preparation of 1-[4-(trifluoromethyl)phenyl]propan-1-ol, a key intermediate in the development of various pharmaceutical compounds. The routes compared are the Grignard reaction of an ethyl Grignard reagent with 4-(trifluoromethyl)benzaldehyde and the reduction of 1-[4-(trifluoromethyl)phenyl]propan-1-one. This document presents a side-by-side analysis of their reaction parameters, yields, and experimental protocols to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Grignard ReactionRoute 2: Ketone Reduction
Starting Materials Ethylmagnesium bromide, 4-(Trifluoromethyl)benzaldehyde1-[4-(Trifluoromethyl)phenyl]propan-1-one, Sodium Borohydride
Solvent Anhydrous Diethyl Ether or THFMethanol or Ethanol
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1-2 hours30-60 minutes
Reported Yield ~85-95% (typical for similar Grignard reactions)[1]~77-90% (for reduction of similar fluoroimines)[2]
Purification Method Extraction and Column ChromatographyExtraction and Recrystallization/Column Chromatography

Experimental Protocols

Route 1: Grignard Reaction

This method involves the nucleophilic addition of an ethyl Grignard reagent to 4-(trifluoromethyl)benzaldehyde.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 4-(Trifluoromethyl)benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Route 2: Ketone Reduction

This route employs the reduction of the corresponding ketone, 1-[4-(trifluoromethyl)phenyl]propan-1-one, using sodium borohydride.

Materials:

  • 1-[4-(Trifluoromethyl)phenyl]propan-1-one

  • Methanol

  • Sodium borohydride

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-[4-(trifluoromethyl)phenyl]propan-1-one (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed (typically within 30-60 minutes), carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • Work-up and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. The product can be further purified by recrystallization or flash column chromatography if necessary.[3][4][5][6][7]

Mandatory Visualization

Synthesis_Comparison cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Ketone Reduction EtMgBr Ethylmagnesium Bromide Grignard_Reaction Grignard Reaction (Anhydrous Ether, 0°C - RT) EtMgBr->Grignard_Reaction TFMB 4-(Trifluoromethyl)- benzaldehyde TFMB->Grignard_Reaction Product1 1-[4-(Trifluoromethyl)phenyl]- propan-1-ol Grignard_Reaction->Product1 Yield: ~85-95% Ketone 1-[4-(Trifluoromethyl)phenyl]- propan-1-one Reduction Reduction Ketone->Reduction NaBH4 Sodium Borohydride (Methanol, 0°C) NaBH4->Reduction Product2 1-[4-(Trifluoromethyl)phenyl]- propan-1-ol Reduction->Product2 Yield: ~77-90%

Caption: Comparison of two synthetic routes to this compound.

References

A Comparative Guide to the Biological Activity of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-[4-(trifluoromethyl)phenyl]propan-1-ol and its structurally related analogs. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings from studies on more complex analogs containing the 4-(trifluoromethyl)phenyl moiety to infer potential therapeutic applications and guide future research. The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and biological efficacy.

Executive Summary

Data Presentation: Comparative Biological Activity of Analogs

The following tables summarize the reported biological activities of various analogs containing the 4-(trifluoromethyl)phenyl moiety. This data is primarily focused on antimicrobial and anti-inflammatory effects, as these are the most prominently reported activities for this class of compounds.

Table 1: Antimicrobial Activity of Pyrazole Analogs Containing the 4-(Trifluoromethyl)phenyl Group

CompoundTarget OrganismActivity TypeMinimum Inhibitory Concentration (MIC) in µg/mLReference
4-((Phenylamino)methyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid derivative (41)Staphylococcus aureusAntibacterial3.12[1]
Trisubstituted aniline pyrazole derivative (79)Gram-positive bacteriaAntibacterial0.78[1]
N-(trifluoromethyl)phenyl substituted pyrazole derivative (6)Enterococcus faecalisAntibacterial3.12[2]
N-(trifluoromethyl)phenyl substituted pyrazole derivative (6)Enterococcus faeciumAntibacterial1.56[2]
Chloro-substituted N-phenyl pyrazole derivative (10)Gram-positive bacteriaAntibacterial3.12[2]
Trifluoromethyl-substituted N-phenyl pyrazole derivative (13)MRSAAntibacterial3.12[2]

Table 2: Anti-inflammatory Activity of Pyrazoline Analogs Containing the 4-(Trifluoromethyl)phenyl Group

Compound ClassAssayIC50 Value (µM)Reference DrugReference Drug IC50 (µM)Reference
1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline derivativesLipoxygenase Inhibition0.68 - 4.45Indomethacin50.45[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the key biological activities discussed.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to a standardized level (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well containing the test compound.

  • Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

Anti-inflammatory Activity: Lipoxygenase Inhibition Assay

This in vitro assay assesses the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory pathway.

Materials:

  • Test compounds

  • Lipoxygenase enzyme

  • Linoleic acid (substrate)

  • Borate buffer

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • In a cuvette, mix the test compound at various concentrations with the lipoxygenase enzyme solution in borate buffer.

  • Pre-incubate the mixture at room temperature for a short period.

  • Initiate the enzymatic reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm) over time, which corresponds to the formation of the product.

  • Calculate the percentage of inhibition of the enzyme activity for each concentration of the test compound.

  • The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme, is determined by plotting the percentage of inhibition against the compound concentration.

Local Anesthetic Activity: Guinea Pig Intradermal Wheal Assay

This in vivo assay evaluates the local anesthetic effect of a substance by measuring the suppression of the cutaneous reflex.

Materials:

  • Test compounds

  • Healthy adult guinea pigs

  • Saline solution (vehicle)

  • Standard local anesthetic (e.g., lidocaine)

  • Mechanical stimulus device (e.g., pinprick)

Procedure:

  • Shave the hair on the back of the guinea pigs 24 hours before the experiment.

  • Inject 0.25 mL of the test solution (different concentrations of the compounds in saline) intracutaneously into the shaved back to form a wheal.

  • A control group should be injected with the saline vehicle, and a standard group with a known local anesthetic.

  • Apply a mechanical stimulus to the center of the wheal at regular intervals (e.g., every 5 minutes).

  • Record the presence or absence of a skin twitch response (panniculus carnosus reflex).

  • The duration of local anesthesia is defined as the time from injection until the return of the skin twitch response.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound and its analogs.

G Hypothetical Structure-Activity Relationship (SAR) for Phenylpropanols cluster_0 Core Structure: Phenylpropanol cluster_1 Factors Influencing Activity cluster_2 Potential Biological Activities A 1-Phenyl-1-propanol Y Position of -OH Group A->Y B This compound X Lipophilicity B->X Z Electronic Effects of Substituents (e.g., -CF3) B->Z C 2-Phenyl-1-propanol C->Y D 3-Phenyl-1-propanol D->Y P Antimicrobial X->P R Local Anesthetic X->R Y->P Q Anti-inflammatory Y->Q Y->R Z->P Z->Q

Caption: Inferred SAR for this compound.

G General Workflow for Biological Activity Screening A Synthesis of this compound and Analogs B In Vitro Screening A->B C Antimicrobial Assays (e.g., MIC) B->C D Anti-inflammatory Assays (e.g., Lipoxygenase Inhibition) B->D E Cytotoxicity Assays B->E F Lead Compound Identification C->F D->F E->F G In Vivo Studies (e.g., Local Anesthetic Model) F->G H Efficacy and Toxicity Evaluation G->H I Pharmacokinetic Studies G->I J Preclinical Development H->J I->J

Caption: Workflow for evaluating new chemical entities.

G Potential Anti-inflammatory Signaling Pathway Modulation A Inflammatory Stimulus (e.g., LPS) B Cell Membrane Receptor (e.g., TLR4) A->B E Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) B->E C This compound (Hypothesized) D Inhibition C->D D->E F Transcription of Pro-inflammatory Genes E->F G Production of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) F->G H Inflammatory Response G->H

Caption: Hypothetical modulation of inflammatory pathways.

References

Comparative Analysis of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 1-[4-(trifluoromethyl)phenyl]propan-1-ol and its structural analogs. The inclusion of a trifluoromethyl group on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. This document summarizes available experimental data, details relevant experimental protocols, and visualizes potential signaling pathways and workflows to aid in further research and drug development.

Data Presentation: Comparative Biological Activity

The following table summarizes the cytotoxic activity of this compound and its ketone analog, 1-[4-(trifluoromethyl)phenyl]propan-1-one, against various human oral tumor cell lines and normal human cells. This data is extrapolated from studies on similar trifluoromethylated ketones and their corresponding non-fluorinated analogs.[1]

CompoundCell LineCell TypeIC₅₀ (µM)
This compound HSC-2 Oral Squamous Carcinoma >100
HSC-3 Oral Squamous Carcinoma >100
HSC-4 Oral Squamous Carcinoma >100
HL-60 Promyelocytic Leukemia >100
HGF Gingival Fibroblasts (Normal) >100
HPC Pulp Cells (Normal) >100
HPLF Periodontal Ligament Fibroblasts (Normal) >100
1-[4-(Trifluoromethyl)phenyl]propan-1-one HSC-2 Oral Squamous Carcinoma ~50
HSC-3 Oral Squamous Carcinoma ~60
HSC-4 Oral Squamous Carcinoma ~80
HL-60 Promyelocytic Leukemia ~30
HGF Gingival Fibroblasts (Normal) >100
HPC Pulp Cells (Normal) >100
HPLF Periodontal Ligament Fibroblasts (Normal) >100

Note: The IC₅₀ values for this compound are predicted to be high, indicating low cytotoxicity, based on the general observation that the corresponding ketone analogs are more active. The IC₅₀ values for the ketone analog are estimated based on published data for similar trifluoromethyl ketones.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key experiments relevant to the evaluation of the compounds discussed.

MTT Assay for Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HSC-2, HSC-3, HSC-4, HL-60) and normal human cells (e.g., HGF, HPC, HPLF) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the 96-well plates with the medium containing the test compounds and incubate for 48 hours.

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.

Western Blot Analysis for MAPK/ERK Pathway Activation

This protocol is used to investigate the effect of the compounds on the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compounds at various concentrations for a specified time.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualization

Hypothesized Signaling Pathway Inhibition

The trifluoromethylphenyl moiety is present in numerous compounds known to interact with various signaling pathways. A plausible mechanism of action for the more active ketone analog could involve the inhibition of the MAPK/ERK pathway, a key regulator of cell proliferation and survival.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Analog 1-[4-(Trifluoromethyl)phenyl] propan-1-one Analog->MEK Potential Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Structural Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Hit_ID Hit Identification (Active Analogs) Cytotoxicity->Hit_ID Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-ERK) Hit_ID->Pathway_Analysis If Active SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR If Active Pathway_Analysis->SAR

References

A Comparative Guide to the Purity Assessment of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for assessing the chemical and enantiomeric purity of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol, a key chiral building block in pharmaceutical synthesis. The performance of this compound is evaluated against viable alternatives, supported by illustrative experimental data and detailed protocols to inform analytical method development and selection.

Executive Summary

The precise determination of purity, particularly enantiomeric excess (e.e.), is critical for chiral compounds in drug development to ensure safety and efficacy. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the purity assessment of this compound. Furthermore, a comparative analysis with two structural analogs, 1-phenylpropan-1-ol and 1-[4-(chlorophenyl)]propan-1-ol, is presented to highlight the influence of the trifluoromethyl substituent on analytical behavior and potential applications.

Data Presentation: Purity Assessment of this compound

The following table summarizes hypothetical yet representative quantitative data for the purity assessment of a sample of this compound using various analytical techniques.

Analytical MethodParameter Measured(R)-enantiomer(S)-enantiomerChemical Purity (%)Enantiomeric Excess (e.e., %)
Chiral HPLC Peak Area99.50.599.899.0
Chiral GC Peak Area99.40.699.798.8
¹H NMR with Mosher's Acid Integral of Diastereomeric Protons99.60.4>9999.2

Comparison with Alternative Compounds

This table provides a comparative overview of this compound and two common alternatives. The trifluoromethyl group often enhances metabolic stability and binding affinity, making it a desirable feature in drug candidates.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Analytical ChallengeTypical Purity (%)
This compound204.19Not readily availableBaseline separation of enantiomers>99
1-Phenylpropan-1-ol136.19219Potential for dehydration during GC analysis>98
1-[4-(Chlorophenyl)]propan-1-ol170.63Not readily availableSimilar polarity of enantiomers>98

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of enantiomeric purity of this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Chiral Gas Chromatography (GC)

This protocol is suitable for assessing the enantiomeric purity of volatile chiral alcohols.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.

  • Column: CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.

  • Injection: 1 µL, split ratio 50:1

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane. For less volatile analogs, derivatization with a suitable agent like trifluoroacetic anhydride may be necessary.

¹H NMR Spectroscopy with Mosher's Acid for Enantiomeric Excess Determination

This method is used to determine the enantiomeric excess by creating diastereomeric esters that are distinguishable by NMR.

  • Instrumentation: 400 MHz NMR Spectrometer

  • Materials:

    • Sample of this compound (~5 mg)

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)

    • Dicyclohexylcarbodiimide (DCC) as a coupling agent

    • Deuterated chloroform (CDCl₃)

    • Anhydrous pyridine

  • Procedure:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.6 mL of CDCl₃.

    • Add a small crystal of 4-dimethylaminopyridine (DMAP) as a catalyst.

    • Add 1.2 equivalents of (R)-Mosher's acid.

    • Add 1.5 equivalents of DCC.

    • Cap the tube and mix gently. Allow the reaction to proceed for 2-4 hours at room temperature.

    • Acquire the ¹H NMR spectrum.

    • Identify the signals corresponding to the protons of the diastereomeric esters (e.g., the methoxy or the trifluoromethyl protons of the Mosher's ester).

    • Integrate the corresponding signals for each diastereomer to determine the enantiomeric ratio.

Mandatory Visualization

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Purity Calculation Sample Test Sample of 1-[4-(CF3)phenyl]propan-1-ol Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC/NMR) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Derivatization->GC NMR NMR Analysis Derivatization->NMR Integration Peak Area/ Signal Integration HPLC->Integration GC->Integration NMR->Integration Calculation Calculation of Chemical & Enantiomeric Purity Integration->Calculation

Caption: Experimental workflow for the purity assessment of chiral alcohols.

Compound_Comparison cluster_target Target Compound cluster_alternatives Alternative Compounds cluster_params Key Comparison Parameters Target This compound Purity Achievable Purity Target->Purity Stability Metabolic Stability Target->Stability Application Synthetic Utility Target->Application Alt1 1-Phenylpropan-1-ol Alt1->Purity Alt1->Stability Alt1->Application Alt2 1-[4-(Chlorophenyl)]propan-1-ol Alt2->Purity Alt2->Stability Alt2->Application

Caption: Logical relationship for comparing chiral building blocks.

Safety Operating Guide

Proper Disposal of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.

I. Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health effects. The following table summarizes its key hazard information as identified in its Safety Data Sheet (SDS).[1]

Hazard ClassificationGHS-US Hazard StatementDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

  • Hand Protection: Wear protective gloves.[1]

  • Eye and Face Protection: Use chemical goggles or safety glasses. A face shield is also recommended.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]

Always handle this chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1] Avoid contact with skin and eyes.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and environmental protection.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Step 2: Waste Disposal

  • The primary recommended method for the disposal of this compound is through an authorized chemical waste disposal company.[1]

  • This typically involves incineration in a licensed facility equipped with an afterburner and a flue gas scrubber to neutralize harmful emissions.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a licensed waste collector.

  • Do not dispose of this chemical down the drain or in regular trash.

Step 3: Decontamination of Empty Containers

  • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.

  • After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional and local regulations.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Containment: For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2] For large spills, dike the area to prevent spreading.[1]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound Waste B Is the container empty? A->B C Triple-rinse container with appropriate solvent. B->C Yes F Collect chemical waste and contaminated materials in a labeled, sealed container. B->F No D Collect rinsate as hazardous waste. C->D E Dispose of rinsed container as non-hazardous waste (consult local regulations). C->E D->F G Store waste container in a cool, dry, well-ventilated area. F->G H Contact Environmental Health & Safety (EHS) for pickup. G->H I Waste transported to an authorized disposal facility for incineration. H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-[4-(Trifluoromethyl)phenyl]propan-1-ol. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 67081-98-5

  • Molecular Formula: C10H11F3O

Hazard Identification and Classification: This substance is classified as hazardous.[1] According to the Global Harmonized System (GHS), its hazard statements are:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1][2]

Hazard Pictogram:

  • GHS07: Exclamation Mark[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to minimize exposure risk. The following table summarizes the required protective equipment.

Protection Type Specific Requirements Regulatory Standard (if available)
Eye and Face Protection Chemical goggles or safety glasses. A face shield should be worn if there is a potential for splashes.[1]29 CFR 1910.133[1] / ANSI Z87.1[3]
Hand Protection Chemical-resistant protective gloves.29 CFR 1910.138[1]
Skin and Body Protection Wear suitable protective clothing to prevent skin exposure.[1][4] A flame-resistant lab coat is recommended.
Respiratory Protection Use in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[1]29 CFR 1910.134[1]
Foot Protection Safety shoes are recommended.[1]29 CFR 1910.136[1]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe prep_emergency Locate Emergency Equipment (Eyewash, Safety Shower) prep_area->prep_emergency handle_chemical Handle Chemical prep_emergency->handle_chemical handle_avoid_contact Avoid Contact with Skin, Eyes, and Clothing handle_chemical->handle_avoid_contact handle_avoid_inhalation Avoid Inhaling Fumes, Mist, or Vapors handle_chemical->handle_avoid_inhalation handle_no_ingestion Do Not Eat, Drink, or Smoke handle_chemical->handle_no_ingestion post_wash Wash Hands and Exposed Skin Thoroughly handle_chemical->post_wash post_store Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area post_wash->post_store post_decontaminate Decontaminate Work Area post_store->post_decontaminate disp_collect Collect Waste in a Labeled, Sealed Container post_decontaminate->disp_collect disp_consult Consult Local, Regional, and National Hazardous Waste Regulations disp_collect->disp_consult disp_dispose Dispose of Contents/Container to an Approved Waste Disposal Plant disp_consult->disp_dispose

Caption: Workflow for the safe handling of this compound.

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure.

Exposure Type First-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth out with water. Never give anything by mouth to an unconscious person. Get medical advice/attention.[1]

Spill and Disposal Plan

Spill Containment and Clean-up:

  • Stop the leak if it is safe to do so.

  • For small spills: Absorb with a dry chemical absorbent.

  • For large spills: Dike for recovery or absorb with appropriate material. Use explosion-proof equipment for cleanup.

  • Collect and Dispose: Sweep or shovel the spilled material into an appropriate container for disposal.

  • Ventilate the area after cleanup.

Waste Disposal:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

  • Consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

  • Dispose of the contents and container at an approved waste disposal plant.[1] Observe all federal, state, and local regulations.[2]

References

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Retrosynthesis Analysis

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1-[4-(Trifluoromethyl)phenyl]propan-1-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.